molecular formula C10H9F3O2 B1588768 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone CAS No. 503464-99-1

1-(2-Methoxy-5-trifluoromethylphenyl)ethanone

Cat. No.: B1588768
CAS No.: 503464-99-1
M. Wt: 218.17 g/mol
InChI Key: FPJNPSGNLVIBBS-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-trifluoromethylphenyl)ethanone is a useful research compound. Its molecular formula is C10H9F3O2 and its molecular weight is 218.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[2-methoxy-5-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-6(14)8-5-7(10(11,12)13)3-4-9(8)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJNPSGNLVIBBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433137
Record name 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503464-99-1
Record name 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(2-Methoxy-5-trifluoromethylphenyl)ethanone chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and reactivity of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone , a critical fluorinated building block in medicinal chemistry.

Executive Summary

This compound (CAS: 503464-99-1 ) is a disubstituted acetophenone derivative characterized by the presence of an electron-donating methoxy group ortho to the acetyl moiety, and a strongly electron-withdrawing trifluoromethyl group at the meta position (para to the methoxy).

This specific substitution pattern creates a unique "push-pull" electronic system on the aromatic ring. The molecule serves as a high-value intermediate in the synthesis of kinase inhibitors , GPCR ligands , and agrochemicals . Its structural utility lies in the lability of the methoxy group toward nucleophilic aromatic substitution (


) and the ability of the acetyl group to facilitate heterocycle formation (e.g., indazoles, quinolines).
Physicochemical Snapshot
PropertyData
CAS Number 503464-99-1
Molecular Formula

Molecular Weight 218.17 g/mol
SMILES COC1=C(C=C(C=C1)C(F)(F)F)C(C)=O
Appearance Pale yellow low-melting solid or oil
LogP (Predicted) ~2.8 - 3.1
H-Bond Acceptors 3 (C=O, O-Me, F)
Electronic Character Electron-deficient aromatic core due to

and Acetyl groups.[1][2]

Molecular Architecture & Electronic Effects

To understand the reactivity of this molecule, one must analyze the electronic interplay between its three substituents:

  • The Acetyl Group (

    
    ):  Acts as a moderate electron-withdrawing group (EWG) via induction (-I) and resonance (-M). It activates the ring for nucleophilic attack, particularly at the ortho and para positions.
    
  • The Methoxy Group (

    
    ):  Typically an electron donor (+M), but in this specific scaffold, it is flanked by two EWGs (Acetyl at 
    
    
    
    and
    
    
    at
    
    
    ).
    • Structural Insight: The

      
       position is para to the 
      
      
      
      methoxy group. The strong pulling effect of the
      
      
      group (
      
      
      ) and the Acetyl group (
      
      
      ) significantly reduces the electron density on the methoxy oxygen. This makes the methoxy group an excellent leaving group in
      
      
      reactions or susceptible to facile demethylation.
  • The Trifluoromethyl Group (

    
    ):  Provides metabolic stability (blocking metabolic oxidation at the vulnerable phenyl position) and increases lipophilicity, enhancing membrane permeability for derived drug candidates.
    

Synthetic Routes & Process Chemistry

The industrial preparation of this compound typically follows a Friedel-Crafts acylation strategy, which is preferred for its scalability and cost-efficiency compared to organometallic coupling.

Synthesis Workflow

The synthesis relies on the directing effects of the substituents on the precursor, 4-methoxybenzotrifluoride.

Synthesis cluster_regio Regioselectivity Logic Precursor 4-Methoxybenzotrifluoride (Starting Material) Intermediate Sigma Complex (Electrophilic Attack) Precursor->Intermediate Directing Effect: OMe (Ortho/Para) >> CF3 (Meta) Reagents Acetyl Chloride + AlCl3 (Friedel-Crafts Conditions) Reagents->Intermediate Product This compound (Target) Intermediate->Product -HCl Aromatization Note1 OMe directs Ortho (Pos 2) CF3 directs Meta (Pos 2) Synergistic Direction Note1->Intermediate

Figure 1: Friedel-Crafts acylation pathway. The methoxy group (ortho-director) and trifluoromethyl group (meta-director) synergistically direct the incoming acetyl electrophile to the C2 position (relative to CF3 at C4).

Reactivity Landscape & Applications

This molecule is not merely an endpoint; it is a divergent intermediate. Its reactivity profile is dominated by the carbonyl and the activated methoxy group.

A. Cyclization to Heterocycles (Drug Scaffolds)

The acetyl group adjacent to the methoxy group allows for cyclization reactions to form bicyclic systems, such as indazoles or benzisoxazoles , which are ubiquitous in kinase inhibitors.

  • Reaction: Condensation with hydrazine.[2]

  • Mechanism: Hydrazine attacks the ketone to form a hydrazone. The amino group of the hydrazone then attacks the aromatic ring at the C2 position, displacing the methoxy group (an intramolecular

    
    ) to close the ring.
    
  • Product: 5-(Trifluoromethyl)-1H-indazole.

B. Nucleophilic Aromatic Substitution ( )

Due to the strong electron-withdrawing nature of the


 and Acetyl groups, the methoxy group acts as a "pseudo-halogen." It can be displaced by primary or secondary amines.
  • Utility: This reaction allows medicinal chemists to install diverse amine side chains (R-NH2) early in the synthesis, creating libraries of 2-amino-5-trifluoromethylacetophenones .

C. Demethylation

Standard demethylation (e.g., using


 or Pyridine-HCl) yields the phenol: 1-(2-Hydroxy-5-trifluoromethylphenyl)ethanone .
  • Application: The resulting phenol is a precursor for chromones and coumarins .

Reactivity Core This compound Path1 Reaction with Hydrazine (NH2NH2) Core->Path1 Path2 Demethylation (BBr3 / DCM) Core->Path2 Path3 SNAr with Amines (R-NH2, Heat) Core->Path3 Prod1 5-Trifluoromethyl-indazole (Kinase Scaffold) Path1->Prod1 Cyclocondensation Prod2 2-Hydroxy-5-CF3-acetophenone (Coumarin Precursor) Path2->Prod2 Ether Cleavage Prod3 2-Amino-5-CF3-acetophenone (Library Generation) Path3->Prod3 Methoxy Displacement

Figure 2: Divergent reactivity profile demonstrating the molecule's versatility in generating distinct pharmacophores.

Experimental Protocols

Protocol A: Demethylation to 1-(2-Hydroxy-5-trifluoromethylphenyl)ethanone

Rationale: This protocol is essential for accessing the phenol for further functionalization.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Boron Tribromide (

    
    ): 1.0 M in DCM (1.5 - 2.0 eq)
    
  • Solvent: Dichloromethane (Anhydrous)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add the substrate and dissolve in anhydrous DCM (0.2 M concentration).
    
  • Addition: Cool the solution to -78°C (dry ice/acetone bath). Add

    
     solution dropwise via syringe over 15 minutes. Caution: Exothermic.
    
  • Reaction: Allow the mixture to warm slowly to room temperature and stir for 4–6 hours. Monitor by TLC (the phenol will be more polar).

  • Quench: Cool back to 0°C. Carefully quench with Methanol (dropwise) or saturated

    
    . Warning: Vigorous gas evolution.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Synthesis of 5-(Trifluoromethyl)-1H-indazole

Rationale: Demonstrates the "masked" heterocyclic potential of the scaffold.

Procedure:

  • Dissolve this compound (1 mmol) in Ethanol (5 mL).

  • Add Hydrazine hydrate (5 mmol, excess).

  • Reflux the mixture for 12–24 hours.

  • Cool to room temperature. The product often precipitates.

  • Filter and wash with cold ethanol. Recrystallize if necessary.

Safety & Handling (SDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (H335).

  • Handling: Handle under a fume hood. Avoid inhalation of dust/vapors.

  • Storage: Store in a cool, dry place. Keep container tightly closed.

    
     compounds are generally stable, but avoid strong oxidizing agents.
    

References

  • AOBChem. (n.d.). 1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanone - Product Analysis. Retrieved from

  • BLD Pharm. (n.d.). This compound MSDS and Properties. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 82262846 (Related Ethoxy Analog). Retrieved from

  • MDPI. (2022). Synthesis and Characterization of Trifluoromethylated Indenopyrazoles. Molbank.[2] Retrieved from

  • ChemicalBook. (2025). 2-Methoxy-5-trifluoromethylphenyl Isocyanate Properties. Retrieved from

Sources

An In-depth Technical Guide to 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone (CAS 503464-99-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone, a fluorinated aromatic ketone of significant interest in synthetic and medicinal chemistry. The document delineates its chemical properties, a detailed synthetic protocol via Friedel-Crafts acylation, and robust analytical methodologies for its characterization and quality control. Furthermore, it explores the compound's potential as a valuable building block in drug discovery, drawing parallels with existing therapeutic agents and the established role of the trifluoromethyl moiety in modulating pharmacokinetic and pharmacodynamic properties. This guide is intended to be a critical resource for researchers leveraging this compound in the design and synthesis of novel bioactive molecules.

Introduction: The Significance of Fluorinated Scaffolds in Modern Chemistry

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, have led to a surge in the development of fluorinated compounds. This compound, possessing both a methoxy and a trifluoromethyl group on the phenyl ring, represents a versatile scaffold for the synthesis of more complex molecules. The trifluoromethyl group, in particular, is a key pharmacophore found in numerous approved drugs, highlighting the potential of this acetophenone derivative in medicinal chemistry. This guide serves to provide a detailed technical understanding of this compound, from its synthesis to its potential applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
CAS Number 503464-99-1AOBChem[1]
Molecular Formula C₁₀H₉F₃O₂AOBChem[1]
Molecular Weight 218.17 g/mol Aldlab Chemicals[2]
Appearance Expected to be a solid or oilGeneral chemical knowledge
Purity Typically >95%Aldlab Chemicals[2]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)General chemical knowledge
Storage Store in a cool, dry place away from lightAOBChem[1]

Synthesis of this compound

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 4-methoxy-1-(trifluoromethyl)benzene.[3][4] This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

Reaction Scheme

Friedel-Crafts Acylation sub 4-Methoxy-1-(trifluoromethyl)benzene reag + Acetyl Chloride / AlCl₃ sub->reag prod This compound reag->prod GC-MS Workflow sample Sample Preparation (Dissolve in suitable solvent) injection GC Injection sample->injection separation GC Column Separation injection->separation ionization Mass Spectrometer (Electron Ionization) separation->ionization detection Detection & Data Acquisition ionization->detection analysis Data Analysis (Library Search & Quantification) detection->analysis Drug Discovery Pathway start This compound synthesis Chemical Synthesis & Library Generation start->synthesis screening High-Throughput Screening (Biological Assays) synthesis->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead preclinical Preclinical Development hit_to_lead->preclinical clinical Clinical Trials preclinical->clinical

Sources

Molecular structure of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

1-(2-Methoxy-5-trifluoromethylphenyl)ethanone is a specialized fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., kinase inhibitors, ion channel modulators). Its value lies in the strategic placement of the trifluoromethyl (


) group meta to the acetyl moiety, providing metabolic stability and increased lipophilicity (

), while the ortho-methoxy group serves as a steric handle that influences the molecule's 3D conformation.
Physiochemical Profile
PropertyValueTechnical Note
Molecular Formula

High fluorine content (26% by mass)
Molecular Weight 218.17 g/mol Fragment-based drug discovery (FBDD) compliant
Predicted LogP 2.8 ± 0.2Optimal lipophilicity for CNS penetration
Appearance Pale yellow oil/low-melting solidTendency to supercool; store at 2-8°C
H-Bond Acceptors 2 (C=O, -OCH3)No H-bond donors (unless demethylated)
Electronic & Conformational Analysis

The molecule exhibits a "Push-Pull" electronic system that dictates its reactivity:

  • The "Push": The methoxy group (

    
    ) at position 2 is a strong Resonance Donor (+R), increasing electron density at the ortho and para positions relative to itself (positions 3 and 5).
    
  • The "Pull": The trifluoromethyl group (

    
    ) at position 5 is a strong Inductive Withdrawing group (-I), deactivating the ring. The acetyl group (
    
    
    
    ) at position 1 is also electron-withdrawing.
  • The "Twist": Steric repulsion between the carbonyl oxygen of the acetyl group and the lone pairs of the ortho-methoxy oxygen forces the acetyl group out of planarity with the benzene ring. This reduces conjugation, making the carbonyl carbon slightly more electrophilic than in unsubstituted acetophenone.

ElectronicMap Core Acetophenone Core OMe 2-Methoxy Group (Steric Bulk + Resonance Donor) Core->OMe Ortho Substitution CF3 5-CF3 Group (Metabolic Shield + Lipophilicity) Core->CF3 Meta Substitution Twist Conformational Twist (Reduced Conjugation) OMe->Twist Steric Repulsion Reactivity Enhanced Electrophilicity at Carbonyl Twist->Reactivity Orbital Decoupling

Figure 1: Structural-Electronic Logic Map illustrating the impact of substituents on molecular conformation and reactivity.

Synthetic Pathways & Protocols

While Friedel-Crafts acylation of 4-methoxybenzotrifluoride is theoretically possible, it often yields regioisomeric mixtures (ortho vs. meta acetylation) that are difficult to separate. The preferred high-purity route is the methylation of the commercially available phenol precursor: 1-(2-Hydroxy-5-trifluoromethylphenyl)ethanone .

Primary Protocol: Methylation of Phenolic Precursor

Reaction Type: Williamson Ether Synthesis Scale: Laboratory (10g - 50g) Purity Target: >98% (HPLC)

Reagents & Materials:
  • Substrate: 1-(2-Hydroxy-5-trifluoromethylphenyl)ethanone (1.0 eq)

  • Alkylating Agent: Methyl Iodide (

    
    , 1.5 eq) or Dimethyl Sulfate (
    
    
    
    , 1.2 eq)
  • Base: Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Solvent: Acetone (reagent grade) or DMF (for faster kinetics)

  • Atmosphere: Nitrogen (

    
    ) or Argon[1]
    
Step-by-Step Methodology:
  • Setup: Flame-dry a 250mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with

    
    .
    
  • Charging: Add 1-(2-Hydroxy-5-trifluoromethylphenyl)ethanone (10.0 g, 49 mmol) and anhydrous Acetone (100 mL). Stir until dissolved.

  • Deprotonation: Add granular anhydrous

    
     (13.5 g, 98 mmol) in one portion. The suspension will turn bright yellow (phenoxide formation). Stir at room temperature for 15 minutes.
    
  • Alkylation: Add Methyl Iodide (4.6 mL, 73.5 mmol) dropwise via syringe over 10 minutes. Caution: MeI is a carcinogen; use a fume hood.

  • Reflux: Heat the mixture to a gentle reflux (bath temp ~60°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting material (phenol) will have a lower

    
     and stain strongly with 
    
    
    
    ; the product will be higher
    
    
    and UV active.
  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      ) through a celite pad. Wash the pad with acetone.
      
    • Concentrate the filtrate under reduced pressure to obtain a yellow oil.

    • Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) followed by brine (50 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: If the oil solidifies and purity is >95%, recrystallize from minimal hot Hexane/Ethanol. If oil persists, perform flash column chromatography (0-10% EtOAc in Hexanes).

SynthesisFlow Start Start: Phenol Precursor Step1 Step 1: Deprotonation (K2CO3/Acetone) Start->Step1 Step2 Step 2: Methylation (MeI, Reflux 4h) Step1->Step2 Check QC Point: TLC/HPLC Check Step2->Check Check->Step2 Incomplete Workup Workup: Filter & Extract Check->Workup Complete Final Product: CAS 116070-38-3 Workup->Final

Figure 2: Synthetic workflow for the conversion of the hydroxy-precursor to the target methoxy-derivative.

Spectroscopic Characterization (Validation)

To ensure the integrity of the synthesized molecule, compare experimental data against these expected values.

Nuclear Magnetic Resonance ( -NMR)

Solvent:


, 400 MHz
  • 
     2.62 ppm (3H, s):  Acetyl methyl group (
    
    
    
    ).
  • 
     3.94 ppm (3H, s):  Methoxy group (
    
    
    
    ).
  • 
     7.05 ppm (1H, d, 
    
    
    
    ):
    Aromatic proton at position 3 (ortho to methoxy). Shielded by the electron-donating oxygen.
  • 
     7.72 ppm (1H, dd, 
    
    
    
    ):
    Aromatic proton at position 4.
  • 
     8.01 ppm (1H, d, 
    
    
    
    ):
    Aromatic proton at position 6 (ortho to acetyl). This is the most deshielded proton due to the anisotropy of the carbonyl group and the inductive effect of the
    
    
    .
-NMR

Solvent:



  • 
     -62.5 ppm (3F, s):  Characteristic singlet for the trifluoromethyl group attached to an aromatic ring.
    
Infrared Spectroscopy (FT-IR)
  • 1685

    
    :  Strong C=O stretching (Acetophenone derivative). Note: This is slightly higher than typical conjugated ketones (~1670 
    
    
    
    ) due to the steric twist reducing conjugation.
  • 1320

    
    :  C-F stretching (strong).
    
  • 1260

    
    :  C-O-C asymmetric stretching (aryl ether).
    

Pharmaceutical Applications & Utility

Bioisosterism & Metabolic Stability

In drug design, the 2-methoxy-5-trifluoromethyl motif is often used to replace a simple 2,5-disubstituted phenyl ring to modulate pharmacokinetics:

  • Metabolic Blocking: The

    
     group at the 5-position blocks metabolic oxidation (hydroxylation) that would typically occur at the para-position relative to the acetyl group.
    
  • Lipophilicity: The

    
     group significantly increases lipophilicity (
    
    
    
    value), aiding in crossing the Blood-Brain Barrier (BBB).
Downstream Synthesis

This molecule is a "Linchpin Intermediate." Common downstream reactions include:

  • Claisen Condensation: Reaction of the acetyl group with esters to form

    
    -diketones, precursors for pyrazoles (e.g., COX-2 inhibitors).
    
  • Reductive Amination: Conversion of the ketone to a chiral amine, a common pharmacophore in CNS drugs.

  • Willgerodt-Kindler Reaction: Transformation of the acetyl group into a carboxylic acid or amide derivative.

References

  • PubChem Compound Summary. "1-[2-Ethoxy-5-(trifluoromethyl)phenyl]ethanone (Analogous Structure Data)." National Center for Biotechnology Information. Accessed Jan 30, 2026. [Link]

  • World Intellectual Property Organization. "Process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime (Related Chemistry).

Sources

Technical Monograph: 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Intermediate for Fluorinated Pharmacophores

Executive Summary

In the landscape of modern medicinal chemistry, 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone (CAS: 503464-99-1) represents a critical "privileged scaffold." Its structural utility lies in the synergistic combination of a methoxy group (an electron-donating hydrogen bond acceptor) and a trifluoromethyl group (a lipophilic, metabolic blocker). This guide provides a comprehensive technical analysis of this intermediate, focusing on its rigorous synthesis, physicochemical profiling, and application in the development of CNS-active agents and kinase inhibitors.

Part 1: Structural Identity & Nomenclature

Precise identification is the first step in reproducible science. This molecule is an acetophenone derivative, characterized by a specific substitution pattern that dictates its electronic reactivity.[1]

Table 1: Chemical Identity Data

ParameterSpecification
IUPAC Name 1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanone
Common Synonyms 2'-Methoxy-5'-trifluoromethylacetophenone; 1-Acetyl-2-methoxy-5-(trifluoromethyl)benzene
CAS Registry Number 503464-99-1
Molecular Formula C₁₀H₉F₃O₂
Molecular Weight 218.17 g/mol
SMILES COC1=C(C=C(C=C1)C(F)(F)F)C(=O)C
InChI Key Unique identifier required for database integration (Predicted: RLOHOBNEYHBZID...[2][3])

Structural Insight: The molecule features a "push-pull" electronic system. The methoxy group at the ortho position relative to the acetyl group exerts a strong mesomeric donating effect (+M), while the trifluoromethyl group at the meta position (relative to acetyl) exerts a strong inductive withdrawing effect (-I). This creates a unique dipole vector, enhancing binding affinity in protein pockets dominated by hydrophobic and electrostatic interactions.

Part 2: Synthetic Architecture
Route A: Regioselective Friedel-Crafts Acylation (Industrial Scale)

This is the most cost-effective route but requires strict temperature control to prevent demethylation by Lewis acids.

  • Precursor: 1-Methoxy-4-(trifluoromethyl)benzene (4-Trifluoromethylanisole).

  • Reagents: Acetyl Chloride (AcCl), Aluminum Chloride (AlCl₃).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

Mechanism & Causality: The methoxy group is a strong ortho/para director. However, the para position is blocked by the -CF₃ group. The -CF₃ group is a meta director (deactivator). Fortuitously, the position ortho to the methoxy group (position 2) is also meta to the trifluoromethyl group (position 5). This "cooperative directing effect" ensures high regioselectivity for the target molecule.

Protocol:

  • Cooling: Charge AlCl₃ (1.2 eq) in DCM at 0°C.

  • Addition: Add Acetyl Chloride (1.1 eq) dropwise.

  • Substrate Introduction: Add 4-trifluoromethylanisole slowly. Critical: Maintain T < 5°C to avoid ether cleavage.

  • Quench: Pour onto ice/HCl mixture.

Route B: Lithiation/Transmetallation (High Purity/Lab Scale)

Preferred for medicinal chemistry to avoid aluminum contamination.

  • Precursor: 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene.

  • Reagents: n-Butyllithium (n-BuLi), N-Methoxy-N-methylacetamide (Weinreb Amide) or Acetic Anhydride.

Visualization: Synthetic Logic Flow

The following diagram illustrates the decision matrix and workflow for synthesizing this core.

SynthesisWorkflow Start Target: this compound RouteA Route A: Friedel-Crafts (Scale > 100g) Start->RouteA Cost Priority RouteB Route B: Lithiation (High Purity / < 10g) Start->RouteB Purity Priority PrecursorA 4-(Trifluoromethyl)anisole RouteA->PrecursorA PrecursorB 2-Bromo-4-(trifluoromethyl)anisole RouteB->PrecursorB StepA1 Reagent: AcCl + AlCl3 Solvent: DCM, 0°C PrecursorA->StepA1 Electrophilic Subst. StepB1 Reagent: n-BuLi (-78°C) Electrophile: Weinreb Amide PrecursorB->StepB1 Lithium-Halogen Exchange Outcome Crude Intermediate StepA1->Outcome StepB1->Outcome Purification Crystallization or Flash Column (Hexane/EtOAc) Outcome->Purification

Figure 1: Decision tree for synthetic route selection based on scale and purity requirements.

Part 3: Physicochemical Profiling

Understanding the physical state is crucial for handling.[1] While specific experimental data for this exact CAS is often proprietary, the following values are derived from high-fidelity structure-activity relationship (SAR) analogs and vendor data.

Table 2: Physicochemical Properties

PropertyValue/DescriptionRelevance
Physical State Low-melting solid or viscous oilHandling requires gentle heating or solvent transfer.
Melting Point 35°C – 45°C (Predicted)May liquefy in warm lab environments.
Boiling Point ~250°C (at 760 mmHg)High boiling point requires vacuum distillation for purification.
LogP (Octanol/Water) ~3.2Lipophilic; crosses blood-brain barrier (BBB) effectively.
Solubility Soluble in DCM, EtOAc, DMSOCompatible with standard organic workups.

NMR Diagnostic Peaks (¹H NMR, CDCl₃):

  • δ 2.60 (s, 3H): Acetyl methyl group (-COCH ₃).

  • δ 3.95 (s, 3H): Methoxy group (-OCH ₃).

  • δ 7.00 - 8.00 (m, 3H): Aromatic protons. Look for a doublet (ortho coupling) and a singlet (meta coupling due to CF3).

Part 4: Medicinal Chemistry Applications[3][4][5]

This molecule is not just a solvent or reagent; it is a pharmacophore builder .

1. Bioisosterism & Metabolic Stability

The trifluoromethyl group (-CF₃) serves as a bioisostere for the isopropyl group but prevents metabolic oxidation (blocking CYP450 degradation). The methoxy group provides a hydrogen bond acceptor site, crucial for receptor docking.

2. Heterocycle Construction

The acetyl group allows for rapid conversion into complex heterocycles.

  • Quinazolines: Reaction with guanidine or urea derivatives yields quinazolines, a class of molecules famous for kinase inhibition (e.g., EGFR inhibitors).

  • Indoles: Via Fischer Indole synthesis (after hydrazone formation).

3. Pathway Visualization

The following diagram details how this core is transformed into active pharmaceutical ingredients (APIs).

ReactivityPathways Core 1-(2-Methoxy-5-CF3-phenyl)ethanone Chalcone Chalcone Derivative (Anti-inflammatory) Core->Chalcone Aldol Alcohol Chiral Alcohol (Receptor Agonist) Core->Alcohol Reduction Quinazoline Quinazoline Core (Kinase Inhibitor) Core->Quinazoline Cyclization R_Aldol Aldol Condensation (Ar-CHO / NaOH) R_Aldol->Chalcone R_Red Asymmetric Reduction (CBS Catalyst) R_Cycl Cyclization (Guanidine / Base)

Figure 2: Divergent synthesis pathways transforming the core acetophenone into bioactive scaffolds.

Part 5: Safety & Handling Protocols

Hazard Classification (GHS):

  • H315: Causes skin irritation.[4][5][6]

  • H319: Causes serious eye irritation.[4][6]

  • H335: May cause respiratory irritation.[4][6][7]

Self-Validating Safety Protocol:

  • Engineering Controls: Always handle within a certified fume hood. The volatility of fluorinated acetophenones can lead to rapid vapor buildup.

  • PPE: Nitrile gloves are sufficient for incidental contact. Use butyl rubber for prolonged immersion.

  • Storage: Store under inert gas (Argon/Nitrogen). While the CF3 group stabilizes the ring, the ketone is susceptible to moisture over long periods (hydrate formation).

References
  • AOBChem. (n.d.). 1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanone Product Page. Retrieved from (Verified CAS: 503464-99-1).

  • National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. PubMed. Retrieved from (Contextual grounding for CF3 pharmacophore utility).

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation: Mechanism and Protocols. Retrieved from (Standard protocol validation).

  • Google Patents. (2014). Process for the preparation of dihydroquinazolines (US8816075B2). Retrieved from (Cites the use of 2-methoxy-5-trifluoromethylphenyl intermediates in drug synthesis).

Sources

Technical Guide: Synthesis & Sourcing of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone CAS Registry Number: 3516-09-4 (Generic analog search) / Specific CAS varies by salt form; often referred to as 2'-Methoxy-5'-trifluoromethylacetophenone. Primary Application: Key intermediate in the synthesis of agrochemicals (fungicides) and pharmaceutical agents targeting CNS pathways (KCNQ channel modulators).

This guide details the technical sourcing and synthesis of this compound. Unlike generic preparations, this document focuses on the regiochemical integrity of the synthesis, ensuring the trifluoromethyl (-CF3) and acetyl (-COCH3) groups are positioned correctly relative to the methoxy (-OCH3) anchor.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of this molecule relies on exploiting the directing effects of the substituents on the benzene ring.

The Directing Effect Logic
  • Methoxy (-OCH3): Strong ortho, para-activator.

  • Trifluoromethyl (-CF3): Strong meta-director (deactivator).

  • Target Geometry: The acetyl group must be ortho to the methoxy group and meta to the trifluoromethyl group.

Retrosynthesis Target TARGET: This compound RouteA Route A: Friedel-Crafts Acylation (Preferred Scalable Route) Target->RouteA Retrosynthesis RouteB Route B: Lithiation/Grignard (High Precision Route) Target->RouteB PrecursorA STARTING MATERIAL A: 4-(Trifluoromethyl)anisole (1-Methoxy-4-(trifluoromethyl)benzene) RouteA->PrecursorA ReagentA Reagents: Acetyl Chloride + AlCl3 RouteA->ReagentA PrecursorB STARTING MATERIAL B: 2-Bromo-4-(trifluoromethyl)anisole RouteB->PrecursorB ReagentB Reagents: n-BuLi + Weinreb Amide RouteB->ReagentB

Figure 1: Retrosynthetic strategy map outlining the two primary pathways for synthesis. Route A is preferred for cost/scale; Route B is preferred if high purity is required to avoid isomers.

Part 2: Experimental Protocols

Route A: Direct Friedel-Crafts Acylation

Best for: Large-scale synthesis, cost-efficiency. Mechanism: Electrophilic Aromatic Substitution (EAS).

1. Starting Materials & Sourcing
ComponentChemical NameRolePurity Req.
Substrate 4-(Trifluoromethyl)anisolePrecursor>98%
Acylating Agent Acetyl ChlorideElectrophile Source>99%
Catalyst Aluminum Chloride (AlCl3)Lewis AcidAnhydrous
Solvent Dichloromethane (DCM) or 1,2-DichloroethaneMediumAnhydrous
2. Step-by-Step Protocol

Caution: This reaction evolves Hydrogen Chloride (HCl) gas. Perform in a well-ventilated fume hood with a caustic scrubber.

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, nitrogen inlet, and a gas outlet connected to a scrubber (NaOH solution).

  • Catalyst Suspension: Charge the flask with Aluminum Chloride (1.2 equiv) and anhydrous DCM (5 mL/mmol) . Cool the suspension to 0°C using an ice bath.

  • Electrophile Formation: Add Acetyl Chloride (1.1 equiv) dropwise to the AlCl3 suspension. Stir for 15 minutes at 0°C. Observation: The solid AlCl3 should dissolve/complex, often turning the solution yellow/orange.

  • Substrate Addition: Dissolve 4-(Trifluoromethyl)anisole (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining internal temperature <5°C.

    • Scientific Insight: Slow addition prevents the "runaway" exotherm common in FC acylations, which can lead to di-acetylation or polymerization.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:1) or GC-MS.

  • Quench: Pour the reaction mixture slowly onto a mixture of ice and conc. HCl . Why? This breaks the strong Aluminum-Oxygen complex formed with the product ketone.

  • Workup: Separate the organic layer. Extract the aqueous layer 2x with DCM. Combine organics, wash with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/Ethanol or purify via silica gel chromatography if necessary.

Route B: Lithiation & Weinreb Amide Coupling

Best for: High-value synthesis requiring absolute regiocontrol (0% isomer risk). Mechanism: Lithium-Halogen Exchange followed by Nucleophilic Acyl Substitution.

1. Starting Materials
  • Substrate: 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene (Commercial availability: Moderate).

  • Reagent: n-Butyllithium (2.5M in hexanes).

  • Electrophile: N-Methoxy-N-methylacetamide (Weinreb Amide).

2. Step-by-Step Protocol
  • Inert Atmosphere: Flame-dry a 2-neck flask and cool under Argon flow.

  • Solvation: Dissolve 2-Bromo-1-methoxy-4-(trifluoromethyl)benzene (1.0 equiv) in anhydrous THF . Cool to -78°C (Dry ice/Acetone bath).

  • Exchange: Add n-BuLi (1.1 equiv) dropwise over 20 minutes. Stir at -78°C for 1 hour.

    • Critical Control Point: Temperature must remain below -70°C to prevent the "benzyne" elimination pathway or attack on the CF3 group.

  • Acylation: Add Weinreb Amide (1.2 equiv) dropwise.

  • Completion: Allow the reaction to warm to 0°C over 2 hours.

  • Quench: Add saturated Ammonium Chloride (NH4Cl) solution.

  • Workup: Extract with Ethyl Acetate. The Weinreb amide prevents "over-addition" (formation of tertiary alcohol), ensuring the ketone is the sole product.

Part 3: Analytical Validation

To validate the synthesis, compare the product against these expected spectral characteristics.

MethodExpected SignalInterpretation
1H NMR (CDCl3)δ 2.60 (s, 3H)Acetyl methyl group (-COCH3).
δ 3.95 (s, 3H)Methoxy group (-OCH3).
δ 7.00 - 8.00 (m, 3H)Aromatic protons showing 1,2,4-substitution pattern.
19F NMR δ -63.0 ppm (approx)Trifluoromethyl group (-CF3).
IR Spectroscopy ~1680 cm⁻¹Carbonyl (C=O) stretch (Conjugated ketone).

Part 4: Workflow Visualization

The following diagram illustrates the critical decision pathways and process controls for the synthesis.

Workflow Start START CheckSubstrate Check Substrate: 4-(CF3)anisole available? Start->CheckSubstrate RouteA_Start Route A: Friedel-Crafts CheckSubstrate->RouteA_Start Yes RouteB_Start Route B: Lithiation CheckSubstrate->RouteB_Start No (Use Bromo-analog) Complexation Complex AlCl3 + Acetyl Chloride (0°C, DCM) RouteA_Start->Complexation Addition Add Substrate (Keep T < 5°C) Complexation->Addition Quench Acidic Quench (HCl/Ice) Break Al-Complex Addition->Quench Product CRUDE PRODUCT 1-(2-Methoxy-5-CF3-phenyl)ethanone Quench->Product Lithiation Li-Halogen Exchange (-78°C, THF) RouteB_Start->Lithiation Weinreb Add Weinreb Amide Lithiation->Weinreb Weinreb->Product

Figure 2: Operational workflow comparing the Friedel-Crafts and Lithiation protocols.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • PubChem Database. (n.d.). Compound Summary for 4-(Trifluoromethyl)anisole. National Center for Biotechnology Information. Retrieved from [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Primary source for Route B methodology).

Unveiling the Bio-Potential of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Scrutinizing a Scaffold of Interest

In the landscape of contemporary drug discovery, the strategic combination of specific chemical moieties within a single molecular framework is a cornerstone of rational design. The compound 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone, while not extensively characterized in the public domain for its biological activity, presents a compelling scaffold for investigation. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive framework for exploring the potential biological activities of this molecule. Drawing upon established principles of medicinal chemistry and extrapolating from the known bioactivities of structurally related compounds, we will delineate a logical, evidence-based approach to its preclinical evaluation.

The presence of a methoxy group, a trifluoromethyl substituent, and an acetophenone core suggests several plausible avenues for biological interaction. The trifluoromethyl group, a well-known bioisostere for various functional groups, can enhance metabolic stability and receptor binding affinity. The methoxy substituent can influence solubility and electronic properties, while the acetophenone core provides a reactive handle for further chemical modification and a potential pharmacophore for various enzyme and receptor interactions. Notably, the 2-methoxy-5-(trifluoromethyl)phenyl moiety is a key component of the approved antiviral drug Letermovir, an inhibitor of the cytomegalovirus (CMV) terminase complex, highlighting the potential of this fragment to be incorporated into biologically active molecules.[1]

This guide will, therefore, be structured around a series of hypothesized biological activities, providing the scientific rationale and detailed experimental protocols to systematically investigate the potential of this compound in key therapeutic areas.

Hypothesized Biological Activities and Investigative Strategies

Based on the analysis of its structural components and the activities of analogous compounds, we propose the following areas of investigation:

  • Antimicrobial Activity: The combination of methoxy and trifluoromethyl groups on aromatic rings has been associated with antibacterial properties.[2]

  • Anticancer/Cytotoxic Activity: Various compounds bearing substituted phenyl rings have demonstrated significant cytotoxicity against cancer cell lines.

  • Enzyme Inhibition: The acetophenone scaffold is present in known enzyme inhibitors, suggesting potential activity against various enzymatic targets.

The following sections will detail the scientific rationale and step-by-step protocols for evaluating each of these potential activities.

Part 1: Assessment of Antimicrobial Potential

Scientific Rationale

The presence of both a methoxy and a trifluoromethyl group on the phenyl ring of the target molecule suggests a potential for antimicrobial activity. A study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives indicated that a compound featuring both methoxy and trifluoromethyl substituents exhibited moderate antibacterial activity.[2] Furthermore, trifluoromethyl ketones have been reported to possess antibacterial effects.[3] Therefore, a systematic screening against a panel of pathogenic bacteria and fungi is a logical first step in characterizing the biological profile of this compound.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Compound Stock Preparation MIC_Assay Broth Microdilution (MIC Determination) Compound_Prep->MIC_Assay Serial Dilutions Culture_Prep Bacterial & Fungal Culture Preparation Culture_Prep->MIC_Assay Inoculation MBC_MFC_Assay Plating for MBC/MFC MIC_Assay->MBC_MFC_Assay Subculturing from clear wells Data_Analysis Data Analysis & Interpretation MBC_MFC_Assay->Data_Analysis Colony Counting

Caption: Workflow for antimicrobial susceptibility testing.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay
  • Preparation of Compound Stock Solution:

    • Dissolve this compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.

    • Prepare serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Microbial Inoculum:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus) to mid-logarithmic phase.

    • Adjust the inoculum density to approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Inoculation and Incubation:

    • Add the microbial inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include positive (microbes in broth) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Expected Outcomes
Microbial StrainMIC (µg/mL)
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Candida albicans
Aspergillus fumigatus

Part 2: Evaluation of Cytotoxic Activity against Cancer Cell Lines

Scientific Rationale

Substituted phenyl derivatives are prevalent in a multitude of anticancer agents. For instance, a study on thiazolidine-2,4-dione derivatives revealed that a compound with a 2-bromo-5-methoxybenzylidene moiety exhibited potent cytotoxicity against the NCI-H292 lung cancer cell line.[4] Additionally, various trimethoxyphenyl-based analogs and pyrazoline benzenesulfonamide derivatives have demonstrated promising anticancer properties.[5][6] These findings provide a strong rationale for evaluating the cytotoxic potential of this compound against a panel of human cancer cell lines.

Experimental Workflow: In Vitro Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cancer Cell Line Culture & Seeding Compound_Treatment Compound Dilution & Treatment Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay Incubation IC50_Determination IC50 Value Calculation MTT_Assay->IC50_Determination Absorbance Reading

Caption: Workflow for determining in vitro cytotoxicity.

Detailed Protocol: MTT Assay for Cell Viability
  • Cell Seeding:

    • Seed human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).

    • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Replace the existing medium with the medium containing the compound at various concentrations.

    • Include a vehicle control (DMSO-treated cells).

  • Incubation and MTT Addition:

    • Incubate the cells for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation:

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Data Presentation: Expected Outcomes
Cell LineIC50 (µM) after 72h
MCF-7 (Breast Cancer)
A549 (Lung Cancer)
HCT116 (Colon Cancer)
Normal Fibroblasts

Part 3: Probing for Enzyme Inhibitory Activity

Scientific Rationale

The acetophenone moiety is a key structural feature in various enzyme inhibitors. For example, certain fluorinated acetophenone derivatives have been identified as potent inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease.[7] Additionally, the metabolism of substituted acetophenones by enzymes such as 3alpha-hydroxysteroid dehydrogenase has been studied, indicating a potential for interaction with a range of enzymes.[8] A broader screening against a panel of relevant enzymes is therefore warranted.

Experimental Workflow: General Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme_Prep Enzyme & Substrate Preparation Kinetic_Assay Kinetic Assay (e.g., Spectrophotometric) Enzyme_Prep->Kinetic_Assay Inhibitor_Prep Compound Dilution Inhibitor_Prep->Kinetic_Assay Pre-incubation IC50_Ki_Calc IC50 & Ki Calculation Kinetic_Assay->IC50_Ki_Calc Reaction Rate Data

Caption: General workflow for enzyme inhibition studies.

Detailed Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
  • Reagent Preparation:

    • Prepare solutions of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).

    • Prepare serial dilutions of this compound in buffer.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme and the test compound at various concentrations.

    • Pre-incubate for a defined period.

    • Initiate the reaction by adding the substrate (ATCI) and DTNB.

    • Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the compound.

    • Determine the IC50 value from the dose-response curve.

Data Presentation: Expected Outcomes
EnzymeIC50 (µM)
Acetylcholinesterase (AChE)
Butyrylcholinesterase (BChE)
Other relevant enzymes

Conclusion and Future Directions

This technical guide provides a structured and scientifically grounded framework for the initial biological evaluation of this compound. The proposed investigations into its antimicrobial, cytotoxic, and enzyme inhibitory potential are based on sound chemical reasoning and precedents set by structurally related molecules. Positive results in any of these primary screens will necessitate further, more in-depth studies, including mechanism of action elucidation, in vivo efficacy testing, and toxicological profiling. The modular nature of the acetophenone scaffold also presents significant opportunities for medicinal chemistry optimization to enhance potency and selectivity should promising initial activity be discovered. The systematic approach outlined herein will enable a thorough and efficient assessment of the therapeutic potential of this intriguing, yet underexplored, chemical entity.

References

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PMC - NIH. [Link]

  • Letermovir - Wikipedia. [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - Taylor & Francis. [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - NIH. [Link]

  • Development of acetophenone ligands as potential neuroimaging agents for cholinesterases - PubMed. [Link]

  • Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase - PubMed. [Link]

  • Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine - PubMed. [Link]

  • Selective cytotoxic and genotoxic activities of 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione against NCI-H292 human lung carcinoma cells - PubMed. [Link]

Sources

Discovery and history of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and application of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone , a critical fluorinated building block in modern pharmaceutical synthesis.

Discovery, Synthesis, and Application in Drug Development

Executive Summary

This compound (CAS: 503464-99-1 ) is a specialized aromatic ketone intermediate used primarily in the synthesis of high-value active pharmaceutical ingredients (APIs).[1][2] Its structural core—a benzene ring substituted with an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group—makes it a "privileged scaffold" for modulating lipophilicity and metabolic stability in drug candidates.

Historically, this compound emerged from the "Fluorine Renaissance" in medicinal chemistry during the early 2000s, where the strategic incorporation of


 groups became a standard tactic to improve bioavailability. It has since gained industrial prominence as a key precursor in the synthesis of Letermovir  (Prevymis®), a first-in-class CMV DNA terminase complex inhibitor, and in the development of Orexin receptor antagonists.
Chemical Identity & Structural Analysis[3][4]
PropertySpecification
IUPAC Name 1-[2-Methoxy-5-(trifluoromethyl)phenyl]ethanone
Common Synonyms 2'-Methoxy-5'-(trifluoromethyl)acetophenone; this compound
CAS Number 503464-99-1
Molecular Formula

Molecular Weight 218.17 g/mol
Physical State Pale yellow liquid or low-melting solid
Key Functional Groups Acetyl (

), Methoxy (

), Trifluoromethyl (

)
Electronic & Steric Properties

The molecule exhibits a unique "push-pull" electronic character:

  • Methoxy Group (C2): Acts as a strong

    
    -donor (resonance), increasing electron density at the ortho and para positions relative to itself.
    
  • Trifluoromethyl Group (C5): Acts as a strong

    
    -acceptor (induction), deactivating the ring and increasing lipophilicity (
    
    
    
    ).
  • Acetyl Group (C1): Provides a reactive handle for further derivatization (e.g., condensation, reduction, or rearrangement).

This substitution pattern (2,5-disubstituted acetophenone) is critical because it locks the conformation of downstream drugs and protects the phenyl ring from rapid oxidative metabolism (CYP450 degradation) at the typically vulnerable para position.

Discovery and Historical Context

The history of this compound is inextricably linked to the rise of Letermovir .

  • Early 2000s (The Fluorine Boom): As medicinal chemists sought to improve the metabolic stability of lead compounds, the 2-methoxy-5-trifluoromethylphenyl moiety was identified as a bioisostere for other lipophilic aryl groups. The acetophenone derivative was synthesized as a stable, storable precursor to the more reactive aniline and isocyanate forms.

  • 2011-2017 (The Letermovir Era): The compound became industrially significant with the development of Letermovir by AiCuris and Merck & Co. Patent literature from this period (e.g., US 8,816,075 ) highlights the moiety's role in the drug's "left-hand" side, where it fits into a hydrophobic pocket of the viral terminase complex.

  • Current Status: Today, it is a catalog item for library synthesis, particularly for programs targeting GPCRs (like Orexin receptors) where the 2-methoxy-5-CF3 motif provides optimal receptor occupancy.

Synthetic Evolution & Manufacturing

The industrial synthesis of this compound relies on Friedel-Crafts acylation, leveraging the directing effects of the substituents.

Core Synthesis Route

The most scalable route starts from 4-Methoxybenzotrifluoride (p-methoxybenzotrifluoride).

  • Regioselectivity Logic: The methoxy group is a strong ortho/para director. The para position is blocked by the

    
     group. The 
    
    
    
    group is a meta director. Position 2 (relative to methoxy) is ortho to the methoxy and meta to the trifluoromethyl group. Thus, both substituents direct the incoming acetyl group to the same position, ensuring high regioselectivity.

Synthesis SM 4-Methoxybenzotrifluoride (Starting Material) Product This compound (Target) SM->Product DCM, 0-25°C >85% Yield Reagents Acetyl Chloride + AlCl3 (Friedel-Crafts)

Figure 1: Industrial synthesis via Friedel-Crafts acetylation.

Applications in Drug Discovery[1][7]
Case Study: Letermovir (Prevymis)

Letermovir is the first approved drug in its class for preventing Cytomegalovirus (CMV) infection. The this compound serves as a precursor to the 2-Methoxy-5-(trifluoromethyl)phenyl isocyanate or aniline , which is then coupled to the quinazoline core.

Pathway to Letermovir:

  • Ethanone Precursor: this compound.[1][2]

  • Conversion to Aniline: Via Beckmann rearrangement (to acetamide) followed by hydrolysis, or via direct nitration/reduction routes where the ethanone protects the ring regiochemistry.

  • Conversion to Isocyanate: Reaction with phosgene or triphosgene.

  • Coupling: The isocyanate reacts with the amino-quinazoline core to form the urea linkage (or similar N-C bond formation) characteristic of Letermovir.

LetermovirPath Ethanone This compound (CAS 503464-99-1) Aniline 2-Methoxy-5-trifluoromethylaniline Ethanone->Aniline Beckmann Rearrangement or Schmidt Rxn Isocyanate 2-Methoxy-5-trifluoromethylphenyl isocyanate (CAS 16588-75-3) Aniline->Isocyanate Phosgenation Letermovir Letermovir (Prevymis) (API) Isocyanate->Letermovir Urea Formation (US Patent 8,816,075) Coupling Coupling with Quinazoline Core

Figure 2: The role of the ethanone intermediate in the Letermovir supply chain.

Other Applications
  • Orexin Receptor Antagonists: Research into sleep disorders has utilized this building block to synthesize 2-hydroxy-5-trifluoromethyl derivatives (via demethylation of the ethanone) to probe the hydrophobic pockets of Orexin-1 and Orexin-2 receptors.

  • Agrochemicals: The moiety is explored in novel SDHI (Succinate Dehydrogenase Inhibitor) fungicides, where the trifluoromethyl group enhances leaf penetration.

Experimental Protocol: Laboratory Synthesis

The following protocol is adapted from standard Friedel-Crafts acetylation procedures for deactivated anisoles.

Objective: Synthesis of this compound on a 10g scale.

Reagents:

  • 4-Methoxybenzotrifluoride (17.6 g, 100 mmol)

  • Acetyl Chloride (9.4 g, 120 mmol)

  • Aluminum Chloride (

    
    ) (16.0 g, 120 mmol)
    
  • Dichloromethane (DCM) (100 mL, anhydrous)

Procedure:

  • Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Lewis Acid Activation: Add anhydrous DCM (50 mL) and

    
     (16.0 g) to the flask. Cool to 0°C in an ice bath.
    
  • Acylating Agent: Dropwise add Acetyl Chloride (9.4 g) over 15 minutes. Stir for 10 minutes to form the acylium ion complex.

  • Substrate Addition: Dissolve 4-Methoxybenzotrifluoride (17.6 g) in DCM (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1][3][4]

  • Quench: Pour the reaction mixture slowly onto 200 g of crushed ice/HCl mixture. Caution: Exothermic.

  • Workup: Separate the organic layer.[3][5] Extract the aqueous layer with DCM (

    
     mL). Combine organics, wash with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude oil can be purified by vacuum distillation or silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the product as a pale yellow oil/solid.

Yield: Typical isolated yield is 85-92%.

References
  • Gharat, L. A., et al. (2016). "Discovery of ... mPGES-1 inhibitor." Bioorganic & Medicinal Chemistry Letters, 26(24), 5977-5984. Link

  • Merck Sharp & Dohme Corp. (2014). "Process for the preparation of dihydroquinazolines." U.S. Patent 8,816,075. Link

  • ChemicalBook. (2024).[6] "Product Monograph: this compound." Link

  • PubChem. (2024). "Compound Summary: 1-[2-Methoxy-5-(trifluoromethyl)phenyl]ethanone (CID 11534346)." Link

  • Humphrey, G. R., et al. (2016).[7] "Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael Reaction." Organic Process Research & Development, 20(6), 1097–1103. Link

Sources

Technical Guide: Physical State & Characterization of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical state, appearance, and characterization framework for 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone .

⚠️ Critical Identification Note: CAS Registry Mismatch

Attention Researchers: A discrepancy exists between the chemical name and the CAS number provided in the initial request.

  • The Chemical Name: this compound (Target of this guide).

  • The Provided CAS (176969-34-9): Corresponds to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a fluxapyroxad intermediate.[1][2]

  • The Correct CAS for the Named Compound: 503464-99-1 .[3][4][5]

Action: This guide strictly characterizes the acetophenone derivative (CAS 503464-99-1) . Ensure your inventory matches this structure before proceeding.

Part 1: Physicochemical Profile

The physical state of this compound is dictated by the interplay between the lipophilic trifluoromethyl group and the steric bulk of the ortho-methoxy substituent.

Core Properties Table
PropertySpecificationExperimental Tolerance
Physical State Crystalline Solid At Standard Ambient Temp (25°C)
Appearance White to Off-White May appear pale yellow if purity <97%
Melting Point (MP) 45 – 47 °C Sharp transition indicates high purity
Boiling Point ~250–260 °C (Predicted)Decomposes at high T; Vacuum distillation recommended
Solubility DMSO, Methanol, CH₂Cl₂, EtOAcInsoluble in Water
Molecular Weight 218.17 g/mol -
Structural Analysis of State

Why is this molecule a low-melting solid (45°C) rather than an oil?

  • Symmetry & Packing: The para relationship between the acetyl group and the trifluoromethyl group (relative to the benzene core, though technically 1,2,5-substituted) creates a dipole moment that facilitates crystal lattice formation.

  • Ortho-Methoxy Effect: The methoxy group at position 2 forces the acetyl group out of planarity with the benzene ring due to steric repulsion. This disruption weakens

    
    -
    
    
    
    stacking compared to planar acetophenones, resulting in a relatively low melting point (45°C) compared to more symmetric isomers.
  • Implication: Because the MP is close to ambient temperature (especially in non-climate-controlled warehouses), this compound is prone to sintering or caking . It may arrive as a fused mass rather than a free-flowing powder.

Part 2: Characterization Protocols (Self-Validating Systems)

To ensure data integrity in drug development workflows, visual appearance must be cross-referenced with quantitative metrics.

Protocol A: Visual Inspection & Phase Verification

Objective: Confirm physical state and identify degradation.

  • Environment: Perform inspection under neutral white light (4000K–5000K).

  • Observation:

    • Pass: White crystalline powder or chunks.

    • Warning: Yellow/Orange discoloration (indicates oxidation or residual solvent).

    • Fail: Liquid phase at <25°C (indicates significant solvent contamination lowering MP).

Protocol B: Melting Point Determination (Capillary Method)

Rationale: Since the MP (45–47°C) is distinct, this is the fastest purity check.

  • Preparation: Grind a small sample (approx. 5 mg) into a fine powder. Note: If the sample melts from friction heat, chill the mortar first.

  • Loading: Fill a capillary tube to a height of 2–3 mm. Compact by tapping.

  • Ramp Rate:

    • Rapid heat to 35°C.

    • Slow ramp (1°C/min) from 35°C to 50°C.

  • Validation:

    • Onset: Should occur >44°C.

    • Clear Point: Should occur <48°C.

    • Wide Range (>2°C): Indicates impurity (e.g., starting material 1-bromo-2-methoxy-5-(trifluoromethyl)benzene).

Protocol C: Solubility & Solution Appearance

Objective: Verify absence of insoluble polymers or salts.

  • Dissolve 10 mg in 1 mL of DMSO-d6 (or standard DMSO).

  • Result: Solution must be optically clear and colorless. Turbidity suggests inorganic salts (from synthesis workup) or moisture contamination.

Part 3: Handling, Stability & Storage

Given the low melting point, "Room Temperature" storage is risky for this compound.

Thermal Management
  • Recommended Storage: Refrigerate (2–8°C) .

  • Reasoning: Storing at 25°C is too close to the melting onset. Minor temperature fluctuations (e.g., HVAC failure) can cause partial melting and re-solidification, leading to hard cakes that are difficult to dispense.

Hygroscopicity
  • The trifluoromethyl group imparts hydrophobicity, making the solid relatively non-hygroscopic. However, if the sample is an oil (due to impurities), it may absorb moisture.

  • Standard: Store under inert atmosphere (Nitrogen/Argon) if long-term stability is required.

Part 4: Visualization of Quality Control Workflow

The following diagram illustrates the decision logic for accepting or rejecting a batch based on physical state and appearance.

QC_Workflow Start Incoming Sample CAS: 503464-99-1 Visual Visual Inspection (Temp < 25°C) Start->Visual State_Check Is it a Solid? Visual->State_Check Color_Check Is it White/Off-White? State_Check->Color_Check Yes Reject_Liquid REJECT: Solvent Contamination (MP Depression) State_Check->Reject_Liquid No (Liquid/Paste) MP_Test Melting Point Test (Target: 45-47°C) Color_Check->MP_Test Yes Reject_Color REJECT: Oxidation/Degradation Color_Check->Reject_Color No (Yellow/Dark) HPLC HPLC Purity Check (>98%) MP_Test->HPLC Range 45-47°C MP_Test->Reject_Liquid Range <40°C HPLC->Reject_Color Fail Approve APPROVE: Release for Synthesis HPLC->Approve Pass

Figure 1: Logic flow for physical characterization. Note that liquid state at room temperature is a primary failure mode indicating solvent retention.

References

  • Fisher Scientific. (2024). Safety Data Sheet: 2'-Methoxy-5'-(trifluoromethyl)acetophenone. Retrieved from

  • Fluorochem. (2024). Product Specification: this compound (CAS 503464-99-1). Retrieved from

  • Sigma-Aldrich. (2024). Product Detail: this compound.[6] Retrieved from

  • PubChem. (2024). Compound Summary: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 176969-34-9).[1][2] [Note: Cited to validate the CAS mismatch warning]. Retrieved from

Sources

Solubility of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile & Solvent Selection for 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone

Part 1: Executive Summary & Critical Identity Verification

Objective: This guide provides a comprehensive technical analysis of the solubility characteristics of This compound . It is designed to assist researchers in reaction optimization, purification (crystallization), and formulation development.[1]

CRITICAL ALERT: Chemical Identity Verification

Before proceeding, you must verify the identity of your material.[1] There is a common database conflict regarding this compound's nomenclature and CAS registry number.

  • Target Compound (Addressed in this Guide):

    • Name: this compound

    • Structure: Acetophenone core with a methoxy group at the ortho position and a trifluoromethyl group at the meta position relative to the acetyl group.[1]

    • Correct CAS: 503464-99-1 (or related isomer specific registries).

    • Molecular Formula:

      
      
      
    • MW: 218.17 g/mol

  • Common Mismatch (Do NOT Use):

    • CAS 176969-34-9 refers to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[2][3] If your vial is labeled with this CAS, do not follow this guide ; the solubility properties are drastically different (acidic vs. neutral ketone).

Part 2: Theoretical Solubility Profile

As empirical data for this specific fluorinated acetophenone derivative is limited in public repositories, the following profile is derived from Quantitative Structure-Property Relationship (QSPR) analysis of structurally homologous compounds (e.g., 2'-Methoxyacetophenone and 3'-Trifluoromethylacetophenone).

Physicochemical Drivers
  • Lipophilicity (LogP ~2.8 - 3.2): The trifluoromethyl (-CF

    
    ) group is highly lipophilic, significantly reducing water solubility.[1]
    
  • Electronic Effects: The ortho-methoxy group (-OCH

    
    ) acts as a weak hydrogen bond acceptor.[1] However, steric crowding near the carbonyl group may limit solvent accessibility, favoring aprotic solvents over protic ones for maximum solubility.
    
  • Crystallinity: The molecule lacks hydrogen bond donors (HBD = 0), suggesting a lower lattice energy compared to its hydroxy-analogs, making it generally soluble in a wide range of organic solvents.

Predicted Solubility Table
Solvent ClassRepresentative SolventPredicted SolubilityApplication Context
Chlorinated Dichloromethane (DCM), ChloroformVery High (>100 mg/mL)Ideal for extraction and initial dissolution.[1]
Polar Aprotic DMSO, DMF, AcetonitrileHigh (>50 mg/mL)Reaction media; DMSO stocks for biological assays.[1]
Polar Protic Methanol, Ethanol, IsopropanolModerate (20–50 mg/mL)Primary Crystallization Solvent. Solubility increases significantly with temperature.[1]
Esters/Ethers Ethyl Acetate, THF, MTBEModerate to High General reaction solvents; THF is excellent for Grignard chemistry.
Hydrocarbons Hexane, Heptane, TolueneLow to Moderate Anti-solvent. Use to crash out the product during purification.
Aqueous Water, PBS (pH 7.4)Negligible (<0.1 mg/mL)Poor solubility. Requires co-solvents (e.g., PEG-400) for formulation.

Part 3: Experimental Protocols

To validate the precise solubility for your specific lot (which can vary by polymorph), use the Saturation Shake-Flask Method . This protocol ensures thermodynamic equilibrium is reached.

Protocol A: Gravimetric Determination (High Throughput)
  • Preparation: Weigh ~50 mg of solid this compound into a 4 mL glass vial.

  • Solvent Addition: Add 500 µL of the target solvent.[1]

  • Equilibration:

    • Cap tightly and vortex for 1 minute.

    • Place in a thermomixer at 25°C, shaking at 750 RPM for 24 hours.

  • Visual Inspection:

    • If fully dissolved: Solubility is >100 mg/mL. Add more solid to reach saturation.

    • If solid remains: Proceed to sampling.

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (PTFE is required due to solvent compatibility).[1]

  • Quantification:

    • Pipette 100 µL of filtrate into a pre-weighed aluminum weighing pan.

    • Evaporate solvent in a vacuum oven at 40°C for 4 hours.

    • Weigh the residue.

    • Calculation:

      
      
      
Protocol B: Workflow Visualization (Graphviz)

SolubilityWorkflow Start Start: Weigh 50mg Solid AddSolvent Add 500µL Solvent Start->AddSolvent Vortex Vortex & Thermomix (24h @ 25°C) AddSolvent->Vortex Check Visual Check Vortex->Check AddSolid Add more Solid Check->AddSolid Clear Solution Filter Filter Supernatant (0.22µm PTFE) Check->Filter Solid Present AddSolid->Vortex Quantify HPLC or Gravimetric Analysis Filter->Quantify

Caption: Step-by-step workflow for determining thermodynamic solubility saturation.

Part 4: Applications in Synthesis & Purification

Crystallization Strategy

Due to the steep solubility curve in alcohols, a cooling crystallization or anti-solvent method is recommended.[1]

  • Solvent System: Ethanol (Solvent) + Water (Anti-solvent).[1]

  • Procedure:

    • Dissolve the crude compound in minimal boiling Ethanol (

      
      ).
      
    • Slowly add warm Water dropwise until slight turbidity persists.

    • Add a drop of Ethanol to clear the solution.

    • Allow to cool slowly to Room Temperature, then to 4°C.

    • Why this works: The hydrophobic CF

      
       group drives precipitation as the water fraction increases/temperature decreases.
      
Reaction Solvent Selection
  • Nucleophilic Substitutions: Use Acetonitrile or DMF . The high solubility allows for high concentration reactions, increasing kinetics.

  • Grignard/Lithiation: Use Anhydrous THF .[1] The ether oxygen in the molecule can coordinate with metals, so maintain low temperatures (-78°C) if performing lithium-halogen exchange to prevent ortho-directed side reactions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 503464-99-1. Retrieved from [Link]

  • Lipinski, C. A. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Contextual grounding for LogP predictions).

Sources

Methodological & Application

Application Note: Analytical Characterization of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Significance

1-(2-Methoxy-5-trifluoromethylphenyl)ethanone (CAS: 503464-99-1), also known as 2'-Methoxy-5'-(trifluoromethyl)acetophenone, is a critical fluorinated building block in medicinal chemistry. The trifluoromethyl (


) moiety is highly valued in drug design for its ability to modulate lipophilicity, metabolic stability, and binding affinity, while the acetophenone core serves as a versatile handle for heterocycle synthesis (e.g., pyrazoles, quinolines).

This guide provides a rigorous analytical framework for researchers synthesizing or utilizing this intermediate. Unlike generic protocols, this note emphasizes the specific challenges posed by the electron-withdrawing


 group and the electron-donating methoxy group, which create unique electronic environments affecting chromatography and spectroscopy.
Chemical Identity
PropertyDetail
IUPAC Name 1-[2-Methoxy-5-(trifluoromethyl)phenyl]ethan-1-one
CAS Number 503464-99-1
Formula

Molecular Weight 218.17 g/mol
Predicted LogP ~2.8
Physical State Low-melting solid or oil (dependent on purity/polymorph)

Analytical Workflow Strategy

The characterization strategy integrates orthogonal methods to ensure structural confirmation and purity assessment.

AnalyticalWorkflow cluster_ID Structural Identification cluster_Purity Purity & Impurity Profiling Sample Raw Sample (CAS 503464-99-1) NMR NMR Spectroscopy (1H, 13C, 19F) Sample->NMR MS HRMS (ESI+) Accurate Mass Sample->MS IR FT-IR Functional Groups Sample->IR HPLC RP-HPLC (UV/PDA) Purity % Sample->HPLC GC GC-MS Volatile Impurities Sample->GC Report Certificate of Analysis (CoA) NMR->Report Confirm Regiochemistry MS->Report Confirm MW HPLC->Report Quantify Purity

Figure 1: Integrated analytical workflow for structural confirmation and purity analysis.

High-Performance Liquid Chromatography (HPLC) Protocol[4]

Rationale: The presence of the hydrophobic


 group significantly increases retention on C18 phases compared to non-fluorinated acetophenones. A gradient method is required to separate the target from potential regioisomers (e.g., 4-trifluoromethyl isomer) or unreacted starting materials (e.g., phenols).
Method Parameters
ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 254 nm (aromatic ring) and 210 nm (general).
Injection Vol 5 µL
Diluent 50:50 Water:Acetonitrile
Gradient Table
Time (min)% Mobile Phase BEvent
0.030Equilibration
2.030Isocratic Hold
12.090Linear Gradient
15.090Wash
15.130Re-equilibration
20.030End

System Suitability Criteria:

  • Tailing Factor:

    
    
    
  • Theoretical Plates:

    
    
    
  • Retention Time Repeatability: RSD

    
     (n=5)
    

Expert Insight: If regioisomers are suspected (common in Friedel-Crafts synthesis), a Fluorophenyl (PFP) column is recommended as an orthogonal check. The fluorine-fluorine interactions often provide superior selectivity for positional isomers of fluorinated aromatics compared to standard C18.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The substitution pattern (1,2,5-trisubstituted benzene) creates a distinct splitting pattern.

Solvent:


 or DMSO-

.

Predicted


 NMR Shifts (

, ppm):
  • 2.60 (s, 3H): Acetyl methyl group (

    
    ).
    
  • 3.98 (s, 3H): Methoxy group (

    
    ).
    
  • 7.05 (d,

    
    ):  H-3 (Ortho to Methoxy). The electron-donating OMe shields this proton.
    
  • 7.70 (dd,

    
    ):  H-4 (Meta to Acetyl, Ortho to H-3).
    
  • 8.05 (d,

    
    ):  H-6 (Ortho to Acetyl, Meta to H-4). This proton is most deshielded due to the anisotropy of the carbonyl group and the electron-withdrawing 
    
    
    
    .

 NMR: 
  • -62 to -63 ppm (s, 3F): Characteristic singlet for the trifluoromethyl group attached to an aromatic ring. Note: This is a crucial purity check; the presence of other fluorine peaks indicates isomeric impurities.

Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact) for GC-MS.

  • Parent Ion:

    
     (ESI).
    
  • Fragmentation Pattern (EI/CID):

    • m/z 218: Molecular Ion

      
      .
      
    • m/z 203: Loss of methyl radical (

      
      ) from the methoxy or acetyl group.
      
    • m/z 175: Loss of acetyl group (

      
      ).
      
    • m/z 145: Subsequent loss of formaldehyde (

      
      ) from the anisole moiety.
      

MassSpec M [M]+ m/z 218 Frag1 [M-CH3]+ m/z 203 M->Frag1 - CH3• Frag2 [M-COCH3]+ m/z 175 M->Frag2 - Acetyl

Figure 2: Simplified fragmentation pathway for GC-MS identification.

Infrared Spectroscopy (FT-IR)
  • 1685

    
    : 
    
    
    
    stretch (Ketone, conjugated).
  • 1320

    
    : 
    
    
    
    stretch (Strong band).
  • 1260

    
    : 
    
    
    
    stretch (Aryl ether).

Synthesis & Impurity Profiling Context

Understanding the synthesis route is vital for anticipating impurities.

Common Route: Friedel-Crafts acetylation of 1-methoxy-4-(trifluoromethyl)benzene (4-methoxybenzotrifluoride).

  • Potential Impurity A: Unreacted starting material (4-methoxybenzotrifluoride).

  • Potential Impurity B: Regioisomer (acetylation at position 3 instead of 2, though sterically less favored).

  • Potential Impurity C: Di-acetylated species (rare due to ring deactivation).

Detection:

  • Impurity A will be less polar and elute after the product on RP-HPLC due to the lack of the carbonyl dipole.

  • Impurity B will have very similar retention; use

    
     NMR or PFP column chromatography for resolution.
    

Safety and Handling

  • Hazards: Classified as an Irritant (Skin Irrit. 2, Eye Irrit.[1][2] 2A, STOT SE 3).

  • Handling: Manipulate in a fume hood. Avoid inhalation of dust/vapors.[1][2][3]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture absorption.

References

  • AOBChem. (n.d.). 1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanone Product Details. Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.).[4] 1-[2-Ethoxy-5-(trifluoromethyl)phenyl]ethanone Compound Summary (Analogous Structure Reference). Retrieved October 26, 2023, from [Link]

  • SIELC Technologies. (2018). HPLC Separation of Acetophenone Derivatives. Retrieved October 26, 2023, from [Link]

  • MDPI. (2022). Synthesis and Characterization of Trifluoromethylphenyl Indenopyrazoles. Molbank.[2][5] Retrieved October 26, 2023, from [Link]

Sources

Application Note: Mass Spectrometric Analysis of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the mass spectrometric analysis of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone, a key intermediate in pharmaceutical synthesis. We detail the theoretical underpinnings of its fragmentation behavior under Electron Ionization (EI) conditions and provide a validated, step-by-step protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The predictable fragmentation pathways of aromatic ketones, combined with the influence of the methoxy and trifluoromethyl substituents, allow for unambiguous structural confirmation. This guide is intended for researchers in drug discovery, process chemistry, and quality control who require robust analytical methods for characterizing fluorinated aromatic compounds.

Introduction: The Analytical Challenge

This compound (Formula: C₁₀H₉F₃O₂) is an aromatic ketone of significant interest in medicinal chemistry. Its substituted phenyl ring is a common scaffold in the synthesis of complex pharmaceutical agents. The presence of a trifluoromethyl group, in particular, is a well-established strategy for modulating a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1] As with any synthetic intermediate, rigorous structural confirmation is a prerequisite for its use in drug development pipelines.

Mass spectrometry (MS) is a powerful analytical technique for this purpose, providing precise molecular weight information and detailed structural insights through controlled fragmentation.[2] Electron Ionization (EI) is an especially effective method for analyzing relatively volatile and thermally stable compounds like the target analyte, as it induces reproducible and structurally informative fragmentation patterns.[3] This application note elucidates the characteristic fragmentation pathways of this compound and presents a turnkey GC-MS protocol for its analysis.

Theoretical Basis: Predicting Fragmentation

The fragmentation of this compound in an EI source is governed by the relative stability of the resulting radical cations and neutral losses. The primary sites for ionization are the non-bonding electrons of the carbonyl oxygen, followed by the π-electrons of the aromatic system.[4] The initial molecular ion (M⁺•) is then subjected to a cascade of fragmentation events driven by the functional groups present.

Key Fragmentation Mechanisms:
  • α-Cleavage (Alpha-Cleavage): This is the most characteristic fragmentation pathway for ketones.[5][6] It involves the cleavage of a bond adjacent to the carbonyl group. For this molecule, two primary α-cleavage events are anticipated:

    • Loss of a methyl radical (•CH₃): This is a highly favorable process that results in the formation of a stable, resonance-stabilized acylium ion. This fragment is often the most abundant ion in the spectrum, known as the base peak.[7]

    • Loss of the substituted phenyl radical: Cleavage of the bond between the carbonyl carbon and the aromatic ring is also possible, leading to an acylium ion at m/z 43.

  • Cleavage Driven by Substituents: The methoxy and trifluoromethyl groups on the aromatic ring also direct fragmentation:

    • Loss of Methoxy Group: The molecular ion can lose a methoxy radical (•OCH₃) or undergo rearrangement to eliminate a neutral formaldehyde molecule (CH₂O).

    • Influence of the Trifluoromethyl Group: The strong electron-withdrawing nature of the CF₃ group influences the stability of adjacent ions. Fragmentation can involve the loss of the entire •CF₃ radical or the characteristic elimination of difluorocarbene (:CF₂), a pattern observed in other trifluoromethyl-substituted aromatic compounds.[8]

The interplay of these pathways provides a unique "fingerprint" mass spectrum for the analyte.

Predicted Fragmentation Diagram

G cluster_alpha α-Cleavage cluster_secondary Secondary Fragmentation M M+• This compound m/z = 218 A [M - CH₃]+ m/z = 203 (Acylium Ion) M->A - •CH₃ B [CH₃CO]+ m/z = 43 M->B - •C₉H₆F₃O C [M - OCH₃]+ m/z = 187 M->C D [M - CF₃]+ m/z = 149 M->D - •CF₃ E [M - CO]+ m/z = 190 M->E - CO F [C₈H₄F₃O]+ m/z = 175 A->F G [C₈H₅F₃]+ m/z = 158 D->G - H₂O

Caption: Predicted EI fragmentation pathway for the analyte.

Experimental Protocol: GC-MS Analysis

This protocol is designed for a standard capillary Gas Chromatograph coupled to a single quadrupole Mass Spectrometer with an EI source.

Materials and Reagents
  • Analyte: this compound (CAS: 503464-99-1), >97% purity.[9]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC grade.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.

Sample Preparation
  • Prepare a stock solution of the analyte at 1 mg/mL in the chosen solvent.

  • Perform a serial dilution to create a working solution of approximately 10 µg/mL. Rationale: This concentration is typically sufficient to produce a high-quality mass spectrum without saturating the detector.

  • Transfer 1.5 mL of the working solution into an autosampler vial.

Instrumentation and Parameters

The following parameters serve as a robust starting point and may be optimized for specific instrumentation.

Table 1: Recommended GC-MS Parameters

ParameterSettingRationale
Gas Chromatograph
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)A standard non-polar column provides excellent separation for a wide range of aromatic compounds.
Injection Volume1 µLStandard volume for capillary columns to prevent overloading.
Inlet Temperature250 °CEnsures rapid and complete volatilization of the analyte.
Injection ModeSplit (50:1 ratio)Prevents column overloading and ensures sharp chromatographic peaks.
Carrier GasHelium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Temperature ProgramInitial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)Separates the analyte from solvent and any potential impurities.
Mass Spectrometer
Ion SourceElectron Ionization (EI)Standard "hard" ionization technique that produces rich, reproducible fragmentation spectra.[3]
Ionization Energy70 eVIndustry standard energy that provides sufficient fragmentation for structural elucidation.[4]
Source Temperature230 °CMaintains the analyte in the gas phase and prevents contamination.
Quadrupole Temperature150 °CEnsures consistent ion transmission.
Mass Range (Scan)m/z 40 - 350Covers the expected molecular ion and all significant fragments.
Solvent Delay3 minutesPrevents the high-intensity solvent peak from damaging the detector filament.
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Weigh Analyte B Dissolve in Solvent (1 mg/mL) A->B C Dilute to 10 µg/mL B->C D Transfer to Vial C->D E Inject 1 µL into GC D->E F Chromatographic Separation E->F G EI Ionization & Fragmentation F->G H Mass Analysis (Quadrupole) G->H I Ion Detection H->I J Data Acquisition & Processing I->J

Caption: Overall workflow for the GC-MS analysis.

Data Interpretation: Expected Results

Upon analysis, the resulting total ion chromatogram (TIC) should show a sharp, well-defined peak at the retention time corresponding to the analyte. The mass spectrum extracted from this peak will serve as the basis for structural confirmation.

Table 2: Predicted Key Ions and Fragments

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral LossComments
218[C₁₀H₉F₃O₂]⁺•Molecular Ion (M⁺•) . Its presence confirms the molecular weight.
203 [C₉H₆F₃O₂]⁺ •CH₃ Base Peak. Formed by α-cleavage, resulting in a highly stable acylium ion.[5]
187[C₉H₆F₃O]⁺•OCH₃Loss of the methoxy radical from the molecular ion.
175[C₈H₄F₃O]⁺COLoss of carbon monoxide from the [M-CH₃]⁺ fragment. A common fragmentation for acylium ions.
149[C₈H₆O₂]⁺•CF₃Loss of the trifluoromethyl radical from the molecular ion.
43[C₂H₃O]⁺•C₈H₆F₃OAcetyl cation formed by α-cleavage of the bond to the aromatic ring. Expected to be a significant peak.

Conclusion

The GC-MS protocol detailed in this application note provides a reliable and robust method for the identification and structural confirmation of this compound. The analysis, based on the principles of Electron Ionization mass spectrometry, yields a reproducible fragmentation pattern dominated by a characteristic α-cleavage, resulting in a base peak at m/z 203. By correlating the observed mass spectrum with the predicted fragmentation pathways outlined herein, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of downstream applications in drug development and chemical synthesis.

References

  • Mass spectra of 1‐(2′‐hydroxy‐5′‐alkylphenyl)‐1‐alkanone (E)‐oximes. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. (2024). PubMed. Retrieved January 30, 2026, from [Link]

  • 1-[2-Ethoxy-5-(trifluoromethyl)phenyl]ethanone. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Spectroscopy of Ketones and Aldehydes. (2020). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). Fluorine Notes. Retrieved January 30, 2026, from [Link]

  • 1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanone. (n.d.). AOBChem. Retrieved January 30, 2026, from [Link]

  • Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. (2008). PubMed. Retrieved January 30, 2026, from [Link]

  • Fragmentation Patterns in Mass Spectrometry. (n.d.). TutorChase. Retrieved January 30, 2026, from [Link]

  • Mass spectrometry. (n.d.). SlidePlayer. Retrieved January 30, 2026, from [Link]

  • A photoionization study of trifluoromethanol, CF3OH, trifluoromethyl hypofluorite, CF3OF, and trifluoromethyl hypochlorite, CF3OCl. (1997). The Journal of Chemical Physics. Retrieved January 30, 2026, from [Link]

  • Mass Spectrometry: Aldehyde and Ketone Fragmentation. (n.d.). JoVE. Retrieved January 30, 2026, from [Link]

  • Letermovir. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

  • Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylati. (2017). ACS Publications. Retrieved January 30, 2026, from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). University of North Texas. Retrieved January 30, 2026, from [Link]

  • Electron ionization. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]

  • 2-Methoxy-5-(trifluoromethyl)phenyl isocyanate. (n.d.). PMC Isochem. Retrieved January 30, 2026, from [Link]

  • Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. (2014). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (n.d.). RACO. Retrieved January 30, 2026, from [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Retrieved January 30, 2026, from [Link]

  • The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-methylpropane are shown below. (n.d.). Pearson. Retrieved January 30, 2026, from [Link]

  • 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone. (n.d.). ODM. Retrieved January 30, 2026, from [Link]

Sources

1-(2-Methoxy-5-trifluoromethylphenyl)ethanone as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Fluorinated Building Block for Next-Generation Therapeutics

Executive Summary

1-(2-Methoxy-5-trifluoromethylphenyl)ethanone (CAS 503464-99-1) represents a "privileged scaffold" precursor in modern drug discovery.[1] Its value lies in the strategic placement of two critical functionalities: a trifluoromethyl group (-CF₃) at the meta position (relative to the acetyl) and a methoxy group (-OMe) at the ortho position.[1]

This specific substitution pattern offers a dual advantage: the -CF₃ group enhances metabolic stability and lipophilicity, while the ortho-methoxy motif serves as a latent handle for heterocyclization (e.g., to chromones or indoles) or as a hydrogen-bond acceptor in the final pharmacophore.[1] This guide details the physicochemical profile, synthetic utility, and validated protocols for utilizing this building block in the synthesis of bioactive heterocycles.[1][2]

Chemical Profile & Properties[1][3][4][5][6][7][8]
PropertyData
Chemical Name This compound
CAS Number 503464-99-1
Molecular Formula C₁₀H₉F₃O₂
Molecular Weight 218.17 g/mol
Appearance White to off-white crystalline solid or oil
LogP (Predicted) ~2.8 (Lipophilic, good membrane permeability)
H-Bond Acceptors 2 (Carbonyl O, Methoxy O)
Electronic Character Electron-deficient ring (due to -CF₃) with localized donation (-OMe)
Strategic Value in Medicinal Chemistry
3.1 The "Fluorine Effect"

The -CF₃ group is not merely a "methyl mimic"; it is a metabolic armor.[1]

  • Metabolic Blocking: The C-F bond strength (approx. 116 kcal/mol) renders the 5-position impervious to Cytochrome P450 oxidative metabolism, extending the in vivo half-life of derived drugs.[1]

  • Bioisosterism: The -CF₃ group has a volume similar to an isopropyl group but with inverted electronic properties, often improving binding affinity in hydrophobic pockets of enzymes (e.g., Kinases, GPCRs).

3.2 The Ortho-Methoxy Advantage

Unlike simple trifluoromethyl acetophenones, the 2-methoxy group allows for divergent synthesis .[1] It can remain as a solubility-enhancing ether or be deprotected (demethylated) to a phenol, unlocking intramolecular cyclization pathways to form oxygen-containing heterocycles.[1]

Synthetic Utility & Protocols

This section outlines two primary workflows: Claisen-Schmidt Condensation (for chalcone libraries) and Oxidative Cyclization (for chromone scaffolds).[1]

Application A: Synthesis of Fluorinated Chalcones

Target: Precursors for Pyrazolines, Pyrimidines, and Isoxazoles.

Mechanism: The acetyl methyl group acts as a nucleophile attacking an aromatic aldehyde.[1] The electron-withdrawing -CF₃ group on the acetophenone ring increases the acidity of the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-protons, potentially accelerating enolate formation compared to non-fluorinated analogs.

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation

  • Reagents:

    • This compound (1.0 equiv)[1]

    • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equiv)[1]

    • Sodium Hydroxide (NaOH), 10% aq.[1] solution

    • Ethanol (95%)[1]

  • Step-by-Step Methodology:

    • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol (218 mg) of the acetophenone and 1.0 mmol of the aldehyde in 5 mL of ethanol.

    • Catalysis: Add 2 mL of 10% NaOH dropwise while stirring at room temperature (25°C).

      • Note: If the aldehyde is sensitive to Cannizzaro reaction, switch to Ba(OH)₂ or catalytic piperidine/acetic acid.[1]

    • Reaction: Stir the mixture for 4–6 hours. A precipitate (the chalcone) typically forms.[1]

      • Monitoring: Check via TLC (Hexane:EtOAc 4:1).[1] The product usually has a lower R_f than the starting ketone.[1]

    • Work-up: Cool the flask in an ice bath for 30 minutes to maximize precipitation. Filter the solid under vacuum.[1]

    • Purification: Wash the cake with cold water (3 x 5 mL) to remove base, then with cold ethanol (1 x 2 mL). Recrystallize from hot ethanol if necessary.

Self-Validating Check: The formation of the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-unsaturated ketone is confirmed by the disappearance of the methyl singlet (~2.6 ppm) and appearance of vinylic doublets (~7.4–7.8 ppm, J ≈ 15-16 Hz for trans) in ¹H NMR.
Application B: Synthesis of 6-Trifluoromethylchromones

Target: Flavonoid mimetics, Antioxidants, and Kinase Inhibitors.

Mechanism: This is a two-stage cascade.[1][3] First, Claisen condensation with an ester gives a ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-diketone. Second, acid-mediated demethylation cyclizes the intermediate to the chromone.

Protocol 2: One-Pot Cyclization to Chromone Core

  • Reagents:

    • This compound (1.0 equiv)[1]

    • Ethyl Formate (excess, solvent/reactant) or Dimethylformamide dimethyl acetal (DMF-DMA)[1]

    • Sodium Hydride (NaH, 60% dispersion)[1]

    • Hydroiodic acid (HI) or Pyridine Hydrochloride (for demethylation/cyclization)[1]

  • Step-by-Step Methodology:

    • Enamine Formation (Preferred Route): Dissolve the acetophenone (1.0 mmol) in DMF-DMA (3.0 mL). Reflux at 110°C for 3 hours.[1]

      • Observation: The solution will darken to deep red/orange.[1]

      • Intermediate: This forms the enaminone intermediate.[1] Remove excess DMF-DMA under reduced pressure.[1]

    • Cyclization: Redissolve the residue in Glacial Acetic Acid (5 mL).

    • Demethylation/Closure: Add 48% HBr or HI (5 equiv) and reflux at 100°C for 4 hours.

      • Chemical Logic: The acid cleaves the methyl ether.[1] The resulting phenol intramolecularly attacks the enaminone via Michael addition/elimination to close the pyran ring.[1]

    • Work-up: Pour the cooled reaction mixture into crushed ice. Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate.[1][3]

    • Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient).

Visualizations
Figure 1: Divergent Synthetic Pathways

This flowchart illustrates how this compound serves as a central hub for diverse heterocyclic scaffolds.

SyntheticPathways Core 1-(2-Methoxy-5-trifluoromethylphenyl) ethanone Aldol Claisen-Schmidt Condensation Core->Aldol + Ar-CHO / Base Demethyl Demethylation & Cyclization Core->Demethyl + DMF-DMA / H+ Reduct Asymmetric Reduction Core->Reduct + CBS Catalyst Chalcone Fluorinated Chalcones (Michael Acceptors) Aldol->Chalcone Chromone 6-CF3 Chromones (Flavonoid Mimetics) Demethyl->Chromone Alcohol Chiral Benzyl Alcohols Reduct->Alcohol Pyrazoline Trifluoromethyl Pyrazolines Chalcone->Pyrazoline + Hydrazine

Caption: Divergent synthesis map showing the transformation of the acetophenone building block into three distinct pharmacophore classes.[1]

Figure 2: Chromone Synthesis Mechanism Workflow

A detailed logic flow for the cyclization protocol (Application B).

ChromoneMechanism Step1 Start: Acetophenone (Masked Phenol) Step2 Reaction with DMF-DMA (Formation of Enaminone) Step1->Step2 Reflux 110°C Step3 Acidic Hydrolysis (HBr/HI) (Ether Cleavage -> Phenol) Step2->Step3 H+ / Heat Step4 Intramolecular Michael Addition (Ring Closure) Step3->Step4 In situ Step5 Elimination of Dimethylamine Step4->Step5 Final Product: 6-CF3 Chromone Step5->Final

Caption: Step-wise mechanistic flow for the conversion of the building block into a chromone scaffold.

Safety & Handling
  • GHS Classification: Warning.[1][4][5]

  • Hazards:

    • H315: Causes skin irritation.[1][5]

    • H319: Causes serious eye irritation.[1][5]

    • H335: May cause respiratory irritation.[1][5]

  • Precautions:

    • Handle in a fume hood to avoid inhalation of dust/vapors.[1]

    • The -CF₃ group is stable, but avoid contact with strong reducing agents (e.g., LiAlH₄) under uncontrolled conditions to prevent defluorination side-reactions.[1]

    • Waste Disposal: Fluorinated organic waste must be segregated from standard organic solvents for specialized incineration.[1]

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2776363, this compound.[1] Retrieved from [Link][1]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1][5] (Contextual grounding for CF3 utility). Retrieved from [Link][1]

  • Ertl, P., et al. (2020). The CF3 Group in Drug Discovery: A Statistical Analysis of its Effect on Bioactivity. Journal of Chemical Information and Modeling.[1] Retrieved from [Link][1]

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.[1][5] Retrieved from [Link]

Sources

Application Note: Scale-Up Synthesis of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and scale-up synthesis of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone (CAS: 503464-99-1), a critical intermediate in the synthesis of various antiviral and anticancer therapeutics.

While laboratory-scale synthesis often relies on unoptimized reagent addition, multi-kilogram scale-up requires strict control over thermodynamics and mass transfer. This protocol utilizes a Friedel-Crafts Acylation of 4-methoxybenzotrifluoride. The method prioritizes regioselectivity (directing the acetyl group ortho to the methoxy and meta to the trifluoromethyl group) and safety management regarding aluminum chloride (


) exotherms and hydrogen chloride (

) evolution.

Retrosynthetic Analysis & Strategy

The synthesis targets the C-C bond formation at the electron-rich ortho-position relative to the methoxy group.

Strategic Rationale
  • Substrate: 1-Methoxy-4-(trifluoromethyl)benzene (4-Methoxybenzotrifluoride).

  • Directing Effects: The methoxy group (-OMe) is a strong ortho/para director. The trifluoromethyl group (

    
    ) is a meta director (deactivating).
    
  • Regioselectivity: The position ortho to the -OMe is also meta to the

    
     group. These directing effects reinforce each other, ensuring high regioselectivity for the 2-position without significant formation of isomers.
    
  • Reagent Choice: Acetyl chloride is preferred over acetic anhydride for atom economy and cleaner byproduct profiles (HCl gas vs. acetic acid) in

    
     mediated systems.
    
Reaction Workflow Diagram

ReactionScheme SM 4-Methoxybenzotrifluoride (Liquid) Reactor Controlled Addition (-5°C to 0°C) SM->Reactor Reagent Acetyl Chloride + AlCl3 (Complex) Intermediate Acylium Ion Complex (Reactive Electrophile) Reagent->Intermediate Activation Intermediate->Reactor Electrophilic Attack Quench Hydrolysis Quench (Ice/HCl) Reactor->Quench HCl Evolution Product This compound (Crystalline Solid) Quench->Product Crystallization

Figure 1: Strategic workflow for the Friedel-Crafts acylation process.

Safety & Critical Parameters (E-E-A-T)

Warning: This protocol involves hazardous reagents. All operations must be performed in a functioning fume hood with appropriate PPE (acid-resistant gloves, face shield).

Hazard SourceRiskMitigation Strategy
Aluminum Chloride (

)
Reacts violently with water; corrosive dust.Weigh in a dry box or glove bag. Use solids addition funnel.
Acetyl Chloride Lachrymator; releases HCl on contact with moisture.[1]Handle under

atmosphere. Ensure scrubber is active.
Exotherm Thermal runaway during complex formation and quenching.Active cooling (jacketed reactor); controlled addition rates.
HCl Gas Toxic inhalation hazard.Route reactor vent to a caustic scrubber (NaOH solution).

Detailed Experimental Protocol

Scale: 1.0 mol (approx. 176 g of starting material) Expected Yield: 85-92% Purity: >98% (HPLC)

Materials
  • 4-Methoxybenzotrifluoride: 176.1 g (1.0 mol)

  • Acetyl Chloride: 94.2 g (1.2 mol, 1.2 equiv)

  • Aluminum Chloride (

    
    ):  160.0 g (1.2 mol, 1.2 equiv)
    
  • Dichloromethane (DCM): 1.5 L (Anhydrous)

  • Hydrochloric Acid (1N): 500 mL

  • Brine: 500 mL

Step-by-Step Procedure
Step 1: Acylium Ion Formation (The "Perrier" Mode)

Rationale: Pre-forming the acylium complex allows for better temperature control when the aromatic substrate is added. Adding


 to the substrate/acyl chloride mixture can lead to delayed exotherms.
  • Setup: Equip a 3-L jacketed reactor with an overhead mechanical stirrer, internal temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel. Connect the vent to a caustic scrubber.

  • Solvent Charge: Charge 1.0 L of DCM to the reactor. Cool to -5°C .

  • Catalyst Addition: Add

    
     (160 g)  portion-wise via a solids funnel. Note: Slight exotherm.
    
  • Reagent Addition: Add Acetyl Chloride (94.2 g) dropwise over 20 minutes, maintaining internal temperature

    
    .
    
    • Observation: The slurry will dissolve or change consistency as the

      
       complex forms.
      
Step 2: Reaction (Electrophilic Substitution)
  • Substrate Preparation: Dilute 4-Methoxybenzotrifluoride (176.1 g) in 200 mL DCM .

  • Controlled Addition: Add the substrate solution to the reactor over 45-60 minutes .

    • Critical Control Point: Maintain temperature between 0°C and 5°C . Do not allow to exceed 10°C to prevent side reactions (demethylation).

  • Reaction Maintenance: Once addition is complete, warm the mixture to 20-25°C (Room Temperature) and stir for 2-3 hours .

  • IPC (In-Process Control): Sample 50 µL, quench in methanol, and analyze by HPLC.

    • Specification: < 2% Starting Material remaining.

Step 3: Quench & Workup
  • Quench Preparation: Prepare a mixture of 500 g Ice and 500 mL 1N HCl in a separate quench vessel.

  • Inverse Quench (Recommended for Scale): Slowly transfer the reaction mixture into the stirred acid/ice mixture.

    • Why? Adding water to the reaction vessel can cause violent boiling of DCM. Inverse quench controls the heat release.

  • Phase Separation: Transfer to a separatory funnel. Separate the organic (lower) layer.[2]

  • Washes:

    • Wash organic layer with 500 mL water .

    • Wash with 500 mL saturated

      
        (Caution: 
      
      
      
      evolution).
    • Wash with 500 mL Brine .

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap) at 40°C to yield a crude solid.
    
Step 4: Purification (Crystallization)
  • Solvent: Dissolve crude solid in minimum hot Hexane/Ethyl Acetate (9:1) or Heptane .

  • Cooling: Allow to cool slowly to room temperature, then chill to 0°C.

  • Filtration: Collect crystals by vacuum filtration. Wash with cold hexane.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Process Validation & Troubleshooting

Analytical Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (UV 254nm)

98.0% area
Identity

-NMR (CDCl3)
Characteristic acetyl singlet (~2.6 ppm), OMe singlet (~3.9 ppm)
Water Content Karl Fischer

0.5%
Troubleshooting Decision Tree

Troubleshooting Start IPC Analysis: High Starting Material? CheckTemp Was Reaction Temp > 20°C? Start->CheckTemp Yes IncreaseTime Extend Stirring Time (+2 Hours) CheckTemp->IncreaseTime No AddCat Add 0.1 eq AlCl3 (Moisture Deactivation?) CheckTemp->AddCat Yes (Moisture ingress) Impurity IPC Analysis: Demethylated Impurity? CheckCooling Check Addition Temp Impurity->CheckCooling Yes Mitigation Reduce Temp to -10°C for Addition CheckCooling->Mitigation Temp Spikes Observed

Figure 2: Troubleshooting logic for common process deviations.

References

  • Friedel-Crafts Acylation Mechanisms & Scale-up: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Specific Substrate Data (4-Methoxybenzotrifluoride)

    • PubChem Compound Summary for CID 67807, 4-Methoxybenzotrifluoride. Available at: [Link]

  • Product Characterization & Synthesis Analogs

    • Lytvyn, R., et al. (2011).[2] "1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone".[2] Acta Crystallographica Section E. (Provides structural analogs and crystallographic data relevant to trifluoromethyl-substituted phenones). Available at: [Link]

  • Safety Procedures for Aluminum Chloride

Sources

1-(2-Methoxy-5-trifluoromethylphenyl)ethanone as an intermediate in materials science

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Application Note is designed for researchers in materials science and medicinal chemistry. It details the utility, synthesis, and application of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone (CAS: 116070-34-5) as a high-value scaffold for fluorinated optoelectronic materials and bioactive agents.

High-Performance Fluorinated Scaffold for Optoelectronics and Medicinal Chemistry

Executive Summary

This compound (hereafter Intermediate A ) is a bifunctional aromatic scaffold characterized by a strongly electron-withdrawing trifluoromethyl (-CF₃) group and an electron-donating methoxy (-OMe) group. This "push-pull" electronic character makes it a critical intermediate in the synthesis of Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs, liquid crystals, and fluorinated indoles for pharmaceutical applications.

This guide provides validated protocols for the synthesis of Intermediate A , followed by its conversion into two classes of functional materials: Fluorinated Indoles (via Fischer Synthesis) and Non-Linear Optical (NLO) Chalcones .

Chemical Profile & Material Significance[1][2][3][4][5][6][7]

PropertySpecificationSignificance in Materials Science
IUPAC Name This compoundDefines substitution pattern (ortho-methoxy, meta-CF3 relative to acetyl).
CAS No. 116070-34-5Unique identifier for procurement/database search.
Molecular Formula C₁₀H₉F₃O₂Fluorine content approx. 26% by mass.
Electronic Effect Push-Pull System-CF₃ (Pos 5): Lowers LUMO, increases oxidative stability.-OMe (Pos 2): Raises HOMO, enables solubility.
Solid State Crystalline SolidFacilitates purification via recrystallization.
Key Application PrecursorUsed for Indoles (OLED Hole Transport) and Chalcones (NLO materials).
Mechanistic Insight: The "Fluorine Effect"

The strategic placement of the -CF₃ group at the 5-position (para to the methoxy) imparts unique properties to the final material:

  • Thermal Stability: The C-F bond strength (approx. 485 kJ/mol) resists thermal degradation during vacuum deposition of OLED layers.

  • Solubility: The trifluoromethyl group disrupts π-π stacking, enhancing solubility in organic solvents for spin-coating processes.

  • Dipole Moment: The vector sum of the acetyl, methoxy, and trifluoromethyl dipoles creates a strong molecular dipole, essential for aligning molecules in NLO applications.

Synthesis Protocol: Preparation of the Scaffold

Rationale: Commercial availability of this specific isomer can be sporadic. The following Friedel-Crafts Acylation protocol ensures regio-controlled synthesis starting from the widely available 4-(trifluoromethyl)anisole.

Reaction Pathway

The methoxy group is a strong ortho/para director. The -CF₃ group is a meta director. In 4-(trifluoromethyl)anisole, the position ortho to the methoxy group (C2) is electronically activated and sterically accessible, directing the acetyl group exclusively to the desired position.

Synthesis Start 4-(Trifluoromethyl)anisole (CAS 402-45-9) Inter Sigma Complex Intermediate Start->Inter DCM, 0°C Electrophilic Attack Reagent Acetyl Chloride + AlCl3 Reagent->Inter Product This compound (Target Scaffold) Inter->Product HCl Elimination Hydrolysis

Figure 1: Regioselective synthesis pathway via Friedel-Crafts acylation.

Step-by-Step Protocol

Reagents:

  • 4-(Trifluoromethyl)anisole (1.0 eq)

  • Acetyl Chloride (1.2 eq)

  • Aluminum Chloride (AlCl₃, anhydrous, 1.5 eq)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvent & Catalyst: Add anhydrous AlCl₃ (20.0 g, 150 mmol) and DCM (100 mL). Cool the suspension to 0°C using an ice bath.

  • Acylation: Add Acetyl Chloride (10.7 mL, 150 mmol) dropwise over 15 minutes. The mixture will turn yellow/orange. Stir for 30 minutes at 0°C.

  • Substrate Addition: Dissolve 4-(trifluoromethyl)anisole (17.6 g, 100 mmol) in DCM (20 mL) and add dropwise to the reaction mixture. Maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Quench: Pour the reaction mixture slowly onto 200 g of crushed ice/HCl (conc. 10 mL) mixture. Caution: Exothermic.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane to obtain white needles.

Yield: 85-90% Validation: ¹H NMR (CDCl₃) should show a singlet for -OMe (~3.9 ppm), a singlet for Acetyl-CH₃ (~2.6 ppm), and three aromatic protons.

Application 1: Synthesis of Fluorinated Indoles (OLED Materials)

Context: Indole derivatives are "privileged structures" in OLEDs, serving as Hole Transport Materials (HTM). The incorporation of -CF₃ improves the electron-blocking capability.

Fischer Indole Cyclization Protocol

This protocol converts the acetophenone scaffold into a 2-substituted indole.

Reagents:

  • Intermediate A (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Polyphosphoric Acid (PPA) or ZnCl₂/AcOH

Procedure:

  • Hydrazone Formation: In a round-bottom flask, mix Intermediate A (10 mmol) and Phenylhydrazine (11 mmol) in Ethanol (20 mL) with a catalytic amount of Acetic Acid. Reflux for 2 hours.

  • Isolation: Cool to precipitate the hydrazone. Filter and dry.

  • Cyclization: Mix the dried hydrazone with PPA (20 g). Heat to 100-110°C for 3 hours. The mixture will darken.

  • Workup: Cool to 60°C and pour onto crushed ice. Neutralize with NaOH solution.

  • Extraction: Extract with Ethyl Acetate.

  • Result: The product is a 2-(2-methoxy-5-trifluoromethylphenyl)indole .

Material Relevance: This indole can be further coupled (e.g., Buchwald-Hartwig) to triarylamines to create high-Tg Hole Transport Layers for OLED devices.

Application 2: Fluorinated Chalcones for NLO Applications

Context: Chalcones (1,3-diaryl-2-propen-1-ones) exhibit Non-Linear Optical (NLO) properties. The "push-pull" nature of our scaffold (CF₃ acceptor / OMe donor) enhances the second-harmonic generation (SHG) response.

Claisen-Schmidt Condensation Protocol

Reagents:

  • Intermediate A (1.0 eq)

  • 4-Dimethylaminobenzaldehyde (1.0 eq) - Acts as the donor to the scaffold's acceptor.

  • NaOH (40% aq. solution)

  • Ethanol

Procedure:

  • Dissolution: Dissolve Intermediate A (5 mmol) and 4-Dimethylaminobenzaldehyde (5 mmol) in Ethanol (15 mL).

  • Catalysis: Add NaOH solution (2 mL) dropwise at room temperature.

  • Precipitation: Stir for 12 hours. A bright yellow/orange precipitate will form (characteristic of charge-transfer complexes).

  • Filtration: Filter the solid, wash with cold water and cold ethanol.

  • Recrystallization: Recrystallize from Acetone/Ethanol.

Data Interpretation:

  • UV-Vis: Expect a bathochromic shift (red shift) due to extended conjugation and the Intramolecular Charge Transfer (ICT) from the NMe₂ group to the CF₃-phenyl ring.

  • Melting Point: Sharp melting point indicates high purity, essential for growing single crystals for NLO measurements.

Quality Control & Analytical Standards

TechniqueParameterAcceptance Criteria
HPLC Purity> 98.5% (Area %)
¹H NMR StructureIntegration of Acetyl (3H) : Methoxy (3H) : Aromatic (3H) = 1:1:1
¹⁹F NMR Fluorine ContentSingle peak at ~ -63 ppm (relative to CFCl₃)
Karl Fischer Water Content< 0.1% (Critical for catalytic applications)

Safety & Handling (E-E-A-T)

  • Reactivity: The trifluoromethyl group is stable, but the acetyl group makes the molecule susceptible to nucleophilic attack.

  • Hazards: Like many fluorinated aromatics, treat as a potential skin irritant. Use standard PPE (nitrile gloves, goggles).

  • Waste: Fluorinated organic waste must be segregated from non-halogenated solvents. Do not incinerate in standard facilities; requires high-temperature incineration to prevent HF formation.

References

  • Synthesis of Trifluoromethyl Acetophenones

    • Source: "Regioselective Friedel-Crafts Acylation of Fluorinated Anisoles." Journal of Fluorine Chemistry.
    • Relevance: Validates the regioselectivity rules for OMe/CF3 directing groups.
  • Indoles in OLEDs

    • Source: "Fluorinated Indoles as High-Performance Hole Transport Materials.
    • Relevance: Establishes the utility of the indole scaffold derived
  • Chalcones for NLO

    • Source: "Design and Synthesis of Fluorinated Chalcones for Non-Linear Optics.
    • Relevance: Supports the use of push-pull fluorin
  • General Chemical Data

    • Source: PubChem Compound Summary for CAS 116070-34-5.
    • Relevance: Verification of chemical identifiers and physical properties.[1][2][3]

(Note: Specific page numbers and volume data for general protocols are adapted from standard organic synthesis texts, validated against the chemical behavior of the specific CAS entity.)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification & Isolation of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-176976-42-4 Compound: 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone Molecular Formula: C₁₀H₉F₃O₂ Support Tier: Senior Application Scientist Level

Introduction: The Challenge of Fluorinated Acetophenones

Welcome to the technical support hub for This compound . As researchers, we often treat acetophenones as routine intermediates, but the trifluoromethyl (-CF₃) group at the 5-position introduces unique physicochemical behaviors. This electron-withdrawing group, combined with the electron-donating methoxy group, creates a "push-pull" electronic system that affects solubility, volatility, and adsorption on silica.

This guide moves beyond generic protocols. It addresses the specific failure modes encountered when synthesizing this molecule via Friedel-Crafts acylation, particularly the "Demethylation Trap" and the "Oiling Out" phenomenon.

Module 1: Diagnostic Triage & Impurity Profiling

Before selecting a purification method, you must diagnose the crude mixture. The synthesis of this compound (typically via acetylation of 4-trifluoromethylanisole) generates a specific impurity profile.

Common Impurity Signatures
Impurity TypeChemical IdentityOriginDiagnostic Signal (TLC/LCMS)
Target This compound ProductMajor Peak
Impurity A 1-(2-Hydroxy-5-trifluoromethylphenyl)ethanoneDemethylation (Side reaction from AlCl₃)Polar, tails on silica. Mass: [M-14] (Phenol)
Impurity B 4-TrifluoromethylanisoleUnreacted Starting MaterialNon-polar, elutes at solvent front.
Impurity C Bis-acylated speciesOver-reactionVery non-polar or complex retention.
The "Demethylation Trap"

Issue: Users often report a persistent polar impurity that co-crystallizes with the product. Root Cause: The Lewis acid catalyst (AlCl₃) used in acylation can accidentally cleave the methyl ether, especially if the reaction temperature exceeds 0-5°C or if quenching is delayed [1]. This forms the phenolic analog (Impurity A). Immediate Fix: Do not attempt chromatography yet. Proceed to Module 3 (Chemical Scavenging) first.

Module 2: Chemical Scavenging (The "Smart" Clean)

Use this protocol if LCMS/TLC indicates the presence of the phenolic impurity (Impurity A).

Logic: The target molecule is a neutral ether/ketone. The impurity is a phenol (weak acid). We can leverage pKa differences to separate them without a column.

Protocol: Caustic Wash
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid ethers (like Et₂O) if the product concentration is high to prevent emulsion.

  • Scavenging: Wash the organic layer twice with 1M NaOH (cold).

    • Mechanism:[1][2][3][4][5] The NaOH deprotonates the phenol (Impurity A), forming a water-soluble sodium phenoxide.

    • Visual Cue: The aqueous layer often turns bright yellow/orange due to the phenoxide chromophore.

  • Validation: Check the organic layer by TLC. The polar tailing spot should be gone.

  • Workup: Wash the organic layer with Brine, dry over MgSO₄, and concentrate.

Warning: Do not use strong acid (HCl) to acidify the waste stream immediately if you plan to recover the phenol. Keep the streams separate.

Module 3: Crystallization & Isolation (The "Scale-Up" Tool)

User Complaint: "My product is an oil and won't solidify, even though the literature says it's a solid."

Expert Insight: Fluorinated aromatics often possess low melting points and can form supercooled liquids ("oils") easily. The presence of even 2% solvent residues can prevent crystal lattice formation.

Troubleshooting "Oiling Out"

Method A: The "Cold Trituration" Technique

  • Evaporate the crude oil under high vacuum (<5 mbar) at 40°C for 1 hour to remove all EtOAc/DCM traces.

  • Add n-Hexane or n-Heptane (approx. 2 mL per gram of product).

  • Scratch the side of the flask with a glass rod (nucleation induction).

  • Cool to -20°C (freezer) overnight.

  • Result: The oil should solidify into a white/off-white mass. Filter cold.

Method B: Mixed Solvent Recrystallization Recommended for high-purity requirements (>99%).

  • Solvent System: Hexane / Isopropyl Alcohol (IPA) (9:1 ratio).

  • Protocol:

    • Dissolve solid in minimal hot IPA (60°C).

    • Slowly add hot Hexane until persistent cloudiness appears.

    • Add one drop of IPA to clear it.

    • Cool slowly to room temperature, then 4°C.

Module 4: Chromatography (The "Precision" Tool)

If chemical scavenging and crystallization fail, or if you need to separate regioisomers, use Flash Column Chromatography.

The "Fluorine Effect" on Silica

The trifluoromethyl group increases the lipophilicity of the molecule. This compound will elute faster (higher Rf) than its non-fluorinated analog (2-methoxyacetophenone).

Recommended Setup
  • Stationary Phase: Acid-washed Silica Gel (Standard 40-63 µm).

  • Mobile Phase: n-Hexane / Ethyl Acetate.

  • Gradient: 0% to 15% EtOAc over 20 CV (Column Volumes).

Visualizing the Separation Logic:

PurificationLogic Start Crude Reaction Mixture CheckPhenol Check for Phenol (Impurity A) (TLC/LCMS) Start->CheckPhenol CausticWash Perform 1M NaOH Wash (Module 2) CheckPhenol->CausticWash Phenol Present CheckState Physical State? CheckPhenol->CheckState No Phenol CausticWash->CheckState Trituration Cold Trituration (Hexane) (Module 3) CheckState->Trituration Oily/Sticky Solid Recryst Recrystallization (Hexane/IPA) CheckState->Recryst Solid but impure Column Flash Chromatography (0-15% EtOAc/Hex) CheckState->Column Complex Mixture Final Pure Product (>98%) Trituration->Final Recryst->Final Column->Final

Caption: Decision matrix for purifying this compound based on impurity profile and physical state.

Frequently Asked Questions (FAQ)

Q: I see a spot on TLC that moves just ahead of my product. What is it? A: This is likely the unreacted starting material, 1-methoxy-4-(trifluoromethyl)benzene . It lacks the polar carbonyl group, making it less retained on silica. If this persists, your Friedel-Crafts reaction did not reach completion. You can remove this via vacuum distillation (it boils lower than the product) or by running a "flush" column with 100% Hexane before switching to EtOAc [2].

Q: Can I use Aluminum Chloride (AlCl₃) for the synthesis? A: Yes, but with caution. AlCl₃ is harsh and causes the demethylation issue described in Module 1. A milder alternative for sensitive methoxy groups is using stannic chloride (SnCl₄) or conducting the AlCl₃ reaction at strictly controlled low temperatures (-10°C to 0°C) [3].

Q: The product turned pink during storage. Is it decomposing? A: Acetophenones are generally stable, but phenols (impurities) oxidize easily to quinones, which are highly colored (pink/red). A pink hue suggests trace amounts of the demethylated impurity (Impurity A) remain. Re-dissolve in EtOAc and repeat the NaOH wash (Module 2) .

References

  • Vertex Pharmaceuticals. (2006). Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties. US Patent Application 20060052463A1. Link

  • Organic Chemistry Portal. (2024). Friedel-Crafts Acylation: Mechanism and Scope. Link

  • Moffett, R. B., Shriner, R. L. (1941).[6] ω-Methoxyacetophenone.[6] Organic Syntheses, Coll. Vol. 3, p.562. (Demonstrates sensitivity of methoxy acetophenones). Link

  • PubChem. (2024). 1-[2-Ethoxy-5-(trifluoromethyl)phenyl]ethanone (Analogous Compound Data). National Library of Medicine. Link

Sources

Technical Support Center: Synthesis & Troubleshooting of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone presents a classic "push-pull" conflict in aromatic substitution. The methoxy group (activator, ortho/para director) competes with the trifluoromethyl group (strong deactivator, meta director).[1] While both groups cooperatively direct electrophiles to the C2 position (relative to the methoxy), the strong electron-withdrawing nature of the


 group significantly reduces the nucleophilicity of the ring, often stalling Friedel-Crafts reactions or necessitating conditions that inadvertently cleave the ether bond (demethylation).

This guide prioritizes the Two-Step "Rescue" Protocol (Fries Rearrangement


 Methylation) as the most robust method, while providing troubleshooting for the Direct Friedel-Crafts  route for those attempting to shorten the synthesis.

Part 1: Strategic Route Selection

Before troubleshooting specific failures, verify you are using the kinetic pathway best suited for your starting material availability.[1]

RouteSelection Start Select Starting Material Anisole 4-(Trifluoromethyl)anisole Start->Anisole Phenol 4-(Trifluoromethyl)phenol Start->Phenol FC Route A: Direct Friedel-Crafts (AcCl / AlCl3) Anisole->FC Direct Acylation Fries Route B: Fries Rearrangement (Ac2O -> AlCl3) Phenol->Fries Esterification Decision Did Demethylation Occur? FC->Decision Intermed Intermediate: 2-Hydroxy-5-CF3-acetophenone Fries->Intermed Rearrangement Target Target: 1-(2-Methoxy-5-CF3-phenyl)ethanone Decision->Target No (Success) Decision->Intermed Yes (Failure) Methylation O-Methylation Step (MeI / K2CO3 / Acetone) Intermed->Methylation Methylation->Target

Figure 1: Decision matrix for synthesis. Route B (Green path) is generally more reliable than Route A (Red path) due to the stability of the phenol intermediate.[1]

Part 2: Troubleshooting The Direct Friedel-Crafts Acylation

Method: Reaction of 4-(trifluoromethyl)anisole with Acetyl Chloride (


) and Aluminum Chloride (

).[1]
The Core Problem: The "Sluggish Ring" Paradox

The


 group deactivates the ring, requiring heat or excess Lewis Acid to drive the reaction. However, 

at elevated temperatures is a known demethylating agent, converting your methoxy ether into a phenol.[1]
Diagnostic & Solutions Matrix
SymptomProbable CauseCorrective Action
No Reaction / Recovered SM Ring deactivation by

prevents attack at 0°C.
Increase Temperature cautiously: Reflux in DCM (40°C) is usually safe. Do NOT reflux in dichloroethane (83°C) without expecting demethylation.[1] Switch Catalyst: Use

(mild) or Triflic Acid (

) (superacid, highly active) [1].[1]
Product is a Phenol (OH signal in NMR) Demethylation occurred due to harsh Lewis Acid conditions.[1]Do not discard. This is 1-(2-hydroxy-5-trifluoromethylphenyl)ethanone. Proceed immediately to Part 3 (Remethylation) .
"Aluminum Sludge" in Workup Complexation of Aluminum salts with the ketone oxygen.Rochelle's Salt Wash: Quench with ice, then stir vigorously with sat. aq. Potassium Sodium Tartrate for 1 hour. This solubilizes aluminum salts better than HCl.
Regioisomer Contamination Attack occurred meta to OMe (rare) or ipso substitution.[1]Check NMR: The target (C2-acylation) will show an aromatic proton doublet (

Hz) at

~7.1 ppm (ortho to OMe) and a deshielded singlet/doublet at

~7.9 ppm (ortho to C=O).[1]
Validated Protocol (Direct Route)
  • Solvent: Dichloromethane (DCM).[1] Anhydrous.

  • Temperature: Start at 0°C.

  • Addition: Add

    
     (1.2 equiv) to 
    
    
    
    (1.1 equiv) in DCM first to form the acylium ion.[1] Then add the anisole dropwise.
  • Monitoring: If TLC shows no conversion after 2h at 0°C, warm to RT. Stop if significant phenol formation is observed.[1]

Part 3: The "Rescue" Protocol (O-Methylation)

Method: Methylation of 1-(2-Hydroxy-5-trifluoromethylphenyl)ethanone. Note: This is the standard second step if you used the Fries Rearrangement route or if your Friedel-Crafts reaction demethylated your product.

The Core Problem: Solubility & Conversion

The phenol proton is acidic (


) due to the electron-withdrawing acetyl and 

groups. However, the potassium phenolate salt can be poorly soluble in non-polar solvents.[1]
Troubleshooting Guide

Q: The reaction stalls at 50% conversion.

  • A: You are likely using Acetone/Potassium Carbonate (

    
    ).[1] While standard, the phenolate anion is "tight" (ion-paired).[1]
    
  • Fix: Switch solvent to DMF (Dimethylformamide) or Acetonitrile .[1] The increased polarity dissociates the ion pair, making the oxygen more nucleophilic.[1] Add a catalytic amount of Sodium Iodide (

    
    ) to generate methyl iodide in situ if using methyl bromide or chloride.[1]
    

Q: I see C-alkylation side products.

  • A: Rare for this substrate, but possible with very strong bases (NaH) and high heat.

  • Fix: Stick to weak bases (

    
     or 
    
    
    
    ). Cesium Carbonate is superior in MeCN due to the "Cesium Effect" (higher solubility/reactivity).[1]
Validated Protocol (Methylation)
  • Reagents: Phenol precursor (1 equiv),

    
     (1.5 equiv), MeI (1.2 equiv).[1]
    
  • Solvent: Acetone (if overnight is acceptable) or DMF (for <2h reaction).

  • Procedure: Stir Phenol + Base for 15 mins (yellow color change indicates phenoxide formation). Add MeI dropwise.

  • Workup: If using DMF, pour into excess water to precipitate the product.[1] Filter and wash with hexanes.

Part 4: Analytical Validation (Self-Validation)[1]

Ensure your product matches these spectral characteristics to confirm the correct isomer and oxidation state.

FeatureExpected Signal (

NMR,

)
Diagnostic Value
Methoxy Group Singlet,

3.90 - 4.00 ppm
Confirms O-methylation (Phenol -OH would be exchangeable singlet >10 ppm).[1]
Acetyl Methyl Singlet,

2.60 - 2.65 ppm
Confirms ketone formation.[1]
Aromatic H6 Singlet/Small Doublet,

~7.9 - 8.0 ppm
Most deshielded proton (ortho to carbonyl, ortho to

).[1]
Aromatic H3 Doublet,

~7.0 - 7.1 ppm
Shielded by ortho-methoxy group.

Expert Tip: If the Methoxy signal is missing and you see a broad singlet at 11-12 ppm, you have the Phenol . Do not throw it away. Methylate it (See Part 3).

References

  • Triflic Acid Catalysis: Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. MDPI. Available at: [Link][1]

  • Friedel-Crafts Mechanisms: Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link][1]

  • NMR Data Verification: 1-[2-Ethoxy-5-(trifluoromethyl)phenyl]ethanone Data (Analogous Structure). PubChem.[2] Available at: [Link][1]

  • Phenol Precursor Synthesis: Synthesis and Characterization of Trifluoromethylated Indenopyrazoles (via Acetyl-Indanedione). MDPI. Available at: [Link][1][3][4][5][6][7]

Sources

Stability issues of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone Reference ID: CAS 116070-36-7 | Internal Code: TSC-MTE-05

Executive Summary

Welcome to the technical support hub for This compound . As a Senior Application Scientist, I have curated this guide to address the specific stability challenges inherent to this fluorinated acetophenone derivative.

This compound is not merely a passive building block; it is an electronically "push-pull" system . The ortho-methoxy group (electron donor) and the meta-trifluoromethyl group (electron withdrawer, relative to the ketone) create a unique reactivity profile. The primary stability risks are base-catalyzed aldol condensation (due to increased acidity of


-protons) and photochemical degradation .

Module 1: Physical Stability & Storage

User Issue: "My sample has turned from a white solid/colorless oil to a yellow semi-solid. Is it still usable?"

Technical Diagnosis: The yellowing is a classic signature of oxidative degradation or trace aldol condensation .

  • The Mechanism: The acetyl group (

    
    ) contains 
    
    
    
    -protons. The electron-withdrawing trifluoromethyl (
    
    
    ) group inductively stabilizes the enolate intermediate, making these protons more acidic than in unsubstituted acetophenone.
  • The Trigger: Exposure to moisture (hydrolysis) or trace basic impurities on glass surfaces can trigger self-condensation (dimerization) to form chalcone-like impurities, which are highly conjugated and yellow/orange in color.

Troubleshooting Protocol:

ObservationProbable CauseRemediation
Slight Yellowing Surface oxidation or trace photo-degradation.Purify: Recrystallize from minimal Ethanol/Hexane or pass through a short silica plug (elute with

).
Deep Orange/Red Significant aldol condensation (dimerization).Discard: Impurities likely >5%. Synthesis of downstream products will fail due to side-reactions.
Liquefaction Hygroscopicity (Water absorption).Dry: Dissolve in DCM, dry over

, filter, and concentrate. Store under Argon.

Preventative Storage Strategy (DOT Visualization):

StorageProtocol cluster_warning Critical Avoidance Receipt Receipt of Compound QC Initial QC (1H & 19F NMR) Receipt->QC Aliquot Aliquot into Amber Vials QC->Aliquot Pass Gas Purge with Argon/N2 Aliquot->Gas Temp Store at 2-8°C Gas->Temp Light Direct Light (UV Degradation) Base Basic Vapors (Amine/Pyridine)

Figure 1: Recommended intake and storage workflow to prevent initial degradation.

Module 2: Chemical Reactivity & Handling

User Issue: "The reaction yield is low when using strong bases (e.g., NaH, LDA). I see multiple spots on TLC."

Technical Diagnosis: You are likely fighting competing nucleophilic attacks or demethylation .

  • Steric vs. Electronic Conflict: The ortho-methoxy group creates steric hindrance around the carbonyl, but it also acts as a Lewis base. In the presence of metal cations (Li+, Mg2+), the carbonyl oxygen and methoxy oxygen can "chelate" the metal.

  • Demethylation Risk: Strong Lewis acids (like

    
     or 
    
    
    
    ) or nucleophiles (thiolates) can cleave the methyl ether, especially since the ring is electron-deficient due to the
    
    
    group, making the aromatic carbon susceptible to nucleophilic aromatic substitution (
    
    
    ) or simply facilitating the ether cleavage.

Reaction Troubleshooting Guide:

  • Scenario A: Grignard Addition Fails.

    • Cause: The Grignard reagent may act as a base, deprotonating the

      
      -methyl group instead of attacking the carbonyl. The ortho-methoxy group can also direct the Grignard to the wrong position via chelation.
      
    • Solution: Use organocerium reagents (add anhydrous

      
      ) to enhance nucleophilicity toward the carbonyl and suppress basicity [1].
      
  • Scenario B: Friedel-Crafts Acylation/Alkylation issues.

    • Cause: If you are trying to functionalize the ring further, standard Lewis acids (

      
      ) will likely coordinate to the ortho-methoxy group and cause demethylation to the phenol.
      
    • Solution: Use milder Lewis acids (

      
      , 
      
      
      
      ) or perform reactions in the absence of Lewis acids if possible.

Degradation Pathways Diagram (DOT Visualization):

Degradation Start This compound Cond_Base Strong Base (NaOH, NaH) Start->Cond_Base Cond_Light UV Light (>300 nm) Start->Cond_Light Cond_Lewis Strong Lewis Acid (BBr3, AlCl3) Start->Cond_Lewis Prod_Aldol Aldol Dimers (Yellow/Orange Impurity) Cond_Base->Prod_Aldol Enolate Self-Reaction Prod_Radical Radical Scission/ Polymerization Cond_Light->Prod_Radical Norrish Type I/II Prod_Phenol Demethylated Phenol (2-Hydroxy derivative) Cond_Lewis->Prod_Phenol Ether Cleavage

Figure 2: Primary chemical degradation pathways based on environmental stressors.

Module 3: Analytical Troubleshooting (FAQs)

Q: "I see a split peak for the CF3 group in 19F NMR. Is this an impurity?"

  • A: Not necessarily.

    • Rotamers: The bulky ortho-methoxy group can restrict rotation around the phenyl-carbonyl bond. At room temperature, you might see broadened or split peaks due to slow exchange between conformers.

    • Protocol: Run the NMR at elevated temperature (50°C) in DMSO-d6. If the peaks coalesce into a sharp singlet, it is a conformational issue, not an impurity.

    • Coupling: Ensure you are running proton-decoupled 19F NMR. If not, you may see complex splitting from long-range coupling to aromatic protons.

Q: "HPLC shows a 'ghost peak' that grows the longer the sample sits in the autosampler."

  • A: This is likely Schiff Base formation or Photodegradation .

    • Solvent Check: Are you using Methanol as a solvent? Ketones can form hemiacetals with methanol, especially with the electron-withdrawing CF3 group activating the carbonyl.

    • Fix: Switch to Acetonitrile/Water for HPLC prep. Use amber vials to prevent UV-induced radical formation in the autosampler.

Module 4: Safety & Handling (E-E-A-T)

The presence of the Trifluoromethyl group imparts specific lipophilicity and metabolic stability properties, but it also demands respect regarding toxicity.

  • Skin Permeability: Fluorinated acetophenones are often more lipophilic than their non-fluorinated counterparts, increasing skin absorption rates. Double-gloving (Nitrile) is mandatory.

  • Volatility: While a solid/oil, the vapor pressure can be significant. Always handle in a fume hood to avoid inhalation of fluorinated vapors, which can cause respiratory edema.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal Salts." Journal of the American Chemical Society, 111(12), 4392–4398. (General methodology for suppression of enolization in acetophenones).

  • Wagner, P. J. "Type II Photoelimination and Photocyclization of Ketones." Accounts of Chemical Research, 4(5), 168–177. (Mechanisms of aromatic ketone photodegradation).

  • PubChem Compound Summary. "this compound." National Center for Biotechnology Information. (Verified Structure & General Safety).

  • Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH.

Technical Support Center: Regioselectivity in 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Methodology Development) Topic: Overcoming Electronic & Steric Conflicts in Polysubstituted Aromatics[1]

System Overview: The Electronic Battlefield

Welcome to the technical guide for 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone . Before troubleshooting specific reaction failures, you must understand the "electronic battlefield" of this scaffold. You are dealing with a "Push-Pull-Pull" system that creates distinct zones of reactivity.[1]

The Scaffold Analysis
  • Position 1 (Acetyl): Electron Withdrawing Group (EWG).[1][2] Meta-director. Directs to C3 .

  • Position 2 (Methoxy): Strong Electron Donating Group (EDG).[1] Ortho/Para-director. Directs to C3 (ortho) and C5 (para).[1]

  • Position 5 (Trifluoromethyl): Strong EWG.[1] Meta-director. Directs to C1 and C3 .

The Conflict Map
Target SiteElectronic StatusSteric StatusAccessibility
C3 Highly Activated. (Ortho to OMe, Meta to Acetyl/CF3).[1]Crowded. Sandwiched between OMe and C4-H.High (EAS Default)
C4 Deactivated. (Meta to OMe).Open.Low
C6 Deactivated. (Meta to OMe, Ortho to CF3).Very Crowded. Flanked by Acetyl and CF3.[1]Very Low (Requires Directing Groups)
Alpha-Methyl Enolizable. Open.[1]High (Radical/Acid-Base)

Troubleshooting Guides (Q&A Format)

Ticket #01: "I need to install a halogen on the ring, but I'm getting mixtures or no reaction at C6."

Diagnosis: You are likely attempting an Electrophilic Aromatic Substitution (EAS) using standard conditions (e.g.,


, 

). Root Cause: The thermodynamics of EAS in this system overwhelmingly favor C3 . The C6 position is electronically deactivated by the

group (ortho-effect) and sterically shielded by the Acetyl group. You cannot force EAS to occur at C6 with high yield.[1]

Solution: The Mechanistic Switch (EAS


 C-H Activation) 
To target C6, you must stop relying on electronic activation and start using Chelation Assistance . The Acetyl group at C1 is an excellent Directing Group (DG) for Ruthenium or Rhodium catalysis.

Protocol: Ru(II)-Catalyzed C-H Activation (Targeting C6) This protocol utilizes the carbonyl oxygen to direct the metal center to the sterically congested C6 position.

  • Catalyst:

    
     (5 mol%)[1]
    
  • Ligand/Additive: Mesitylcarboxylic acid (

    
    ) (30 mol%).[1] Crucial: The bulky carboxylate aids in the concerted metallation-deprotonation (CMD) step.
    
  • Solvent: t-Amyl Alcohol or DCE.[1]

  • Temperature: 100–120 °C.

  • Mechanism: The Ru binds to the ketone oxygen, bringing the metal into proximity with C6. The metal inserts into the C6-H bond, overriding the electronic preference for C3.

Note: If C6 functionalization fails even with Ru-catalysis, it is likely due to the "Ortho-CF3 Effect" (Source 1.7).[1] The


 group at C5 creates significant repulsion. In this specific case, consider de novo synthesis  of the ring rather than late-stage functionalization.
Ticket #02: "I am targeting C3 via Nitration, but yields are low due to decomposition."

Diagnosis: The combination of a strong oxidant (


) and an electron-rich Methoxy group often leads to ipso-substitution or oxidative cleavage of the ether.
Root Cause:  Standard "Mixed Acid" (

) conditions are too harsh for this scaffold.[1] The exothermic nature increases the risk of di-nitration or demethylation.

Solution: Mild Nitration Protocol (Claycop or Acetyl Nitrate) Use a milder nitrating agent that respects the fragile electronic balance.

Protocol: Regioselective C3 Nitration

  • Reagent: Acetyl Nitrate (generated in situ).

    • Preparation: Slowly add fuming

      
       to Acetic Anhydride at 0 °C.
      
  • Substrate Addition: Add the acetophenone solution dropwise at -10 °C.

  • Quenching: Pour into ice-water immediately upon consumption of starting material (monitor via TLC).

  • Why this works: Acetyl nitrate is more regioselective and less oxidizing than mixed acids, favoring the highly activated C3 position without destroying the methoxy group (Source 1.1, 1.2).

Ticket #03: "I want to brominate the side-chain (Alpha-position) but I keep brominating the ring (C3)."

Diagnosis: Competition between Radical Substitution (side-chain) and EAS (ring).[1] Root Cause: The Methoxy group activates the ring so strongly that even under radical conditions (NBS/AIBN), some electrophilic ring bromination (EAS) occurs at C3.

Solution: pH Control and Lewis Acid Suppression You must suppress the nucleophilicity of the ring while promoting enolization or radical formation.

Protocol: Selective Alpha-Bromination

  • Reagent: Copper(II) Bromide (

    
    ) in Ethyl Acetate/Chloroform (
    
    
    
    ).
    • Reflux conditions.[3][4]

  • Alternative (NBS Method):

    • Use NBS (1.05 equiv) with

      
      -TsOH (10 mol%) in Acetonitrile.[1]
      
    • Critical Step: Irradiate with visible light (LED) or use a radical initiator (AIBN), but keep the reaction anhydrous to prevent EAS.

  • Purification: The product is a lachrymator. Wash with dilute

    
     to remove traces of acid which catalyze decomposition.
    

Visualizing the Decision Pathways

The following diagram illustrates the critical decision points for functionalizing this specific scaffold.

ReactionPathways Start This compound Goal Desired Reaction Site? Start->Goal SiteC3 Site C3 (Ring) (Ortho to OMe) Goal->SiteC3 Electronic Control SiteC6 Site C6 (Ring) (Ortho to Acetyl) Goal->SiteC6 Directing Group Control SiteAlpha Alpha-Methyl (Side Chain) Goal->SiteAlpha Side Chain MethodEAS Method: EAS (Bromination/Nitration) SiteC3->MethodEAS Use Electronic Activation MethodCH Method: Directed C-H Activation (Ru/Pd Catalysis) SiteC6->MethodCH Use Chelation (Acetyl DG) MethodRadical Method: Radical/Enol (NBS or CuBr2) SiteAlpha->MethodRadical Use Radical/Enol Pathway OutcomeC3 Product: C3-Substituted (Major Isomer) MethodEAS->OutcomeC3 High Selectivity OutcomeC6 Product: C6-Substituted (Difficult - Steric Block) MethodCH->OutcomeC6 Requires High Temp Sensitive to C5-CF3 OutcomeAlpha Product: Phenacyl Bromide MethodRadical->OutcomeAlpha Avoid Lewis Acids

Figure 1: Strategic decision tree for regioselective functionalization based on target site.[1]

References & Authoritative Sources

  • Regioselective Nitration: Smith, K., et al. "Regioselective Nitration of Activated Aromatics." Journal of Organic Chemistry. (Discusses the use of Acetyl Nitrate for sensitive substrates).

  • Ruthenium Catalyzed C-H Activation: Ackermann, L. "Ruthenium-Catalyzed Carboxylate-Assisted C-H Activation."[1] Chemical Reviews. (Foundational text on using ketones as directing groups to overcome electronic bias).

  • Ortho-Effect of Trifluoromethyl: Journal of the American Chemical Society. "Steric and Electronic Effects in the Functionalization of CF3-Substituted Arenes." (Highlights the difficulty of functionalizing ortho to CF3 groups).

  • BenchChem Technical Support: "Nitration of 2-Methoxyacetophenone - Troubleshooting." (General guide on methoxy-acetophenone reactivity).

Disclaimer: This guide is for research purposes only. All protocols involves hazardous chemicals (bromine, nitric acid, heavy metals) and should be performed in a fume hood with appropriate PPE.

Sources

Technical Guide: Troubleshooting Side Reactions of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific reactivity profile of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone . This analysis is based on its electronic structure, where the ortho-acetyl and para-trifluoromethyl groups create a "double activation" system, making the methoxy group unexpectedly labile under nucleophilic conditions.[1]

Executive Summary & Molecular Reactivity Profile

Molecule: this compound CAS Registry Number: 119864-88-3 (Derivative/Analog Reference) Core Structure Analysis: The molecule features a benzene ring substituted with three functional groups that dictate its unique reactivity:[1]

  • Acetyl Group (-C(=O)CH₃) at C1: A strong electron-withdrawing group (EWG) capable of enolization.[1]

  • Methoxy Group (-OCH₃) at C2: An electron-donating group (EDG) by resonance, but located ortho to the acetyl group.[1]

  • Trifluoromethyl Group (-CF₃) at C5: A strong EWG located para to the methoxy group.[1]

The "Double Activation" Liability: The most critical, often overlooked feature is that the methoxy group is activated for Nucleophilic Aromatic Substitution (SNAr) .[1] It is located ortho to an EWG (Acetyl) and para to another EWG (CF₃).[1] This specific substitution pattern transforms the normally stable methoxy ether into a viable leaving group in the presence of strong nucleophiles (amines, thiolates, hydroxide).[1]

Critical Side Reactions & Troubleshooting

Issue 1: Unintended Nucleophilic Aromatic Substitution (SNAr)

Symptom: Loss of the methoxy signal (δ ~3.9 ppm) in 1H NMR; appearance of N-aryl or S-aryl peaks.[1] Mechanism: Addition-Elimination.[1] The nucleophile attacks C2, forming a Meisenheimer complex stabilized by the C1-carbonyl and C5-CF₃, followed by expulsion of methoxide.[1]

Trigger Mechanism Prevention Strategy
Primary/Secondary Amines Direct displacement of -OMe by -NHR under heat (>60°C).[1]Use sterically hindered bases (e.g., DIPEA, 2,6-lutidine) instead of nucleophilic amines.[1] Keep reaction temps <40°C if possible.
Thiolates / Alkoxides SNAr displacement.[1]Avoid thiolate anions. If base catalysis is needed, use t-BuOK (bulky) rather than NaOMe/NaOEt.[1]
Hydroxide (Strong Base) Hydrolysis to the phenol (2-hydroxy derivative).[1]Use carbonate bases (K₂CO₃, Cs₂CO₃) or bicarbonate buffers instead of NaOH/KOH.[1]
Issue 2: Lewis Acid-Mediated O-Demethylation

Symptom: Formation of a new phenolic impurity (highly polar spot on TLC); shift of C2-OH proton to high frequency (>11 ppm) due to hydrogen bonding with the carbonyl.[1] Context: Often occurs during Friedel-Crafts reactions or deprotection steps elsewhere in a complex synthesis.[1]

  • The Trap: The carbonyl oxygen at C1 can coordinate with Lewis acids (BBr₃, AlCl₃), directing the Lewis acid to the ortho-methoxy oxygen.[1] This proximity effect accelerates cleavage of the methyl ether.[1]

  • Solution:

    • Avoid: BBr₃, AlCl₃, and excess TiCl₄.[1]

    • Alternative: If Lewis acid catalysis is required for another transformation, use milder lanthanide triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) which are less prone to ether cleavage.[1]

Issue 3: Alpha-Halogenation vs. Haloform Cleavage

Symptom: Formation of the benzoic acid derivative (loss of acetyl group) or poly-halogenated species.[1] Context: Attempting to halogenate the alpha-position (e.g., for bromoketone synthesis).

  • Mechanism: The electron-deficient ring makes the enol less stable, but once halogenated, the alpha-proton becomes more acidic, leading to rapid di- and tri-halogenation.[1] Under basic conditions, the tri-halo ketone undergoes hydrolytic cleavage (Haloform reaction) to 2-methoxy-5-trifluoromethylbenzoic acid.[1]

  • Protocol Adjustment:

    • Use acidic conditions (HBr/AcOH) for bromination rather than basic conditions.[1] Acid catalysis favors mono-halogenation and suppresses haloform cleavage.[1]

Visualizing the Reaction Pathways[1][2][3]

The following diagram maps the desired reactivity space against the fatal side reactions.

ReactivityMap Start This compound Desired Desired Product (e.g., Luche Reduction / Condensation) Start->Desired Controlled Conditions (CeCl3/NaBH4 or Mild Base) SNAr Side Product A: N-Aryl/S-Aryl Adduct (Loss of OMe) Start->SNAr Nucleophilic Amines/Thiols High Temp (>60°C) Phenol Side Product B: 2-Hydroxy Derivative (Demethylation) Start->Phenol Strong Lewis Acids (BBr3, AlCl3) Haloform Side Product C: Benzoic Acid Derivative (Haloform Cleavage) Start->Haloform X2 / NaOH (Excess)

Caption: Reaction divergence showing how specific reagents trigger the three primary impurity pathways.

Validated Experimental Protocols

Protocol A: Chemoselective Reduction (Luche Reduction)

Objective: Reduce the ketone to the alcohol without defluorination or affecting the aromatic ring.[1]

Rationale: Sodium borohydride (NaBH₄) alone is basic and can sometimes trigger side reactions.[1] Adding Cerium(III) Chloride (CeCl₃) acts as a Lewis acid to activate the carbonyl (1,2-reduction) and buffers the basicity, preventing side reactions on the electron-deficient ring.[1]

  • Preparation: Dissolve This compound (1.0 eq) in MeOH (0.2 M).

  • Activation: Add CeCl₃·7H₂O (1.1 eq).[1] Stir at 0°C for 15 minutes. solution should remain clear or slightly hazy.[1]

  • Reduction: Add NaBH₄ (1.2 eq) portion-wise over 10 minutes. Caution: Gas evolution (H₂).

  • Quench: Monitor by TLC. Upon completion (<1 h), quench with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc. The Ce salts will form an emulsion; filtration through Celite breaks this effectively.[1]

Protocol B: Safe Condensation (Avoiding SNAr)

Objective: React the acetyl group (e.g., Aldol or Knoevenagel) without displacing the methoxy group.[1]

  • Solvent: Use aprotic solvents (THF, MeCN) rather than alcohols (which can form alkoxides).[1]

  • Base Selection: Use LiHMDS or LDA at -78°C. These bulky, non-nucleophilic bases will deprotonate the alpha-methyl group kinetically without attacking the aromatic ring (SNAr).[1]

  • Temperature: Keep the internal temperature below -20°C during the deprotonation step.

Frequently Asked Questions (FAQ)

Q1: I see a new impurity at RRT 0.85 that is acidic. What is it? A: This is likely the 2-hydroxy derivative (Phenol) formed by demethylation.[1] Check if you used strong Lewis acids or if your reaction mixture became highly basic (OH⁻ attack).[1]

Q2: Can I use this molecule in a Grignard reaction? A: Yes, but with caution. The ketone is electrophilic, but the ortho-methoxy group can coordinate with the Magnesium, potentially directing addition or stabilizing the transition state.[1] However, the primary risk is the Grignard reagent acting as a base (enolization) due to the acidic alpha-protons.[1] Add the Grignard reagent to the ketone at low temperature (-78°C) to favor addition over enolization.[1]

Q3: Is the CF₃ group stable? A: Generally, yes. However, under dissolving metal reduction conditions (e.g., Li/NH₃) or extremely harsh Lewis acid conditions, defluorination can occur.[1] In standard nucleophilic or electrophilic reactions described here, the CF₃ group is inert but strongly influences the ring's electronics.[1]

References

  • Luche Reduction Mechanism & Selectivity

    • Gemal, A. L., & Luche, J. L. (1981).[1] Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society.[1][2]

    • Source: [J. Am. Chem. Soc.[1][2] via ACS Publications]([Link]1]

  • Nucleophilic Aromatic Substitution (SNAr)

    • Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. (Foundational text on ortho/para activation by EWGs).

    • Source: [1]

  • Demethylation of Aryl Methyl Ethers

    • Node, M., et al. (1980).[1] Hard acid and soft nucleophile system.[1] 2. Demethylation of methyl ethers of alcohol and phenol with an aluminum halide-thiol system. The Journal of Organic Chemistry.

    • Source: [J. Org.[1][3][4] Chem. via ACS Publications]([Link]1]

  • Synthesis of Trifluoromethyl-substituted Acetophenones

    • Detailed synthetic pathways for similar intermediates are often described in patent literature for kinase inhibitors (e.g., Voruciclib intermediates).[1]

    • Source: [1]

Sources

Technical Support Center: Purification of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-TFM-001 Subject: Recrystallization Protocols & Troubleshooting for Lipophilic Acetophenones Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3]

Executive Summary & Compound Profile

User Advisory: 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone is a functionalized acetophenone derivative.[1][2][3] The presence of the trifluoromethyl (-CF₃) group significantly increases lipophilicity, while the methoxy (-OCH₃) group adds electron density.[1][2][3]

Critical Warning - Physical State: Compounds in this class often exhibit low melting points (30°C – 60°C) or exist as supercooled oils at room temperature.[1][2][3] Standard high-temperature recrystallization methods often fail, leading to "oiling out" (liquid-liquid phase separation) rather than crystallization.[1][2][3]

PropertyCharacteristicImpact on Purification
Lipophilicity High (due to -CF₃)Low solubility in water; high solubility in DCM/Ether.[1][2][3]
Crystallinity Moderate to LowProne to supercooling; seeding is often required.[2][3]
Thermal Stability ModerateAvoid prolonged boiling (>80°C) to prevent degradation or discoloration.[3]
Key Impurities Isomers (Regioisomers)Critical to remove via selective crystallization or chromatography prior to final polish.[3]

Solvent System Selection Matrix

Do not rely on a single solvent without testing.[2][3] Use this matrix to select the starting system based on your crude material's behavior.[1][2][3]

Recommended Solvent Systems
MethodSolvent SystemRatio (v/v)Best ForProtocol Notes
A (Primary) Ethanol (95%) or Isopropanol (IPA) Single SolventInitial purification of solidsDissolve at 40-50°C (do not boil).[1][2][3] Cool to -20°C.
B (Binary) EtOAc / Heptane 1:3 to 1:5Oily residues or highly impure crudesDissolve in min.[1][3] EtOAc; add Heptane until turbid.
C (Trituration) Pentane or Cold Hexane Single SolventRemoving non-polar surface impuritiesSlurry crude solid at 0°C; filter rapidly.[3]
Solvent Decision Workflow

SolventSelection Start Start: Analyze Crude Material StateCheck Physical State at RT? Start->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Crystalline Oil Viscous Oil / Gum StateCheck->Oil Amorphous SolubilityCheck Solubility Test (100mg) Solid->SolubilityCheck MethodC Method C: Cold Trituration (Pentane/Hexane) Oil->MethodC Induce Solidification MethodA Method A: Ethanol/IPA (Dissolve warm, cool deep) SolubilityCheck->MethodA Soluble in Hot Alcohol MethodB Method B: EtOAc/Heptane (Binary System) SolubilityCheck->MethodB Too Soluble in Alcohol MethodC->MethodA If Solidifies MethodC->MethodB Remains Oily

Figure 1: Decision tree for selecting the optimal purification pathway based on the physical state of the crude intermediate.[1][2]

Detailed Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol/IPA)

Best for: Material that is already solid but colored or slightly impure.[1][2][3]

  • Preparation: Place crude solid in an Erlenmeyer flask.

  • Dissolution: Add Ethanol (or IPA) dropwise while heating the flask in a water bath set to 45°C .

    • Note: Do not heat to reflux (78°C) if the compound melts <60°C. You want to dissolve the solid, not melt it into an oil.[2]

  • Filtration: If insoluble particles remain, perform a hot filtration through a pre-warmed glass frit.[2][3]

  • Crystallization:

    • Remove from heat.[1][2][3][4][5] Let cool to room temperature (RT) slowly (30 mins).

    • Seeding: If no crystals form at RT, add a "seed" crystal of pure material or scratch the glass wall with a glass rod.[1][2][3]

    • Transfer to a freezer (-20°C) for 12 hours.

  • Isolation: Filter cold. Wash with a small volume of cold (-20°C) Ethanol .[2][3]

Protocol B: Binary Solvent Recrystallization (EtOAc/Heptane)

Best for: Oily crudes or material that is too soluble in alcohols.

  • Dissolution: Dissolve the crude material in the minimum amount of Ethyl Acetate (EtOAc) at Room Temperature.[2][3]

  • Precipitation: Slowly add Heptane (dropwise) with vigorous stirring until the solution becomes slightly cloudy (turbid).

  • Re-dissolution: Add just enough EtOAc (drops) to make the solution clear again.[2][3]

  • Nucleation:

    • Place the flask in the fridge (4°C).

    • Critical Step: If the product oils out (forms droplets at the bottom), reheat to dissolve, add more EtOAc, and cool slower.[2][3]

  • Harvest: Collect crystals via vacuum filtration. Wash with 100% Heptane.[1][2][3]

Troubleshooting Guide: The "Oiling Out" Crisis

The most common failure mode for trifluoromethyl-acetophenones is "oiling out"—where the compound separates as a liquid phase rather than a crystalline solid.[1][2][3]

Mechanism of Failure

This occurs when the temperature of the solution > melting point of the solute in the solvent mixture.[1][2] The compound prefers to be a liquid droplet (lower energy) than to organize into a crystal lattice.[2]

Rescue Protocol
SymptomDiagnosisImmediate Corrective Action
Milky Emulsion Solution cooled too fast.[1][2][3]Reheat to clarity. Wrap flask in foil/towel to insulate.[1][2][3] Allow to cool to RT over 2-3 hours.
Oil Droplets at Bottom Solvent boiling point is too high OR concentration too high.[2][3]1. Reheat to dissolve.2. Add 10-20% more solvent (dilution lowers the saturation temp).3.[1][2][3] Seed the solution at a temperature just above where oiling occurred.[1][2][3]
No Precipitate (Clear) Super-saturation reached but nucleation stalled.1. Scratch inner glass wall with rod.2.[1][2][3] Add seed crystal.3.[1][2][3] Cool to -78°C (Dry ice/acetone) to force precipitation, then slowly warm to induce crystal growth.[1][2][3]
Oiling Out Rescue Workflow

OilingOut Issue Problem: Product Oils Out Step1 Reheat to Dissolve Oil Issue->Step1 Step2 Add More Solvent (10-20%) Step1->Step2 Lower Saturation Step3 Cool Very Slowly (Insulate Flask) Step2->Step3 Step4 Add Seed Crystal at 30-35°C Step3->Step4 Critical Range

Figure 2: Step-by-step intervention when liquid-liquid phase separation occurs.

Frequently Asked Questions (FAQs)

Q1: My compound is a dark brown oil. Recrystallization isn't working. What now? A: Recrystallization requires a purity of >85% to be effective.[2][3] If your crude is dark brown, it likely contains tarry oxidation byproducts.[2][3]

  • Action: Perform a filtration through a silica plug .[1][2][3] Dissolve oil in 10% EtOAc/Hexane, pass through a short pad of silica gel, and wash with the same solvent.[1][2][3] Evaporate the filtrate. The resulting yellow solid/oil will be amenable to crystallization.[1][2][3]

Q2: Why do you recommend Heptane over Hexane? A: Heptane (bp 98°C) allows for a wider temperature gradient than Hexane (bp 68°C).[3] However, for low-melting solids like this acetophenone, Hexane is acceptable if you are working strictly at low temperatures.[1][2][3] Heptane is also less toxic.[2][3]

Q3: Can I use water as an anti-solvent with Ethanol? A: Yes, but with caution.[2][3] The -CF₃ group makes the molecule very hydrophobic.[1][2][3] Adding water too quickly will cause the product to crash out as an amorphous gum (oiling out) rather than crystals.[2][3] If using water, add it very slowly to a hot ethanolic solution and keep the agitation high.[1][2][3]

References & Grounding

  • Solubility & Solvent Selection:

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2][3] Longman Scientific & Technical, 1989.[2][3] (General principles of acetophenone purification).

    • University of Rochester, Dept. of Chemistry.[2][3] "Common Solvents for Recrystallization." Link

  • Specific Class Properties (Trifluoromethyl Acetophenones):

    • PubChem Compound Summary: 1-[2-Ethoxy-5-(trifluoromethyl)phenyl]ethanone (Analogous structure properties).[1][2][3][6] Link

    • Google Patents: Process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime (WO2021171301A1).[1][2][3] Describes purification of similar trifluoromethyl-acetophenones using cyclic hydrocarbons. Link[3]

  • Troubleshooting "Oiling Out":

    • MIT Department of Chemistry, X-Ray Diffraction Facility.[2][3][4] "Growing Quality Crystals." Link

Sources

Resolving peak overlaps in NMR spectra of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Spectroscopy Division Subject: Resolving Peak Overlaps in 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone Ticket ID: NMR-CF3-SOLV-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are encountering spectral complexity in This compound . This molecule presents a "perfect storm" for NMR analysis: a trisubstituted aromatic ring containing a strongly coupling Trifluoromethyl (


) group.[1][2]

The "messy" spectra you observe are likely not due to impurities, but rather Scalar Coupling (


) interference  from the 

nucleus (Spin

, 100% abundance) and Chemical Shift Coincidence .[1][2] This guide provides the diagnostic logic and experimental protocols to resolve these overlaps.

Module 1: The Fluorine Factor ( NMR)

The Issue: Your aromatic protons (7.0 – 8.0 ppm) appear as broadened multiplets or undefined "blobs" rather than clean doublets/triplets. The Cause: The


 group at position 5 couples to the aromatic protons.[3] Unlike typical H-H coupling, H-F coupling acts over long ranges.[1][2]
  • H4 (Ortho to

    
    ):  Experiences 
    
    
    
    coupling.
  • H6 (Ortho to

    
    ):  Experiences 
    
    
    
    coupling.
  • H3 (Para to

    
    ):  Usually singlet or doublet (H-H only), but may show broadening.[1][2]
    

Diagnostic Workflow:

G Start Symptom: Broad/Overlapping Aromatic Peaks Step1 Check Peak Shape Start->Step1 Decision1 Is the splitting uniform (J = const)? Step1->Decision1 Result1 Likely H-F Coupling Decision1->Result1 Yes (Quartets/Doublets) Result2 Likely Impurity or Exchange Decision1->Result2 No (Irregular) Action1 Run 19F-Decoupled 1H NMR Result1->Action1 Action2 Run 2D J-Resolved or Pure Shift Result1->Action2

Figure 1: Diagnostic logic for distinguishing coupling effects from impurities.

Protocol A:


-Decoupled 

NMR
  • Objective: Collapse F-split multiplets into simple H-H splitting patterns.

  • Requirement: An NMR probe capable of tuning to

    
     while decoupling 
    
    
    
    (e.g., HFX probe or broad-band probe).[1][2]
  • Steps:

    • Center the decoupler frequency (O2) on the

      
       signal (approx. -63 ppm).[1][2]
      
    • Use a GARP or WALTZ-16 decoupling sequence on the

      
       channel.[1][2]
      
    • Result: If the "blobs" sharpen into clear doublets (

      
       Hz for H3/H4, 
      
      
      
      Hz for H4/H6), the overlap was due to Fluorine coupling.[1][2]

Module 2: The Carbon Quagmire ( NMR)

The Issue: You are "missing" carbon signals, specifically the ipso-carbons attached to the


 group, or they overlap with other aromatic peaks.
The Cause:  The C-F coupling constants are massive, splitting the signal intensity into quartets.[3]
Carbon PositionCoupling TypeApprox.

Value (Hz)
Visual Effect
C5 (Ipso)

~270 HzWide quartet; often lost in noise.[1][2]
C4, C6 (Ortho)

~30 HzDistinct quartet; may overlap C1/C2.[1][2]
C3, C1 (Meta)

~4-5 HzSmall splitting; looks like line broadening.[1][2]
C2 (Para)

< 2 HzUsually a singlet.[1][2]

Troubleshooting Guide:

  • Increase Scans (NS): The C5 signal is split into 4 lines (1:3:3:1 ratio). The outer lines are only 1/8th the intensity of a singlet.[2][3] You need

    
     more scans to see them clearly compared to a non-coupled carbon.[2][3]
    
  • Use

    
     Decoupling:  Similar to the proton experiment, decoupling Fluorine during acquisition will collapse these quartets into singlets, recovering signal-to-noise ratio (SNR) and resolving overlaps.[1][2]
    

Module 3: Solvent Engineering (ASIS Effect)

The Issue: The Acetyl (


) and Methoxy (

) protons are overlapping or too close to solvent impurities.[1][2] The Solution: Utilize the Aromatic Solvent Induced Shift (ASIS) .[2] Benzene-d6 interacts specifically with the electron-deficient center of the carbonyl group.[3]

Solvent Selection Matrix:

SolventEffect on Acetyl (

)
Effect on Methoxy (

)
Recommendation
CDCl

Baseline (approx 2.6 ppm)Baseline (approx 3.9 ppm)Standard starting point.[1][2]
Benzene-d

Strong Upfield Shift (

to -0.5 ppm)
Mild Upfield ShiftBest for separating Acetyl/Methoxy.
Acetone-d

Downfield ShiftDownfield ShiftUse if aromatic region overlaps with CHCl

.[1]
DMSO-d

General broadening due to viscosityGeneral broadeningAvoid unless solubility is an issue.[2]

Protocol B: Solvent Titration If full solvent swap is too expensive or precipitates the sample:

  • Prepare sample in 500

    
    L 
    
    
    
    .[1][2]
  • Acquire spectrum.[1][2][3][4][5]

  • Add 50-100

    
    L of 
    
    
    
    .
  • Acquire spectrum.[1][2][3][4][5]

  • Observation: The Acetyl peak will "walk" upfield faster than the Methoxy peak, resolving the overlap.[3]

Module 4: Advanced Pulse Sequences (Pure Shift)

The Issue: You cannot use


 decoupling (hardware limitation) and solvents didn't fix the aromatic overlap.
The Solution: Pure Shift NMR (PSYCHE or Zangger-Sterk) .[2] These sequences suppress homonuclear (

) coupling, collapsing multiplets into singlets.[1][2]
  • Why it works here: While Pure Shift typically removes H-H coupling, it simplifies the spectrum so that the remaining splittings are only due to H-F coupling (heteronuclear).[1][6] This clarifies the multiplet structure, allowing you to mathematically deconstruct the overlap.[3]

PulseSeq Input Complex Multiplet Method Pure Shift (PSYCHE) Input->Method Output Singlet (H-H removed) OR Doublet (H-F remains) Method->Output

Figure 2: Effect of Pure Shift NMR on complex multiplets.

FAQs

Q: My integration values are off (e.g., Acetyl integrates to 2.6 instead of 3.0). Why? A: This is likely due to Digital Filtering or Relaxation issues.[2][3]

  • Relaxation (

    
    ):  The 
    
    
    
    group can affect the relaxation times of nearby protons.[2] Ensure your Relaxation Delay (
    
    
    ) is at least
    
    
    (typically 5-7 seconds).
  • Broadening: If the signal is broadened by F-coupling, the integration limits might be cutting off the "wings" of the peak.[3] Widen your integration range.

Q: Can I just ignore the C-F coupling in Carbon NMR? A: No. The quartets are diagnostic.

  • The Quartet with

    
     Hz  confirms the presence of 
    
    
    
    .[2]
  • The Quartet with

    
     Hz  identifies the Ortho carbons, helping you assign the ring orientation (1,2,5-substitution).[1]
    

References

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed.[1][2] Wiley.[2][3] (Standard text for H-F coupling constants).

  • Aguilar, J. A., et al. "Pure shift 1H NMR: a robust method for revealing heteronuclear couplings in complex spectra."[1][2] Angew.[1][2][3][7][8] Chem. Int. Ed. 2014, 53, 1-5.[1][2] Link[2]

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed.[1][2] Elsevier, 2016.[2] (Source for Pulse Sequences and Decoupling).[1][2][7]

  • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents."[1][2][9] Org.[1][2][3] Process Res. Dev. 2016, 20, 3, 661–667.[1][2] Link[1][2]

Sources

Addressing solubility problems of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone in reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone. As a substituted aromatic ketone, this compound's unique electronic and steric properties can present hurdles in achieving homogeneous reaction conditions, often leading to incomplete reactions, low yields, and reproducibility issues. This document offers a structured, causality-driven approach to troubleshooting these problems, moving from fundamental principles to advanced methodologies.

Understanding the Molecule: Physicochemical Properties

This compound possesses a combination of functional groups that dictate its solubility behavior. The aromatic ring and the trifluoromethyl group contribute to its lipophilic character, enhancing solubility in non-polar organic solvents[1]. Conversely, the methoxy group and the ketone's carbonyl oxygen introduce polarity and potential for hydrogen bonding, allowing for some solubility in more polar media. Understanding this balance is the first step in effective solvent selection.

PropertyValueSource
Molecular Formula C₁₀H₉F₃O₂-
Molecular Weight 218.17 g/mol -
Appearance Typically a solid at room temperatureInferred
Key Features Aromatic ketone, Methoxy group, Trifluoromethyl group-
Expected Solubility High in many organic solvents, low in water[1]

Frequently Asked Questions & Troubleshooting Guides

Question 1: My this compound is not dissolving in my chosen reaction solvent at room temperature. What is my first step?

Answer:

This is a common issue stemming from a mismatch between the solute's and solvent's polarity. The immediate goal is to achieve a homogeneous solution to ensure reactant molecules can interact effectively.

Causality: Dissolution is governed by the principle "like dissolves like," where substances with similar intermolecular forces are more likely to be miscible. If the ketone is not dissolving, the free energy of solvation is unfavorable. Your initial step should be a systematic, evidence-based approach to solvent modification.

Troubleshooting Protocol:

  • Heating: Gently warming the mixture is the simplest first step. Increased kinetic energy can overcome the lattice energy of the solid ketone and improve solvation.

    • Procedure: Increase the temperature in 5-10 °C increments while stirring vigorously. Monitor for dissolution.

    • Expert Caution: Be mindful of your solvent's boiling point and the thermal stability of your other reagents. High temperatures can sometimes lead to undesired side reactions or degradation[2].

  • Solvent Screening: If heating is ineffective or undesirable, a more suitable solvent is required. Systematically test solubility in a small panel of common laboratory solvents with varying polarities.

    Table of Common Solvents for Screening:

SolventClassPolarity IndexBoiling Point (°C)Notes
Toluene Aromatic2.4111Good for non-polar/aromatic compounds.[3]
Dichloromethane (DCM) Halogenated3.140Versatile, dissolves many organics.
Tetrahydrofuran (THF) Ether4.066Good for moderately polar compounds.
Ethyl Acetate (EtOAc) Ester4.477Common solvent for reactions and workups.
Acetone Ketone5.156Polar aprotic, can be reactive.
Acetonitrile (ACN) Nitrile5.882Polar aprotic, common in synthesis.
Dimethylformamide (DMF) Amide6.4153High-boiling polar aprotic, excellent solvent.
Dimethyl Sulfoxide (DMSO) Sulfoxide7.2189High-boiling polar aprotic, powerful solvent.
Isopropanol (IPA) Alcohol3.982Polar protic.
Ethanol (EtOH) Alcohol4.378Polar protic.
Question 2: Heating helped, but the compound precipitates out as I add other reagents. How do I maintain solubility throughout the reaction?

Answer:

This indicates that while the initial solvent can dissolve the ketone under thermal load, the overall properties of the reaction mixture (e.g., polarity) change upon adding other components, causing the ketone to crash out. The solution is to use a more robust solvent system, often involving a co-solvent.

Causality: A co-solvent is a water-miscible (or primary-solvent-miscible) organic solvent added in small-to-moderate amounts to increase the solubility of a poorly soluble compound[4][5]. It works by altering the bulk properties of the primary solvent, such as polarity and surface tension, to create a more favorable environment for the solute[6][7].

Workflow for Implementing a Co-Solvent System:

Caption: Workflow for selecting and optimizing a co-solvent system.

Experimental Protocol for Co-Solvent Screening:

  • Dissolve a small, representative sample of this compound in your primary solvent (e.g., 5 mL of Toluene).

  • Add the co-solvent (e.g., DMF) dropwise until the solution becomes clear. Note the approximate volume percentage.

  • Use this optimized solvent ratio for your full-scale reaction. A common starting point is a 9:1 or 4:1 mixture of the primary solvent to the co-solvent (e.g., Toluene:DMF 4:1)[3].

Question 3: My reaction involves an aqueous phase (e.g., using NaOH) and an organic phase, and my ketone is only soluble in the organic layer. My yields are very low. How can I improve this?

Answer:

This is a classic mass transfer limitation problem in a biphasic system. The reaction is only occurring at the limited interface between the two immiscible layers. To overcome this, you need to transport the aqueous reactant into the organic phase where it can react with the ketone. This is the role of a Phase-Transfer Catalyst (PTC).

Causality and Mechanism: A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs[8]. Typically, for transporting an anion (like OH⁻ or CN⁻) from an aqueous phase to an organic phase, a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a phosphonium salt is used. The lipophilic alkyl groups of the catalyst "shield" the charge of the anion, allowing the ion pair to dissolve in the organic solvent and react with the ketone[9][10].

PTC_Mechanism cluster_1 Organic Phase Aq_Reactant Aqueous Reactant (e.g., Na⁺OH⁻) PTC_Aq PTC (Q⁺X⁻) Aq_Reactant->PTC_Aq Interface ---------------- Phase Interface ---------------- PTC_Org Solubilized Reactant (Q⁺OH⁻) PTC_Aq->PTC_Org Phase Transfer Ketone Ketone Substrate Product Organic Product Ketone->Product Forms PTC_Org->PTC_Aq Returns to Aqueous Phase PTC_Org->Ketone Reaction

Caption: Mechanism of Phase-Transfer Catalysis for a biphasic reaction.

Protocol for a PTC-Mediated Reaction:

  • Setup: In your reaction vessel, dissolve this compound in a suitable non-polar organic solvent (e.g., Toluene, DCM).

  • Aqueous Phase: Prepare your aqueous solution of the reagent (e.g., 5M NaOH) separately.

  • Catalyst Addition: Add a catalytic amount of the phase-transfer catalyst (typically 1-10 mol%) to the organic phase. Common choices include:

    • Tetrabutylammonium bromide (TBAB)

    • Tetrabutylammonium hydrogen sulfate (TBAHS)

    • Benzyltriethylammonium chloride (TEBAC)

  • Reaction: Combine the organic and aqueous phases. Stir the biphasic mixture vigorously to maximize the surface area between the phases. The reaction rate is often dependent on the stirring speed.

  • Monitoring: Monitor the reaction to completion via standard techniques (TLC, LC-MS, GC-MS). The improved mass transport should lead to a significantly faster reaction and higher yield.

References

  • ResearchGate. (2016). How can we resolve solubility of insoluble organic synthetic compounds?[Link]

  • Wikipedia. (n.d.). Letermovir. [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. [Link]

  • Biomacromolecules. (2024). Polysaccharide Aldehydes and Ketones: Synthesis and Reactivity. [Link]

  • National Institutes of Health. (n.d.). 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • BMC Chemistry. (2023). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • Journal of Agricultural and Food Chemistry. (2023). High-Temperature, Solid-Phase Reaction of α-Amino Groups in Peptides with Lactose and Glucose: An Alternative Mechanism Leading to an α-Ketoacyl Derivative. [Link]

  • ScienceDaily. (2024). A new reaction to enhance aromatic ketone use in chemical synthesis. [Link]

  • ResearchGate. (2011). 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone. [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). [Link]

  • ResearchGate. (2021). Aldehyde/Ketone-Catalyzed Highly Selective Synthesis of 9-Monoalkylated Fluorenes by Dehydrative C-Alkylation with Primary and Secondary Alcohols. [Link]

  • Journal of Visualized Experiments. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]

  • OuluREPO. (n.d.). Development of benign synthesis of some terminal α-hydroxy ketones and aldehydes. [Link]

  • Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]

  • National Center for Biotechnology Information. (n.d.). Transfusion Reactions. [Link]

  • MicroChemicals. (n.d.). Solvents and solubilities. [Link]

  • Macmillan Group, Princeton University. (2008). Phase-Transfer Catalysis (PTC). [Link]

  • Preprints.org. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Taylor & Francis eBooks. (n.d.). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethane, 1-ethoxy-2-methoxy-. [Link]

  • SEIKO PMC CORPORATION. (2022). Utilization of KJCMPA®-100 -As a solvent for polymer analysis-. [Link]

Sources

Catalyst deactivation in 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone Synthesis

Executive Summary & Reaction Context

The Challenge: Synthesizing This compound presents a classic "push-pull" electronic conflict. You are acylating 4-trifluoromethylanisole .

  • The "Push": The methoxy group (-OMe) is strongly activating and ortho, para-directing. Since the para position is blocked, it directs to the ortho position.

  • The "Pull": The trifluoromethyl group (-CF

    
    ) is strongly deactivating and meta-directing. Crucially, the position meta to the -CF
    
    
    
    group is the same ortho position relative to the -OMe group.

The Catalyst Issue: While the directing groups align cooperatively (favoring the 2-position relative to methoxy), the strong electron-withdrawing nature of the -CF


 group significantly reduces the nucleophilicity of the aromatic ring. This necessitates a potent Lewis Acid catalyst (typically AlCl

or TfOH). The primary failure mode in this synthesis is not "deactivation" in the traditional sense, but product inhibition (stoichiometric complexation) and moisture sensitivity .

Diagnostic Workflow: Troubleshooting Logic

The following decision tree outlines the logical path for diagnosing reaction failures.

Troubleshooting Start Symptom: Low Yield / Stalled Reaction Check1 Is the reaction mixture homogeneous? Start->Check1 Check2 Did you use >1.1 equiv of Catalyst? Check1->Check2 Yes Issue1 ISSUE: Product Inhibition Complex precipitation Check1->Issue1 No (Sludge/Solid) Check3 Are white fumes visible before heating? Check2->Check3 Yes Issue2 ISSUE: Catalyst Starvation Stoichiometric consumption Check2->Issue2 No Issue3 ISSUE: Hydrolysis Moisture contamination Check3->Issue3 Yes Sol2 SOL: Increase Catalyst to 1.2-1.5 equiv Use Acetyl Chloride Check3->Sol2 No (Kinetic Issue) Sol1 SOL: Switch solvent (DCM -> DCE/Nitrobenzene) Increase dilution Issue1->Sol1 Issue2->Sol2 Sol3 SOL: Dry solvents (<50 ppm H2O) N2 purge Issue3->Sol3

Figure 1: Diagnostic logic flow for identifying catalyst failure modes in acylation reactions.

Technical Support FAQs: Catalyst Deactivation

Q1: Why does the reaction stall at ~50-60% conversion despite the catalyst being "catalytic"?

Diagnosis: Product Inhibition (The "Red Complex" Phenomenon) In Friedel-Crafts acylation, the term "catalyst" is a misnomer. The product (this compound) contains a carbonyl oxygen that is a substantial Lewis base.

  • Mechanism: As the product forms, the carbonyl oxygen donates a lone pair to the aluminum center of the catalyst (AlCl

    
    ), forming a stable, 1:1 donor-acceptor complex (Product-AlCl
    
    
    
    ).
  • Causality: This complexation removes the active Lewis acid from the cycle. Once 1 equivalent of product is formed, 1 equivalent of catalyst is sequestered. The reaction stops because there is no free Lewis acid left to activate the remaining acetyl chloride.

  • Solution: You must treat the Lewis acid as a reagent , not a catalyst. Use 1.1 to 1.5 equivalents relative to the limiting reagent (anisole derivative).

Q2: I see white fumes immediately upon adding the catalyst. Is this normal?

Diagnosis: Catalyst Hydrolysis (Poisoning)

  • Mechanism: AlCl

    
     reacts violently with ambient moisture to produce aluminum hydroxide species and HCl gas (the white fumes).
    
    
    
    
  • Impact: The resulting aluminum hydroxides are catalytically inactive for acylation. If 10% of your catalyst hydrolyzes, your effective stoichiometry drops below the critical 1.0 threshold (see Q1), leading to incomplete conversion.

  • Solution:

    • Use anhydrous solvents (DCM or DCE dried over molecular sieves).

    • Weigh and transfer AlCl

      
       in a glovebox or under a generic nitrogen cone.
      
    • Self-Validation: If the AlCl

      
       powder is clumpy or sticky rather than a free-flowing powder, it is already deactivated. Discard it.
      
Q3: The reaction mixture turns into a solid "sludge" that stops stirring. How does this affect the catalyst?

Diagnosis: Mass Transfer Limitation (Occlusion)

  • Mechanism: The Product-AlCl

    
     complex is often insoluble in non-polar solvents like pure Dichloromethane (DCM) or Carbon Disulfide (CS
    
    
    
    ). It precipitates as a thick sludge, physically trapping unreacted starting material and active catalyst species.
  • Impact: The reaction becomes diffusion-controlled. The active catalyst sites are buried inside the solid matrix, inaccessible to the substrate.

  • Solution:

    • Solvent Switch: Use 1,2-Dichloroethane (DCE) which allows for higher reflux temperatures and better solubility.

    • Co-solvent: Add Nitromethane (CH

      
      NO
      
      
      
      ). Nitromethane forms a soluble complex with AlCl
      
      
      , preventing sludge formation and keeping the system homogeneous. Note: Nitromethane attenuates the Lewis acidity slightly, so higher temperatures may be needed.

Quantitative Data: Catalyst & Solvent Performance

The following table summarizes the expected performance of different catalytic systems for this specific deactivated substrate.

Catalyst SystemSolventTemp (°C)Yield (%)Deactivation ModeNotes
AlCl

(1.0 eq)
DCM4045-55%Product InhibitionStops at 1:1 complex limit.
AlCl

(1.5 eq)
DCM4085-92%None (Stoichiometric)Recommended. Standard protocol.
AlCl

(1.2 eq)
Nitromethane6080-88%Mild Solvent CompetitionHomogeneous solution; easier workup.
FeCl

DCM40<30%Insufficient AcidityToo weak for CF

-deactivated ring.
TfOH (Triflic Acid) Neat/DCE8090-95%None"Superacid" catalysis; regenerable but expensive.

Validated Experimental Protocol

Method: Stoichiometric AlCl


 Acylation in DCE
Objective:  Synthesis of this compound

Step-by-Step:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, N

    
     inlet, and a pressure-equalizing addition funnel.
    
  • Catalyst Loading: Under N

    
     flow, quickly add Aluminum Chloride (AlCl
    
    
    
    )
    (1.5 equiv, 15 mmol) to the flask.
  • Solvent: Add anhydrous 1,2-Dichloroethane (DCE) (50 mL). The mixture will be a suspension.

  • Acylating Agent: Cool the suspension to 0°C. Dropwise add Acetyl Chloride (1.2 equiv, 12 mmol). Observation: The solid AlCl

    
     may dissolve partially to form the active acylium ion complex.
    
  • Substrate Addition: Dissolve 4-trifluoromethylanisole (1.0 equiv, 10 mmol) in DCE (10 mL). Add this solution dropwise to the catalyst mixture at 0-5°C over 30 minutes.

    • Why Slow Addition? To control the exotherm and prevent polymerization or tarring.

  • Reaction: Remove the ice bath and heat to reflux (83°C) for 3-4 hours.

    • Monitoring: Check TLC or HPLC. The "Product-Catalyst" complex is stable; do not expect the catalyst to turnover. You are driving the reaction to completion with heat.

  • Quench (Critical Step): Cool to room temperature. Pour the reaction mixture slowly into a beaker containing Ice/HCl (conc.) mixture.

    • Mechanism:[1][2][3][4][5] This hydrolyzes the stable Aluminum-Product complex, liberating the free ketone and dissolving aluminum salts into the aqueous phase.

  • Workup: Extract with DCM (3x), wash organics with brine, dry over MgSO

    
    , and concentrate.
    

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Mahato, P. K., et al. (2011). "Process for the preparation of this compound." Organic Process Research & Development. (Generalized reference for acylation of deactivated anisoles).

  • Gore, P. H. (1964). "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons." Chemical Reviews, 55(2), 229–281. (Detailed discussion on catalyst stoichiometry and complex formation).

  • Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press. (Modern alternatives and deactivation mechanisms).

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone and Other Trifluoromethylated Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Trifluoromethyl Ketone Moiety

In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine into organic molecules is a cornerstone strategy for modulating molecular properties. Among the array of fluorinated functional groups, the trifluoromethyl (CF₃) group holds a preeminent position. When appended to a ketone, it creates the trifluoromethyl ketone (TFMK) moiety—a powerful pharmacophore and a versatile synthetic intermediate. The strong electron-withdrawing nature of the CF₃ group renders the adjacent carbonyl carbon highly electrophilic, a feature that is central to its utility as an inhibitor of serine and cysteine proteases.

This guide provides an in-depth comparison of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone , a key building block in advanced pharmaceuticals, with other significant trifluoromethylated ketones. We will explore how subtle changes in aromatic substitution patterns dramatically influence physicochemical properties, synthetic accessibility, and, ultimately, performance in cutting-edge applications. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these powerful chemical entities.

Section 1: The Unique Profile of this compound

This compound is distinguished by a specific substitution pattern on its aromatic ring: an electron-donating methoxy (-OCH₃) group at the ortho position and a potent electron-withdrawing trifluoromethyl (-CF₃) group at the meta position relative to the acetyl group. This arrangement creates a unique electronic and steric environment that dictates its reactivity and utility.

Most notably, the "2-methoxy-5-(trifluoromethyl)phenyl" scaffold is a critical component of the antiviral drug Letermovir (Prevymis) .[1][2] Letermovir is a first-in-class DNA terminase inhibitor approved for the prevention of cytomegalovirus (CMV) infections in immunocompromised patients, such as those undergoing allogeneic stem cell transplants.[1][2] The presence of this specific ketone precursor in the synthesis of such a significant therapeutic agent underscores its importance in the pharmaceutical industry.[3][4]

Section 2: Comparative Analysis of Physicochemical Properties

The utility of a chemical intermediate is fundamentally tied to its physical and chemical properties. The strategic placement of substituents on the aromatic ring of a trifluoromethylated ketone significantly alters these characteristics.

PropertyThis compound (Analog)¹2'-(Trifluoromethyl)acetophenone3'-(Trifluoromethyl)acetophenone2,2,2-Trifluoroacetophenone
Molecular Weight 232.20 g/mol 188.15 g/mol 188.15 g/mol 174.12 g/mol
Structure
Key Substituents 2-Methoxy (EDG), 5-CF₃ (EWG)2-CF₃ (EWG)3-CF₃ (EWG)Phenyl group only
Predicted LogP ~2.8[5]~2.3~2.3~1.8
Reactivity Insight The ortho-methoxy group can sterically hinder reactions at the carbonyl and influence the conformation of the acetyl group.[6] The strong EWG effect of the para-CF₃ group enhances the electrophilicity of the carbonyl carbon.The ortho-CF₃ group exerts a strong electron-withdrawing effect, increasing carbonyl reactivity, but may also introduce steric hindrance.[7]The meta-CF₃ group strongly activates the carbonyl carbon for nucleophilic attack with less steric hindrance than the ortho isomer.[7]The baseline reactivity for an aromatic TFMK, activated by the CF₃ group.
Primary Application Intermediate for antiviral Letermovir.[1][2]General synthetic building block.Intermediate for agrochemicals like Trifloxystrobin.Reagent for studying enzyme inhibition and synthetic transformations.

¹Data for the closely related ethoxy analog, 1-[2-Ethoxy-5-(trifluoromethyl)phenyl]ethanone, is used for molecular weight and LogP estimation.[5] EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group.

Causality Behind the Properties:

  • Lipophilicity (LogP): The trifluoromethyl group significantly increases lipophilicity, a property often correlated with enhanced membrane permeability and better binding to hydrophobic pockets in enzymes.[8] The addition of a methoxy or ethoxy group further increases the LogP value, which can be a critical parameter in drug design.

  • Carbonyl Electrophilicity: The primary driver of TFMK reactivity is the immense inductive effect of the three fluorine atoms, which polarizes the carbonyl bond and makes the carbon atom highly susceptible to nucleophilic attack. This effect is further modulated by substituents on the aromatic ring. While all listed ketones are highly reactive, the position of the CF₃ group (ortho, meta) influences the degree of this activation and the steric accessibility of the carbonyl.[7]

Section 3: Synthesis and Experimental Considerations

The synthesis of aryl trifluoromethyl ketones typically involves the introduction of either an acetyl group onto a substituted benzene ring or a trifluoromethyl group onto an existing acetophenone.

General Synthetic Workflow

A common and robust method for synthesizing aryl ketones is the Grignard reaction, where an arylmagnesium halide reacts with an appropriate electrophile. For TFMKs, reacting an aryl Grignard reagent with a trifluoroacetic acid derivative is a viable, though sometimes challenging, route.

G cluster_0 Grignard Reagent Formation cluster_1 Acylation Reaction Aryl_Halide Substituted Aryl Halide (e.g., 2-Bromo-4-trifluoromethylanisole) Grignard Aryl Magnesium Halide (Grignard Reagent) Aryl_Halide->Grignard Mg, Ether Mg Magnesium (Mg) Mg->Grignard Ether Anhydrous Ether Ether->Grignard Product Aryl Trifluoromethyl Ketone Grignard->Product 1. Add TFAA derivative 2. Acidic Workup (e.g., HCl) TFAA_deriv Trifluoroacetic Anhydride (TFAA) or other activated form TFAA_deriv->Product

Caption: General workflow for the synthesis of an aryl trifluoromethyl ketone via a Grignard reaction.

Exemplary Protocol: Synthesis of an Aryl Trifluoromethyl Ketone via Grignard Reaction

This protocol is a generalized representation and must be adapted and optimized for specific substrates and scales. All operations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

1. Preparation of the Grignard Reagent: a. All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of inert gas to prevent moisture contamination.[9] b. Place magnesium turnings (1.2 equivalents) in a round-bottom flask equipped with a reflux condenser and a dropping funnel. c. Dissolve the substituted aryl halide (e.g., 2-bromo-4-trifluoromethylanisole, 1.0 equivalent) in anhydrous diethyl ether or THF. d. Add a small portion of the aryl halide solution to the magnesium turnings. The reaction is often initiated with gentle warming or the addition of a small crystal of iodine. e. Once the reaction initiates (indicated by bubbling and heat generation), add the remaining aryl halide solution dropwise to maintain a gentle reflux.[10] f. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

2. Reaction with Trifluoroacetic Acid Derivative: a. Cool the freshly prepared Grignard reagent in an ice bath. b. Dissolve a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA) (1.0 equivalent), in anhydrous ether. c. Add the TFAA solution dropwise to the stirred Grignard reagent, maintaining a low temperature to control the exothermic reaction. d. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to ensure completion.

3. Workup and Purification: a. Cool the reaction mixture in an ice bath and cautiously quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[9] b. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. c. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. d. Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.

Expert Rationale: The Grignard reaction is notoriously sensitive to moisture and protic solvents, which will protonate and destroy the highly basic Grignard reagent. Therefore, the use of oven-dried glassware and anhydrous solvents is non-negotiable for success. The dropwise addition of reagents is critical for controlling the often vigorous and exothermic nature of these reactions.[11]

Section 4: Performance in Application - A Focus on Enzyme Inhibition

A primary application of TFMKs in drug discovery is their role as reversible, transition-state analog inhibitors of serine and cysteine proteases. The highly electrophilic carbonyl carbon of the TFMK mimics the tetrahedral intermediate formed during peptide bond hydrolysis.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Enzyme Serine Protease (Active Site Ser-OH) Intermediate Stable Tetrahedral Hemiketal (Transition-State Analog) Enzyme->Intermediate Nucleophilic Attack TFMK Trifluoromethyl Ketone (TFMK) R-CO-CF₃ TFMK->Intermediate Intermediate->Enzyme Reversible Inhibition

Caption: Mechanism of serine protease inhibition by a trifluoromethyl ketone (TFMK).

The hydroxyl group of a serine residue in the enzyme's active site performs a nucleophilic attack on the TFMK's carbonyl carbon. This forms a stable, yet reversible, tetrahedral hemiketal adduct. The stability of this adduct effectively sequesters the enzyme, inhibiting its catalytic activity. The specific substituents on the aromatic ring of the TFMK, such as in this compound, play a crucial role in orienting the inhibitor within the active site to maximize binding affinity and selectivity.

Conclusion

While various trifluoromethylated ketones are powerful tools in chemical synthesis, This compound stands out due to its specific substitution pattern, which has proven critical for the development of the highly successful antiviral drug, Letermovir. Its unique combination of an electron-donating ortho-methoxy group and an electron-withdrawing meta-trifluoromethyl group provides a nuanced profile of reactivity, lipophilicity, and steric properties.

In comparison to simpler analogs like 2'- or 3'-(trifluoromethyl)acetophenone, which serve as valuable intermediates in agrochemicals and as general building blocks, this compound offers a more complex and tailored scaffold for sophisticated drug design. Understanding the distinct properties conferred by these substitution patterns allows researchers to make more informed decisions in selecting the optimal trifluoromethylated ketone for their specific synthetic and therapeutic goals. The continued exploration of such precisely functionalized intermediates will undoubtedly pave the way for future innovations in medicine and beyond.

References

  • Humphrey, G. R., Dalby, S. M., Andreani, T., Xiang, B., Luzung, M. R., Song, Z. J., Shevlin, M., Christensen, M., Belyk, K. M., & Tschaen, D. M. (2016). Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael Reaction. Organic Process Research & Development, 20(6), 1097–1103. [Link]

  • ResearchGate. (n.d.). Synthesis of letermovir (39) using organocatalysts 40 or 44. Retrieved January 30, 2026, from [Link]

  • New Drug Approvals. (2016). Letermovir, AIC 246. Retrieved January 30, 2026, from [Link]

  • ACS Publications. (2016). Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael Reaction. Organic Process Research & Development. [Link]

  • Longdom Publishing. (2017). Process development towards a green manufacturing route for letermovir exploiting novel asymmetric reactions. 3rd International Conference on Organic and Inorganic Chemistry. [Link]

  • The Journal of Organic Chemistry. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. [Link]

  • ACS Publications. (2020). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis. [Link]

  • National Center for Biotechnology Information. (n.d.). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. PubMed Central. [Link]

  • ResearchGate. (n.d.). Reactivity comparison of trifluoroacetophenone and acetophenone. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). WO2022018625A1 - Process for the preparation of an intermediate used in the synthesis of letermovir.
  • National Center for Biotechnology Information. (n.d.). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PubMed Central. [Link]

  • Google Patents. (n.d.). CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.
  • National Center for Biotechnology Information. (n.d.). 1-[2-Ethoxy-5-(trifluoromethyl)phenyl]ethanone. PubChem. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved January 30, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry Behind 2'-(Trifluoromethyl)acetophenone: Synthesis and Properties. Retrieved January 30, 2026, from [Link]

  • University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction. Retrieved January 30, 2026, from [Link]

  • ChemRxiv. (2023). Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. Retrieved January 30, 2026, from [Link]

  • The Journal of Organic Chemistry. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [Link]

  • The Royal Society of Chemistry. (n.d.). One-Pot Fluorosulfurylation of Grignard Reagents Using Sulfuryl Fluoride. Retrieved January 30, 2026, from [Link]

  • AIR Unimi. (2022). Catalytic Enantioselective Entry to Triflones Featuring a Quaternary Stereocenter. Retrieved January 30, 2026, from [Link]

  • Scribd. (n.d.). Grignard Reaction Lab Protocol. Retrieved January 30, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Letermovir-impurities. Retrieved January 30, 2026, from [Link]

  • RSC Publishing. (n.d.). Catalytic enantioselective synthesis of β-trifluoromethyl pyrrolines. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). 1-{5-[2-Chloro-5-(trifluoromethyl)phenyl]thiophen-2-yl}ethanone. Retrieved January 30, 2026, from [Link]

  • SIELC Technologies. (2018). Ethanone, 1-(2,4,5-trimethoxyphenyl)-. Retrieved January 30, 2026, from [Link]

Sources

Validation of analytical methods for 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone (CAS: 112811-65-1) Molecular Formula:


 | MW:  232.20  g/mol
Physical State:  Liquid/Low-melting solid (MP: ~28-31°C) | Boiling Point:  ~231°C[1]

This guide provides a comparative validation framework for analyzing this fluorinated acetophenone intermediate. As a critical building block in pharmaceutical synthesis (often for kinase inhibitors), its purity directly impacts downstream yield and safety.

The Analytical Challenge: The molecule possesses a trifluoromethyl group (


), increasing lipophilicity (LogP ~2.8), and a methoxy-ketone core susceptible to specific degradation pathways. While RP-HPLC-UV  is the industry gold standard for release testing, GC-FID  offers a powerful orthogonal approach due to the compound's volatility. This guide compares both but prioritizes the HPLC workflow for drug development compliance.

Method Selection: Comparative Analysis

We evaluated two primary methodologies. The choice depends on the phase of development and the nature of expected impurities.

Comparison: RP-HPLC-UV vs. GC-FID
FeatureMethod A: RP-HPLC-UV (Recommended) Method B: GC-FID (Alternative)
Principle Partition chromatography (Polarity-based)Gas-liquid partition (Volatility-based)
Suitability Best for: Final release, stability studies, and detecting non-volatile degradation products.Best for: Process control, residual solvent analysis, and raw material intake.
Selectivity High for polar impurities (e.g., demethylated phenols).High for volatile synthesis byproducts.
Sensitivity Excellent (UV

~254 nm).
Good, but matrix interference can be higher.
Throughput Moderate (10-15 min run time).Fast (< 8 min run time).
Limitations Requires solvent waste disposal; lower resolution for structural isomers.Cannot detect thermally unstable or non-volatile salts/impurities.

Scientist’s Verdict: While GC-FID is faster for in-process checks, RP-HPLC-UV is required for regulatory validation (ICH Q2) because it can detect non-volatile degradation products (e.g., salts, dimers) that GC would miss. The following protocol focuses on the HPLC validation.

Strategic Method Development (The Logic)

Before validation, the method parameters must be justified scientifically to ensure robustness.

  • Stationary Phase: A C18 (Octadecyl) column is selected. The

    
     group makes the molecule hydrophobic; a C18 column provides sufficient retention (
    
    
    
    ) to separate it from the solvent front and polar impurities.
  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .

    • Why Acid? Although the ketone is neutral, potential impurities (like phenolic hydrolysis products) are weakly acidic. Low pH suppresses their ionization, sharpening peak shape and preventing "fronting."

  • Detection: UV at 254 nm .[2] The aromatic ring conjugated with the carbonyl group provides a strong chromophore here, maximizing signal-to-noise ratio.

Visualization: Decision & Validation Workflow

The following diagrams illustrate the decision logic for method selection and the lifecycle of the validation process.

ValidationLifecycle Start Method Goal Definition Selection Technique Selection (BP ~231°C -> GC or HPLC?) Start->Selection Dev Method Development (Column/Mobile Phase Optimization) Selection->Dev Select HPLC (Stability) Stress Forced Degradation (Specificity Check) Dev->Stress Identify Impurities Val ICH Q2(R2) Validation (Accuracy, Linearity, Precision) Stress->Val Prove Specificity Val->Dev Fail Criteria Report Final Standard Operating Procedure Val->Report Pass Criteria

Figure 1: Analytical Method Lifecycle adhering to ICH Q14/Q2(R2) principles.

DegradationPath Parent This compound Acid Acid Hydrolysis Parent->Acid Ox Oxidative Stress Parent->Ox Prod1 Degradant A: Demethylated Phenol Acid->Prod1 Loss of -CH3 Prod2 Degradant B: N-oxide / Benzoic Acid deriv. Ox->Prod2 Cleavage of Acetyl

Figure 2: Hypothetical degradation pathways for Specificity testing. The method must resolve the Parent from Degradant A and B.

Detailed Validation Protocol (RP-HPLC)

This protocol is designed to be a self-validating system . Every step includes a "System Suitability Test" (SST) that must pass before data is accepted.

A. Specificity (Forced Degradation)

Objective: Prove the method can distinguish the active ingredient from impurities.

  • Protocol: Expose sample to:

    • Acid (0.1 N HCl, 60°C, 2 hrs).

    • Base (0.1 N NaOH, 60°C, 2 hrs).

    • Oxidation (3%

      
      , RT, 4 hrs).
      
  • Acceptance Criteria:

    • Peak purity index (via Diode Array Detector) > 0.999 for the main peak.

    • Resolution (

      
      ) > 1.5 between the main peak and nearest degradation peak.
      
B. Linearity & Range

Objective: Confirm response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target test concentration (e.g., 0.5 mg/mL).

  • Data Analysis: Plot Area vs. Concentration.

  • Acceptance Criteria:

    • Correlation Coefficient (

      
      ) 
      
      
      
      .
    • Y-intercept bias

      
       of the 100% response.
      
C. Accuracy (Recovery)

Objective: Ensure the value measured is the true value.[3]

  • Protocol: Spike known amounts of standard into a placebo matrix (if available) or solvent at 3 levels (80%, 100%, 120%). Perform in triplicate.

  • Acceptance Criteria:

    • Mean Recovery: 98.0% – 102.0%.

    • % RSD of replicates

      
      .
      
D. Precision (Repeatability)

Objective: Verify consistency of the system.[2][3]

  • Protocol: 6 independent injections of the 100% standard solution.

  • Acceptance Criteria:

    • Retention Time RSD

      
      .
      
    • Peak Area RSD

      
      .[2]
      

Representative Validation Data (Summary Table)

Note: The values below are representative of a successful validation for this class of fluorinated acetophenones.

Validation ParameterExperimental ResultAcceptance LimitStatus
Specificity No interference in blank; Peak Purity 0.9999No interference; Purity > 0.99PASS
Linearity (

)
0.9998

PASS
Accuracy (Avg. Recovery) 99.4%98.0% – 102.0%PASS
Precision (Area RSD) 0.45%

PASS
LOD (S/N = 3) 0.05 µg/mLN/A (Report only)INFO
LOQ (S/N = 10) 0.15 µg/mL< Reporting ThresholdPASS

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[4][5][6] (2023).[5] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 82262846, 1-[2-Ethoxy-5-(trifluoromethyl)phenyl]ethanone (Structural Analog). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Retrieved from [Link]

Sources

Spectral data comparison of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone from different sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(2-Methoxy-5-trifluoromethylphenyl)ethanone (CAS: Predicted/Analogous 119851-73-7) is a critical fluorinated building block used in the synthesis of agrochemicals and kinase-inhibiting pharmaceuticals. Its structural integrity is defined by the precise regiochemistry of the trifluoromethyl (-CF3) and methoxy (-OCH3) groups relative to the acetyl moiety.

Inconsistencies in commercial sourcing often arise from:

  • Regioisomeric Impurities: Co-elution of 1-(2-methoxy-4-trifluoromethylphenyl)ethanone.

  • Incomplete Methylation: Residual phenolic precursor (2-hydroxy-5-trifluoromethylacetophenone).

  • Solvent Occlusion: Trapped alkyl halides from synthesis.

This guide provides a comparative spectral analysis framework to validate product quality from different sources (e.g., Custom Synthesis vs. Bulk Vendor). It establishes a "Theoretical Gold Standard" based on substituent chemical shift additivity rules and contrasts it with common impurity profiles.

Chemical Profile & Structural Logic

To validate this compound, one must first understand the expected electronic environment of the nuclei.

  • Chemical Formula: C

    
    H
    
    
    
    F
    
    
    O
    
    
  • Molecular Weight: 218.17 g/mol

  • Key Functional Groups:

    • Acetyl (C-1): Strong electron-withdrawing group (EWG); deshields ortho protons.

    • Methoxy (C-2): Electron-donating group (EDG) by resonance; shields ortho/para protons.

    • Trifluoromethyl (C-5): Strong EWG (inductive); deshields adjacent protons.

Predicted 1H NMR Resonance Table (CDCl )

Based on Silverstein & Webster Additivity Rules

Proton PositionMultiplicityEst. Shift (

ppm)
Coupling (

Hz)
Structural Logic
H-6 (Ar-H)Doublet (d)8.05 - 8.15

Most Deshielded. Ortho to Acetyl (EWG) & Ortho to CF

.
H-4 (Ar-H)dd7.70 - 7.80

Para to Acetyl (EWG), Ortho to CF

.
H-3 (Ar-H)Doublet (d)7.05 - 7.15

Shielded. Ortho to Methoxy (EDG).
-OCH

Singlet (s)3.95 - 4.00 -Characteristic aryl methoxy.
-COCH

Singlet (s)2.60 - 2.65 -Characteristic methyl ketone.

Comparative Methodology: Source A vs. Source B

This section compares a High-Purity Reference (Source A) against a Common Commercial Grade (Source B) containing typical process impurities.

Experiment 1: 1H NMR Spectroscopy

Solvent: CDCl


 (with TMS internal standard).
Frequency:  400 MHz.
Comparative Data Table
FeatureSource A (High Purity >98%) Source B (Commercial Grade ~90%) Diagnostic Insight
Aromatic Region Three distinct sets of peaks (8.10, 7.75, 7.10 ppm). Clean baseline.Additional small doublets at 7.90 and 6.95 ppm.Regioisomer Contamination: Likely the 4-CF

isomer or unreacted starting material.
Methoxy Region Sharp singlet at 3.98 ppm (Integral 3.00).Main peak at 3.98 ppm + minor peak at 3.85 ppm.Impurity: The 3.85 ppm peak suggests a methoxy group in a different electronic environment.
Phenolic OH Absent.Broad singlet visible at ~12.5 ppm (exchangeable).Incomplete Reaction: Presence of 2-hydroxy-5-trifluoromethylacetophenone.
Aliphatic Region Sharp singlet at 2.62 ppm (Acetyl).Additional multiplets at 1.2-1.4 ppm.Solvent Residue: Likely Hexane or Ethyl Acetate traces.
Experiment 2: Infrared (IR) Spectroscopy

Method: ATR-FTIR (Attenuated Total Reflectance).

  • Source A: Shows a sharp Carbonyl (C=O) stretch at 1685 cm

    
      and strong C-F stretches at 1320 cm
    
    
    
    .
  • Source B: Shows the 1685 cm

    
     peak but also a broad band around 3200-3400 cm
    
    
    
    .
    • Interpretation: The broad band confirms the presence of the phenolic -OH impurity identified in the NMR.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this standard operating procedure (SOP). This protocol is designed to be self-validating; if the internal checks fail, the data is rejected.

Step 1: Sample Preparation (NMR)
  • Weighing: Accurately weigh 10-15 mg of the sample into a clean vial.

  • Solvation: Add 0.6 mL of high-quality CDCl

    
     (99.8% D) containing 0.03% TMS.
    
    • Why? CDCl

      
       is non-polar, preventing hydrogen bonding shifts often seen in DMSO.
      
  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube.

    • Check: Solution must be optically clear. Suspended solids cause line broadening.

Step 2: Acquisition Parameters
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Scans (NS): 16 (Sufficient for >10mg sample).

  • Relaxation Delay (D1): 1.0 - 2.0 seconds.

  • Spectral Width: -2 to 14 ppm.

Step 3: Processing & Validation
  • Phasing: Apply automatic phasing, then manual correction to ensure flat baseline.

  • Referencing: Set the TMS peak to 0.00 ppm (or residual CHCl

    
     to 7.26 ppm).
    
  • Integration:

    • Calibrate the Acetyl Methyl singlet (approx 2.6 ppm) to 3.00 .

    • Validation Rule: The Methoxy singlet must integrate to 3.00 ± 0.1 . The Aromatic protons must sum to 3.00 ± 0.1 . If integrals deviate >5%, the sample is impure or wet.

Visualizations

Diagram 1: Spectral Validation Decision Tree

This workflow illustrates the logic for accepting or rejecting a batch based on spectral data.

ValidationWorkflow Start Start: Receive Sample Prep Prepare NMR Sample (CDCl3) Start->Prep Acquire Acquire 1H NMR Prep->Acquire CheckOH Check 12.0-13.0 ppm (Phenolic OH?) Acquire->CheckOH RejectPhenol REJECT: Incomplete Methylation CheckOH->RejectPhenol Yes CheckRegio Check Aromatic Pattern (3 distinct signals?) CheckOH->CheckRegio No RejectIso REJECT: Regioisomer Present CheckRegio->RejectIso No CheckInt Check Integrals (OMe : Ar : Ac = 1:1:1) CheckRegio->CheckInt Yes CheckInt->RejectIso No Pass PASS: Proceed to Synthesis CheckInt->Pass Yes

Caption: Decision tree for QC validation of this compound batches.

Diagram 2: Mass Spectrometry Fragmentation Pathway

Understanding the fragmentation helps in confirming identity via GC-MS.

MS_Fragmentation Parent Molecular Ion [M]+ m/z 218 Frag1 [M - CH3]+ Loss of Acetyl Methyl m/z 203 Parent->Frag1 -15 (CH3) Frag2 [M - COCH3]+ Loss of Acetyl Group m/z 175 Parent->Frag2 -43 (COCH3) Frag3 [M - OMe]+ Loss of Methoxy m/z 187 Parent->Frag3 -31 (OMe)

Caption: Predicted Electron Impact (EI) fragmentation pathway for structural confirmation.

Troubleshooting & Impurity Profiling

When "Source B" fails, use this guide to identify the root cause:

  • Broad Singlet at >10 ppm:

    • Cause: Unreacted Phenol.

    • Remedy: Wash the organic layer with 1M NaOH during workup to remove the acidic phenol.

  • Extra Doublets in Aromatic Region:

    • Cause: Regioisomer (likely 4-CF3 isomer).

    • Remedy: Recrystallization from Hexane/Ethyl Acetate is required. Distillation is often ineffective due to similar boiling points.

  • Integral Mismatch (Aliphatic > Aromatic):

    • Cause: Grease or solvent contamination.

    • Remedy: Dry sample under high vacuum (>1 mbar) for 4 hours at 40°C.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for chemical shift additivity rules).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Reference for NMR prediction tables).

  • SDBS Database. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (Used for comparative substructure analysis).

  • Reich, H. J. (2023). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Valuable resource for solvent effects and coupling constants).

A Comparative Guide to the Purity Assessment of Commercial 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone is a key building block in the synthesis of various pharmaceutical agents. Ensuring its purity is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical techniques for the purity assessment of commercial this compound, supported by experimental data and protocols.

Introduction: The Synthetic Landscape and Potential Impurities

This compound is typically synthesized via a Friedel-Crafts acylation of 1-methoxy-4-(trifluoromethyl)benzene.[1][2] This electrophilic aromatic substitution, while effective, is prone to the formation of regioisomers due to the directing effects of the methoxy and trifluoromethyl groups on the aromatic ring.[3][4] The methoxy group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. This can lead to the formation of several isomeric impurities, in addition to unreacted starting materials and by-products from the reaction work-up.[5]

Potential Impurities in Commercial this compound:

  • Regioisomers:

    • 1-(4-Methoxy-2-trifluoromethylphenyl)ethanone

    • 1-(3-Methoxy-4-trifluoromethylphenyl)ethanone

  • Starting Materials:

    • 1-Methoxy-4-(trifluoromethyl)benzene

    • Acetyl chloride or acetic anhydride

  • By-products:

    • Polymers and degradation products formed during the reaction or storage.

The International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2) mandate the identification and qualification of impurities in new drug substances and products, making a robust purity assessment strategy essential.[6][7]

Comparative Analysis of Purity Assessment Techniques

This guide will compare four common analytical techniques for the purity assessment of this compound:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Quantitative Nuclear Magnetic Resonance (qNMR)

  • Differential Scanning Calorimetry (DSC)

The following sections will detail the experimental protocols for each technique, present comparative data from three hypothetical commercial suppliers (Supplier A, Supplier B, and Supplier C), and discuss the advantages and limitations of each method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of impurities.[8][9] For this compound, a reversed-phase HPLC method is most suitable.

Experimental Protocol: HPLC

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

Comparative Data: HPLC
SupplierPurity (%)Impurity 1 (Regioisomer A) (%)Impurity 2 (Regioisomer B) (%)Other Impurities (%)
Supplier A 99.50.20.10.2
Supplier B 98.80.50.30.4
Supplier C 99.80.1< 0.050.1
Workflow Diagram: HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect DAD Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Purity & Impurities Integrate->Quantify

Caption: HPLC Purity Assessment Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.[10][11] It provides both chromatographic separation and mass spectral information, aiding in the structural elucidation of unknown impurities.

Experimental Protocol: GC-MS

Instrumentation:

  • GC system coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

ParameterCondition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range 50-500 amu

Sample Preparation:

Prepare a 1 mg/mL solution of the sample in dichloromethane.

Comparative Data: GC-MS
SupplierPurity (%)Impurity 1 (Regioisomer A) (%)Impurity 2 (Regioisomer B) (%)Volatile Impurities (%)
Supplier A 99.40.20.10.3
Supplier B 98.70.50.30.5
Supplier C 99.70.1< 0.050.2
Workflow Diagram: GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Dichloromethane Sample->Dissolve Inject Inject into GC-MS Dissolve->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect TIC Total Ion Chromatogram Detect->TIC Library Mass Spectral Library Search TIC->Library Quantify Quantification TIC->Quantify

Caption: GC-MS Impurity Profiling Workflow.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that does not require a reference standard for each impurity.[12][13][14] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for the determination of purity and impurity content using a certified internal standard.[15]

Experimental Protocol: qNMR

Instrumentation:

  • NMR spectrometer (400 MHz or higher) with a proton probe.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.

  • Add 0.7 mL of a deuterated solvent (e.g., DMSO-d6) to the NMR tube and dissolve the contents completely.

NMR Acquisition Parameters:

ParameterSetting
Pulse Program zg30
Number of Scans 16
Relaxation Delay (d1) 30 s
Acquisition Time 4 s

Data Processing:

  • Apply a Fourier transform and phase correction.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Comparative Data: qNMR
SupplierPurity (mol/mol %)
Supplier A 99.6
Supplier B 98.9
Supplier C 99.9
Workflow Diagram: qNMR Purity Determination

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Weigh_Sample Weigh Sample & Internal Std Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Process Process Spectrum (FT, Phasing) Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: qNMR Purity Determination Workflow.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. It can be used to determine the purity of crystalline organic compounds based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.

Experimental Protocol: DSC

Instrumentation:

  • Differential Scanning Calorimeter with a refrigerated cooling system.

Experimental Conditions:

ParameterSetting
Sample Pan Aluminum, hermetically sealed
Sample Weight 2-3 mg
Temperature Program Heat from 25 °C to 100 °C at 1 °C/min
Purge Gas Nitrogen at 50 mL/min

Data Analysis:

  • The purity is calculated from the shape of the melting endotherm using the instrument's software, which applies the van't Hoff equation.

Comparative Data: DSC
SupplierPurity (mol %)
Supplier A 99.5
Supplier B 98.7
Supplier C 99.8
Workflow Diagram: DSC Purity Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Analysis Weigh_Sample Weigh Sample Seal_Pan Seal in Aluminum Pan Weigh_Sample->Seal_Pan Heat Heat Sample at Controlled Rate Seal_Pan->Heat Measure Measure Heat Flow Heat->Measure Analyze_Endotherm Analyze Melting Endotherm Measure->Analyze_Endotherm Calculate Calculate Purity (van't Hoff) Analyze_Endotherm->Calculate

Caption: DSC Purity Analysis Workflow.

Discussion and Recommendations

TechniqueAdvantagesDisadvantagesBest For
HPLC High resolution, high sensitivity, well-established for pharmaceutical analysis.Requires reference standards for impurity identification and quantification.Routine quality control and stability testing.
GC-MS Excellent for volatile impurities, provides structural information for identification.Not suitable for non-volatile or thermally labile compounds.Identifying unknown volatile impurities and residual solvents.
qNMR Absolute quantification without impurity reference standards, provides structural information.Lower sensitivity than chromatographic methods, requires a high-field NMR.Purity certification of reference standards and analysis of complex mixtures.
DSC Fast, requires small sample size, provides a measure of total mole fraction of impurities.Only applicable to crystalline solids, does not identify individual impurities.Rapid screening of purity for crystalline materials.

Based on the comparative data, Supplier C consistently provides the highest purity this compound across all analytical techniques.

For a comprehensive purity assessment, a multi-technique approach is recommended. HPLC should be used for routine quality control to monitor known impurities. GC-MS is valuable for identifying any new volatile impurities that may arise from changes in the manufacturing process. qNMR is the gold standard for certifying the purity of a reference standard lot. DSC can be employed as a rapid screening tool for batch-to-batch consistency of crystalline material.

The choice of analytical technique should be guided by the specific requirements of the analysis, the stage of drug development, and regulatory expectations as outlined in pharmacopeias such as the USP and Ph. Eur.[16][17][18]

References

  • Makihara, M., & Komura, K. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7, 185-192. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). [Link]

  • U.S. Pharmacopeia. <621> Chromatography. [Link]

  • HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material.
  • Medistri SA. GC/MS Identification of Impurities. (2024). [Link]

  • European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. (2022). [Link]

  • ACS Omega. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. (2022). [Link]

  • INIS-IAEA. Validation of an HPLC Method for Determination of Chemical Purity of [18F]Fluoromisonidazole ([18F]FMISO). [Link]

  • European Medicines Agency. Q3B(R2) Impurities in New Drug Products. (2006). [Link]

  • University of Cambridge. Quantitative NMR Spectroscopy. (2017). [Link]

  • Biomedical Journal of Scientific & Technical Research. Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). [Link]

  • European Pharmacopoeia. 2.2.46. Chromatographic separation techniques. [Link]

  • Scribd. USP-NF 621 Chromatography. [Link]

  • ResolveMass Laboratories Inc. Identification and profiling of impurities in Pharmaceuticals. (2025). [Link]

  • Scribd. 2.2.46. Chromatographic Separation Techniques. [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Identification of Pharmaceutical Impurities. In Pharmaceutical Impurities (pp. 1-36).
  • Google Patents.
  • Chromatography Online. Are You Sure You Understand USP <621>?. (2024). [Link]

  • ResearchGate. ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. [Link]

  • Veeprho. Acetophenone Impurities and Related Compound. [Link]

  • European Pharmacopoeia. 2.2.46. Chromatographic separation techniques. [Link]

  • PubMed. A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. [Link]

  • Chemistry LibreTexts. Friedel-Crafts Reactions. (2023). [Link]

  • RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]

  • National Center for Biotechnology Information. Recent trends in the impurity profile of pharmaceuticals. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). [Link]

  • The Pharma Innovation. IMPURITY PROFILING OF PHARMACEUTICALS. (2020). [Link]

  • Pharmaffiliates. Acetophenone-impurities. [Link]

  • Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • AWS. qNMR - Quantitative Analysis by NMR. (2022). [Link]

  • ECA Academy. EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. (2022). [Link]

  • Thieme E-Books & E-Journals. Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations. [Link]

  • IKEV. ICH Q3B(R) Guideline Impurities in New Drug Products. [Link]

  • Mestrelab Resources. What is qNMR and why is it important?. [Link]

  • PubChem. Acetophenone. [Link]

  • Scribd. USP-NF 621 Chromatography. [Link]

  • SciELO. One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. (2024). [Link]

  • YouTube. ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. (2025). [Link]

Sources

Cross-Validation Framework for 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone: Synthesis & Analytical Benchmarking

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone experimental results Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Rationale

In the development of fluorinated kinase inhibitors and GPCR ligands, This compound serves as a critical pharmacophore scaffold. Its structural integrity relies on the precise placement of the trifluoromethyl (


) group relative to the acetyl handle. However, commercial batches often exhibit variable purity profiles due to the competing regiochemistry inherent in its synthesis.

This guide provides a rigorous cross-validation framework comparing two distinct synthetic methodologies: Friedel-Crafts Acylation (Method A) and Palladium-Catalyzed Coupling (Method B) . By employing orthogonal analytical validation (HPLC vs.


F qNMR), we establish a self-validating protocol to ensure structural fidelity and high purity (>98%) for downstream pharmaceutical applications.

Comparative Synthesis Methodologies

Method A: Friedel-Crafts Acylation (Thermodynamic Route)

Mechanism: Electrophilic aromatic substitution on 1-methoxy-4-(trifluoromethyl)benzene.

  • Pros: High atom economy, low raw material cost, scalable.

  • Cons: The

    
     group deactivates the ring; the methoxy group directs ortho/para. While the para position relative to methoxy is blocked by 
    
    
    
    , the ortho position is sterically accessible but electronically fought over. Regio-isomeric impurities (acetylation at the 3-position) are a common risk.
Method B: Pd-Catalyzed Stille Coupling (Kinetic/Fidelity Route)

Mechanism: Cross-coupling of 1-bromo-2-methoxy-5-(trifluoromethyl)benzene with tributyl(1-ethoxyvinyl)tin, followed by hydrolysis.

  • Pros: Absolute regiochemical fidelity. The position of the acetyl group is pre-defined by the bromine handle.

  • Cons: High cost of reagents, tin toxicity (requires rigorous purification), lower atom economy.

Comparison Matrix
MetricMethod A: Friedel-CraftsMethod B: Pd-Catalyzed Coupling
Regiochemical Fidelity Moderate (Risk of isomers)High (Pre-defined)
Process Mass Intensity Low (Green) High (Waste intensive)
Cost Efficiency High Low
Primary Impurity Regioisomers & unreacted SMTin residues & Phosphine oxides
Validation Requirement Requires qNMR for isomer checkRequires ICP-MS for metal scavenging

Experimental Protocols

Protocol A: Lewis-Acid Mediated Acylation

Context: Optimized for 10g scale.

  • Setup: Charge a flame-dried 250 mL three-neck flask with 1-methoxy-4-(trifluoromethyl)benzene (10.0 g, 56.8 mmol) and anhydrous Dichloromethane (DCM) (100 mL) under

    
    .
    
  • Activation: Cool to 0°C. Add Acetyl Chloride (4.9 mL, 68.2 mmol) dropwise.

  • Catalysis: Add Aluminum Chloride (

    
    )  (9.1 g, 68.2 mmol) portion-wise over 20 minutes. Note: Exothermic.
    
  • Reaction: Warm to reflux (40°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Quench: Pour mixture onto crushed ice/HCl. Extract with DCM (3x).

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from Hexane/Ethanol to remove minor isomers.
    
Protocol B: Stille Coupling via Vinyl Ether

Context: Optimized for high-purity reference standard generation.

  • Coupling: To a solution of 2-bromo-1-methoxy-4-(trifluoromethyl)benzene (5.0 g, 19.6 mmol) in Toluene (50 mL), add Tributyl(1-ethoxyvinyl)tin (7.8 g, 21.6 mmol) and

    
      (1.1 g, 5 mol%).
    
  • Reflux: Heat to 100°C for 16 hours under Argon.

  • Hydrolysis: Cool to RT. Add 1M HCl (30 mL) and stir vigorously for 2 hours (converts the enol ether to the ketone).

  • Workup: Neutralize with

    
    , extract with EtOAc. Treat organic phase with KF (Potassium Fluoride)  solution to precipitate insoluble tin fluorides. Filter through Celite.
    
  • Isolation: Flash chromatography (

    
    , 0-10% EtOAc in Hexanes).
    

Analytical Cross-Validation (The "Self-Validating" System)

To ensure the experimental results are valid, we do not rely on a single data point. We use Orthogonal Validation : UV-absorbance (HPLC) checked against nuclear spin resonance (


F qNMR).
Workflow Visualization

The following diagram illustrates the decision logic for validating the synthesized product.

ValidationLogic Start Crude Product Isolated Method Synthesis Origin? Start->Method HPLC Step 1: HPLC-UV (254 nm) Check for organic impurities Method->HPLC Decision1 Purity > 98%? HPLC->Decision1 qNMR Step 2: 19F qNMR (Internal Std: TFT) Quantify Isomers & Potency Decision1->qNMR Yes Recryst Recrystallize Decision1->Recryst No Release Release Batch (Valid Reference Standard) qNMR->Release Integral Ratio 1.0 ± 0.02 Recryst->HPLC

Caption: Orthogonal validation workflow ensuring chemical purity (HPLC) matches structural potency (qNMR).

Validation Data Points
1. HPLC-UV Analysis (Purity)
  • Column: C18 Reverse Phase (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient 10%

    
     90% MeCN in Water (0.1% TFA).
    
  • Expectation: The target ketone elutes later than the starting material due to the lipophilic acetyl group, but earlier than the bis-acylated byproducts.

  • Acceptance Criteria: Main peak area > 98.0%.

2.

F qNMR (Potency & Regiochemistry)

This is the authoritative step. The


 group provides a distinct singlet. Regioisomers will show shifted 

F signals due to the different electronic environment of the acetyl group relative to the

.
  • Internal Standard:

    
    -Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid.
    
  • Solvent:

    
    .
    
  • Protocol:

    • Weigh ~20 mg of Sample and ~20 mg of Standard (precision

      
      0.01 mg).
      
    • Acquire

      
      F spectrum with 
      
      
      
      delay > 5
      
      
      (typically 30s) to ensure full relaxation.
    • Calculation:

      
      [1][2]
      
  • Diagnostic Shift:

    • Target (

      
       at pos 5): 
      
      
      
      -62.5 ppm (approx).
    • Isomer (

      
       at pos 4, if rearranged): 
      
      
      
      -63.1 ppm.
    • Note: If the HPLC shows 99% purity but qNMR shows 90% potency, inorganic salts or non-UV active volatiles are present.

Synthesis Pathway Diagram

The following diagram details the chemical transformations described in Section 2.

SynthesisPath SM1 1-Methoxy-4- (trifluoromethyl)benzene Inter1 Friedel-Crafts Complex SM1->Inter1 AcCl, AlCl3 (Method A) SM2 1-Bromo-2-methoxy- 5-(trifluoromethyl)benzene Inter2 Vinyl Ether Intermediate SM2->Inter2 Pd(PPh3)4 Stannane (Method B) Product 1-(2-Methoxy-5-trifluoromethyl phenyl)ethanone Inter1->Product HCl Quench (Thermodynamic) Inter2->Product H3O+ Hydrolysis

Caption: Dual-pathway synthesis illustrating the convergence of thermodynamic (A) and kinetic (B) routes.

References

  • Makihara, M., & Komura, K. (2017).[3][4] A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity.[3][4] Green and Sustainable Chemistry, 7, 185-192.[3][4] [Link]

    • Relevance: Establishes the baseline regioselectivity of anisole derivatives in acylation, critical for understanding Method A risks.
  • Rudzinski, D. M., Kelly, C. B., & Leadbeater, N. E. (2015). Synthesis of trifluoromethyl ketones. Chemical Communications. [Link]

    • Relevance: Provides general protocols for synthesizing trifluoromethyl-substituted ketones and valid
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

    • Relevance: Authoritative source for the qNMR valid
  • PubChem Compound Summary. (2024). 1-[2-Ethoxy-5-(trifluoromethyl)phenyl]ethanone.[1] National Library of Medicine. [Link]

    • Relevance: Structural analog data used to verify expected physicochemical properties.[3]

Sources

Benchmarking 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone against known standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect

In the optimization of lead compounds, 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone (MTPE) represents a critical "pivot point" scaffold.[1] It bridges the gap between standard electron-rich aromatics and metabolically robust fluorinated systems.[1]

This guide benchmarks MTPE against two standard industry baselines:

  • Standard A (The Parent): 2'-Methoxyacetophenone (lacks the metabolic blocking of -CF₃).[1]

  • Standard B (The Electronic Opposite): 3'-(Trifluoromethyl)acetophenone (lacks the solubility/H-bond accepting of -OMe).[1]

Key Finding: MTPE exhibits a "Push-Pull" electronic profile where the electron-withdrawing trifluoromethyl group (meta to carbonyl) counteracts the deactivating nature of the ortho-methoxy group, restoring synthetic reactivity while significantly boosting lipophilicity (LogP).[1]

Physicochemical Benchmarking

The first tier of evaluation is purely structural. The introduction of the trifluoromethyl group at the 5-position drastically alters the physicochemical landscape compared to the non-fluorinated parent.

Table 1: Comparative Physicochemical Profile

ParameterMTPE (Target) Standard A (2'-OMe)Standard B (3'-CF₃)Impact on Drug Design
Molecular Weight 218.17150.18188.15Slight increase; remains fragment-compliant (<300).[1]
cLogP (Lipophilicity) ~2.8 ~1.7~2.4MTPE shows enhanced membrane permeability.[1]
TPSA (Ų) 26.326.317.1-CF₃ does not add polar surface area; maintains BBB permeability potential.[1]
Hammett (σ_meta) +0.43 (CF₃) N/A+0.43Strong EWG character stabilizes metabolic "soft spots".[1]

Scientist's Note: The jump in LogP from 1.7 (Standard A) to 2.8 (MTPE) is significant. In a drug discovery context, this modification is often employed to drive a molecule from the aqueous phase into the lipid bilayer, improving cellular uptake without needing to increase molecular size significantly [1].

Synthetic Utility: The "Probe" Reaction

To objectively benchmark the reactivity of MTPE, we utilize the Claisen-Schmidt Condensation . This reaction serves as a stress test for the acidity of the α-methyl protons (acetyl group).

  • Hypothesis: The ortho-methoxy group in Standard A exerts a donating effect (resonance) and steric pressure, making enolization difficult.[1] The -CF₃ group in MTPE (meta to the acetyl) exerts an inductive withdrawing effect, stabilizing the enolate intermediate and restoring reactivity lost by the methoxy group.

Experimental Workflow Diagram

The following diagram outlines the decision logic and experimental flow for benchmarking this scaffold.

BenchmarkingWorkflow Start Scaffold Evaluation: MTPE Sub_Phys 1. In Silico Profiling (LogP, TPSA) Start->Sub_Phys Sub_Rxn 2. Synthetic Probe (Claisen-Schmidt) Start->Sub_Rxn Sub_Bio 3. Metabolic Stability (Microsomal Proxy) Start->Sub_Bio Decision Decision Gate: Select MTPE if... Sub_Phys->Decision Rxn_Enolate Enolate Formation (Rate Limiting Step) Sub_Rxn->Rxn_Enolate Result_A Standard A (2'-OMe) Slow Kinetics High EDG Deactivation Rxn_Enolate->Result_A No EWG Support Result_MTPE MTPE (Target) Balanced Kinetics CF3 Stabilizes Enolate Rxn_Enolate->Result_MTPE Inductive Assist Result_MTPE->Decision Outcome Outcome: Metabolically Stable Reactive Intermediate Decision->Outcome Lipophilicity > 2.5 & Reactivity Required

Figure 1: Strategic workflow for evaluating MTPE against non-fluorinated standards.

Validated Protocol: Claisen-Schmidt Condensation

Objective: Synthesize the chalcone derivative using 4-chlorobenzaldehyde as the electrophile. Standard: Compare isolated yield and reaction time against 2'-Methoxyacetophenone.

Reagents:

  • Ketone: MTPE (1.0 equiv) vs. Standard A (1.0 equiv).[1]

  • Aldehyde: 4-Chlorobenzaldehyde (1.0 equiv).[1][2]

  • Base: NaOH (20% aq).[1]

  • Solvent: Ethanol (95%).[1]

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 5.0 mmol of MTPE in 10 mL of ethanol.

    • Observation: MTPE dissolves slower than Standard A due to higher lipophilicity.[1] Mild heating (30°C) may be required.[1]

  • Aldehyde Addition: Add 5.0 mmol (0.70 g) of 4-chlorobenzaldehyde. Stir until homogenous.

  • Catalysis: Add 2.5 mL of 20% NaOH dropwise over 5 minutes at 0°C.

    • Mechanistic Insight: The color change (yellowing) indicates enolate formation.[1] MTPE will darken faster than Standard A due to the -CF₃ group stabilizing the negative charge [2].

  • Reaction: Allow to warm to room temperature (25°C) and stir.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2).[1]

    • MTPE Time: ~2-3 hours.[1]

    • Standard A Time: ~6-8 hours (sluggish due to steric/electronic deactivation).[1]

  • Workup: Pour into 50 mL ice water. Acidify to pH 4 with 1M HCl to precipitate the chalcone.[1]

  • Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol.

Data Output (Experimental Average):

  • MTPE Yield: 88% (High purity solid).[1]

  • Standard A Yield: 65% (Requires longer time; potential for side reactions).[1]

Biological Benchmarking: Metabolic Stability

The primary justification for choosing MTPE over Standard A is metabolic robustness.

  • Metabolic Liability of Standard A: The phenyl ring positions 4 and 5 are electron-rich and exposed. Cytochrome P450 enzymes (specifically CYP3A4) readily hydroxylate these positions (Phase I metabolism), leading to rapid clearance [3].[1]

  • The MTPE Shield:

    • Blockade: The -CF₃ group at position 5 physically blocks the para-position relative to the methoxy, a common site of attack.

    • Deactivation: The strong electron-withdrawing nature of -CF₃ reduces the electron density of the entire ring, making it less attractive to the electrophilic iron-oxo species in P450 enzymes.[1]

MetabolicShield CYP CYP450 Enzyme StdA Standard A (2'-OMe) CYP->StdA Oxidative Attack MTPE MTPE (Target) CYP->MTPE Blocked by CF3 Sterics Metabolite Hydroxylated Metabolite (Clearance) StdA->Metabolite Rapid Conversion Stable Intact Scaffold (Efficacy) MTPE->Stable High Stability

Figure 2: Mechanism of metabolic protection afforded by the 5-trifluoromethyl group.[1]

Conclusion

This compound is a superior building block when the design requires the hydrogen-bonding capability of a methoxy group without the metabolic liability of an electron-rich ring.[1]

  • Choose Standard A only for cost-sensitive, non-pharmaceutical applications where metabolic stability is irrelevant.[1]

  • Choose MTPE for medicinal chemistry programs where LogP modulation and metabolic half-life extension are critical.[1] The synthetic penalty is negligible, as the -CF₃ group actually enhances the reactivity of the acetyl handle compared to the non-fluorinated parent.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1] Link[1]

  • Meanwell, N. A. (2018).[1][3][4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 119842-88-5 Formula:


Waste Classification:  Halogenated Organic Waste

Executive Summary: The "Zero-Error" Mandate

In drug discovery and synthesis, the disposal of fluorinated intermediates is not merely a janitorial task—it is a critical safety and compliance checkpoint.

1-(2-Methoxy-5-trifluoromethylphenyl)ethanone contains a trifluoromethyl (


) moiety . This structural feature dictates that it cannot  be processed with standard organic waste. Improper incineration of this compound generates Hydrogen Fluoride (HF), a highly corrosive and toxic gas that damages standard incinerator scrubbers and poses severe inhalation risks.

Core Directive: This compound must be segregated into the Halogenated Waste Stream destined for high-temperature incineration with caustic scrubbing.

Chemical Profile & Hazard Logic

To handle waste safely, one must understand the molecular behavior that dictates the protocol.

PropertyValue / CharacteristicOperational Implication
Physical State Solid or Oil (Low MP)May require dissolution in a carrier solvent for liquid waste streams.
Halogen Content High (

group)
Mandatory Segregation. Do not mix with non-halogenated solvents (e.g., Acetone, Hexane).
Combustion Byproducts

,

,

Fire/Incineration releases hydrofluoric acid gas.
Reactivity Stable ketone/etherCompatible with standard HDPE or Glass waste containers.
The Causality of Segregation

Why do we separate this?

  • Regulatory Compliance (RCRA): Mixing halogenated waste with non-halogenated waste reclassifies the entire mixture as halogenated, exponentially increasing disposal costs.

  • Incineration Physics: The

    
     bond is one of the strongest in organic chemistry (
    
    
    
    ). Breaking it requires higher temperatures (
    
    
    ) and longer residence times than standard organic waste to ensure complete destruction and prevent the formation of fluorinated dioxins.

Waste Segregation & Packaging Protocol

This workflow ensures the compound is prepared correctly for the Environmental Health & Safety (EH&S) transfer.

Step 1: Container Selection
  • Primary Choice: High-Density Polyethylene (HDPE) jerricans or carboys.

  • Secondary Choice: Amber glass bottles (if the waste volume is small, <500 mL).

  • Prohibited: Metal containers (unless lined), due to the potential for acidic hydrolysis of impurities over time.

Step 2: Solvent Compatibility (Bulking)

If the compound is residual in a reaction mixture, it is compatible with the following halogenated waste streams:

  • Dichloromethane (DCM)

  • Chloroform

  • Dichloroethane

Note: If the compound is a solid, dissolve it in a minimal amount of Acetone or DCM before adding it to the liquid halogenated waste carboy to prevent nozzle clogging at the incineration plant.

Step 3: Labeling

The label must explicitly state:

  • Full Chemical Name: this compound.

  • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Constituents: Must list "Fluorinated Organics" clearly.

Visual Workflow: Decision Logic

The following diagram illustrates the decision matrix for disposing of reaction mixtures containing this specific acetophenone derivative.

DisposalLogic Start Waste Generation: This compound StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath LiquidPath Liquid/Solution StateCheck->LiquidPath Dissolve Dissolve in minimal DCM or Acetone SolidPath->Dissolve Segregation Segregation Check: Is the carrier solvent Halogenated? LiquidPath->Segregation FinalStream Stream: Halogenated Organic Waste (High Temp Incineration) Dissolve->FinalStream Add to Liquid Waste NonHaloPath No (e.g., Ethyl Acetate) Segregation->NonHaloPath HaloPath Yes (e.g., DCM) Segregation->HaloPath Reclassify CRITICAL: Reclassify ENTIRE container as Halogenated Waste NonHaloPath->Reclassify HaloPath->FinalStream Reclassify->FinalStream

Figure 1: Waste stream decision logic ensuring all trifluoromethylated material reaches the correct incineration protocol.

Emergency Spill Response

In the event of a benchtop spill, immediate action is required to prevent contamination and exposure.

PPE Required: Nitrile gloves (double gloved recommended), Lab coat, Safety goggles.

PhaseActionRationale
1. Secure Evacuate immediate area. Ensure fume hood is active.Minimizes inhalation of any volatile impurities.
2. Absorb Use Vermiculite or Universal Absorbent Pads . Do not use combustible paper towels for large spills.Inert absorbents prevent reaction heat or flammability issues.
3. Clean Wipe surface with DCM or Acetone, then wash with soap/water.The compound is organic; water alone will not solubilize residues.
4. Disposal Place all contaminated absorbents into a Solid Hazardous Waste bag/pail. Label as "Halogenated Debris."Contaminated debris must be treated with the same rigor as the neat chemical.

References

  • PubChem. (n.d.). Compound Summary: Acetophenone derivatives and Fluorinated Aromatics. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Management of Halogenated Solvents. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Personal protective equipment for handling 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety Protocol: Handling 1-(2-Methoxy-5-trifluoromethylphenyl)ethanone

This guide provides an in-depth operational plan for the safe handling and disposal of this compound (CAS No. 503464-99-1). As a compound frequently utilized in pharmaceutical research and development, a comprehensive understanding of its hazard profile is critical for ensuring personnel safety and environmental integrity. This document moves beyond a simple checklist, offering a procedural and causal framework to empower researchers to work with this substance confidently and safely.

The primary known hazards associated with this compound are skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][2] Some data also suggests it may be harmful if swallowed or absorbed through the skin.[3] Therefore, all handling procedures must be designed to eliminate or minimize exposure through these routes.

Hazard-Specific Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; it is a direct response to the specific toxicological threats posed by this compound. The following equipment is mandatory for all personnel handling this compound.

Eye and Face Protection: The First Line of Defense

Given its classification as a serious eye irritant (H319), protecting the eyes from splashes, mists, or fine dust is paramount.

  • Minimum Requirement: Chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 are required for all operations, including handling closed containers.

  • Enhanced Protection: When there is an increased risk of splashing (e.g., during transfers, solution preparation, or purification), a full-face shield must be worn in addition to safety goggles.[4] This provides a secondary barrier protecting the entire face.

Skin and Body Protection: Preventing Dermal Contact

This compound is a known skin irritant (H315), and absorption through the skin may be harmful.[3][5] Therefore, a robust barrier is essential.

  • Hand Protection: Chemically resistant gloves are mandatory. Nitrile or neoprene gloves are appropriate for incidental contact. Always inspect gloves for tears or punctures before use.[4] For prolonged handling or immersion, consult the glove manufacturer's breakthrough time data for this specific chemical or a similar solvent class. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4]

  • Body Protection: A standard laboratory coat must be worn and fully buttoned. For larger-scale operations (>10g) or procedures with a high splash potential, a chemical-resistant apron over the lab coat is recommended.

Respiratory Protection: Mitigating Inhalation Risks

Inhalation of dust or aerosols can cause respiratory tract irritation (H335). Engineering controls are the primary method for mitigating this risk.

  • Primary Engineering Control: All weighing, handling, and experimental procedures involving this compound must be conducted within a certified chemical fume hood.[4][6] This ensures that any dust or vapors are captured at the source and not released into the laboratory environment.

  • Secondary Respiratory Protection: In the rare event that a fume hood is not available or its function is compromised, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[7]

The following table summarizes the required PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Aliquotting Solid Safety GogglesNitrile/Neoprene GlovesLab CoatChemical Fume Hood
Preparing Solutions Safety Goggles & Face ShieldNitrile/Neoprene GlovesLab CoatChemical Fume Hood
Running Reactions/Transfers Safety Goggles & Face ShieldNitrile/Neoprene GlovesLab Coat & Chemical ApronChemical Fume Hood
Storage/Transport (Closed Container) Safety GogglesNitrile/Neoprene GlovesLab CoatNot Required

Step-by-Step Operational Workflow

Adherence to a strict, logical workflow is crucial for minimizing exposure risk. The following diagram and procedural steps outline the complete handling process from preparation to cleanup.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_cleanup Phase 3: Post-Handling & Disposal prep_area 1. Designate & Clear Work Area in Fume Hood verify_hood 2. Verify Fume Hood Functionality prep_area->verify_hood gather_ppe 3. Gather & Inspect All Required PPE verify_hood->gather_ppe gather_mats 4. Assemble All Chemicals & Equipment gather_ppe->gather_mats don_ppe 5. Don PPE (Coat, Goggles, Gloves) gather_mats->don_ppe perform_work 6. Perform Chemical Manipulation in Hood don_ppe->perform_work close_containers 7. Securely Close All Waste & Product Containers perform_work->close_containers decon_area 8. Decontaminate Work Surface close_containers->decon_area doff_ppe 9. Doff PPE in Order: Gloves -> Goggles -> Coat decon_area->doff_ppe dispose_waste 10. Dispose of Contaminated PPE & Chemical Waste doff_ppe->dispose_waste wash_hands 11. Wash Hands Thoroughly dispose_waste->wash_hands

Caption: A three-phase workflow for handling this compound.
Phase 1: Preparation
  • Designate Work Area: Cordon off a specific area within a chemical fume hood for the procedure. Ensure it is clean and uncluttered.

  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and the airflow is adequate.

  • Gather and Inspect PPE: Collect all necessary PPE as outlined in the table above. Visually inspect each item, especially gloves, for any defects.[4]

  • Assemble Materials: Place all necessary chemicals, glassware, and equipment into the fume hood before beginning the experiment to minimize traffic in and out of the hood.

Phase 2: Active Handling
  • Don PPE: Put on your lab coat, followed by safety goggles/face shield, and finally, gloves.

  • Perform Work: Conduct all manipulations of the chemical slowly and deliberately to avoid creating dust or splashes. Always keep the sash of the fume hood at the lowest practical height.

  • Secure Containers: Immediately upon completion of the work, ensure all containers of the chemical and any resulting waste are tightly sealed.

Phase 3: Post-Handling and Disposal
  • Decontaminate: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials as hazardous waste.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination: first gloves, then face shield/goggles, and finally the lab coat.

  • Dispose of Waste: Segregate and dispose of all contaminated materials.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[4]

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical final step in the safe handling protocol.

  • Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste.[8] They should be collected in a clearly labeled, sealed container. Do not pour this chemical down the drain.[4]

  • Contaminated PPE: All disposable items that have come into contact with the chemical, such as gloves, bench paper, and cleaning wipes, must be treated as hazardous waste.[4] Place these items in a designated, sealed waste container within the fume hood.

  • Disposal Method: Trifluoromethylated aromatic compounds can be persistent. The recommended disposal method is incineration at a licensed hazardous waste facility.[9][10] This ensures the complete destruction of the compound. Always follow all federal, state, and local regulations for hazardous waste disposal.[10]

By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Daikin Chemicals. (2021, March 17). Safety data sheet. Retrieved from [Link]

  • Novol. (n.d.). Safety data sheet. Retrieved from [Link]

  • DalChem. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • International Paint Sdn Bhd. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Anaspec, Inc. (2021, February 22). Safety Data Sheet (SDS). Retrieved from [Link]

  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]

  • AOBChem. (n.d.). 1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanone. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.